3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPLQDIKYABKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C=NN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240779 | |
| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879996-58-4 | |
| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on a robust and widely applicable two-step synthetic pathway commencing with the accessible starting material, 4-ethoxyacetophenone. The synthesis of the key intermediate, 3-(4-ethoxyphenyl)-1H-pyrazole, is detailed through the condensation reaction with hydrazine hydrate. Subsequently, the guide elaborates on the Vilsmeier-Haack formylation, a cornerstone reaction in heterocyclic chemistry, to introduce the carbaldehyde functionality at the C4 position of the pyrazole ring. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also insights into the underlying reaction mechanisms, experimental considerations, and characterization of the synthesized compounds.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The pyrazole nucleus serves as a versatile scaffold in the design of novel therapeutic agents, exhibiting a wide range of pharmacological properties including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities. The presence of specific substituents on the pyrazole ring can modulate these biological effects, making the development of efficient synthetic routes to functionalized pyrazoles a critical endeavor in drug discovery.
This compound is a particularly important intermediate. The ethoxyphenyl moiety can enhance lipophilicity and modulate binding to biological targets, while the carbaldehyde group at the 4-position provides a reactive handle for further molecular elaboration. This allows for the construction of a diverse library of compounds through reactions such as reductive amination, Wittig reactions, and condensations, leading to the discovery of new chemical entities with potential therapeutic value.
This guide will provide a detailed and practical approach to the synthesis of this key intermediate, emphasizing experimental robustness and scientific rationale.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence as illustrated below. The initial step involves the construction of the pyrazole ring system, followed by the introduction of the formyl group.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: 3-(4-ethoxyphenyl)-1H-pyrazole
The initial and crucial step is the formation of the pyrazole ring. This is accomplished through a classical condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative. In this synthesis, 4-ethoxyacetophenone serves as the carbonyl component, which upon reaction with hydrazine hydrate, cyclizes to form the desired pyrazole.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon of 4-ethoxyacetophenone to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
Detailed Experimental Protocol
Materials:
-
4-Ethoxyacetophenone
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxyacetophenone (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-ethoxyphenyl)-1H-pyrazole as a crystalline solid.
Characterization of 3-(4-ethoxyphenyl)-1H-pyrazole
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (s, 1H, pyrazole-H5), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 6.50 (s, 1H, pyrazole-H4), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃). A broad singlet corresponding to the N-H proton is also expected, which may be exchangeable with D₂O.
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.0, 152.0, 130.0, 127.0, 124.0, 114.5, 103.0, 63.5, 14.8.
-
IR (KBr, cm⁻¹): ~3150 (N-H stretch), ~3050 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1610, 1520, 1480 (C=C and C=N stretching).
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₁₂N₂O.
Vilsmeier-Haack Formylation: Synthesis of the Target Compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] In this step, the synthesized 3-(4-ethoxyphenyl)-1H-pyrazole is treated with the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Mechanism of the Vilsmeier-Haack Reaction
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF with POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent, preferentially at the C4 position due to electronic and steric factors. The resulting intermediate subsequently eliminates HCl and is hydrolyzed during aqueous work-up to yield the final aldehyde product.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
Materials:
-
3-(4-ethoxyphenyl)-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous DMF under a nitrogen atmosphere.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Summary of Reaction Parameters and Yields
The following table provides a general overview of the reaction conditions and expected yields for the synthesis. It is important to note that optimization may be required to achieve the best results.
| Step | Reaction | Key Reagents | Temperature | Time | Typical Yield |
| 1 | Pyrazole Formation | 4-Ethoxyacetophenone, Hydrazine Hydrate, Acetic Acid | Reflux | 4-6 h | 75-85% |
| 2 | Vilsmeier-Haack Formylation | 3-(4-ethoxyphenyl)-1H-pyrazole, POCl₃, DMF | 60-70 °C | 2-4 h | 60-70% |
Characterization of the Final Product
Thorough characterization of the final product is essential to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 8.10 (s, 1H, pyrazole-H5), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 4.15 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J=7.0 Hz, 3H, -OCH₂CH₃). A broad singlet for the N-H proton is also expected.
-
¹³C NMR (CDCl₃, 101 MHz): δ 185.0 (-CHO), 160.0, 154.0, 138.0, 128.0, 123.0, 115.0, 112.0, 63.8, 14.7.
-
IR (KBr, cm⁻¹): ~3100 (N-H stretch), ~2850, 2750 (aldehyde C-H stretch), ~1670 (C=O stretch of aldehyde), ~1610, 1520, 1480 (C=C and C=N stretching).
-
High-Resolution Mass Spectrometry (HRMS): Calculated m/z for C₁₂H₁₂N₂O₂ [M+H]⁺, providing confirmation of the elemental composition.
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles, other methods can also be considered.
-
Duff Reaction: This method involves the formylation of activated aromatic compounds using hexamethylenetetramine (HMTA) in an acidic medium. While it can be an alternative, it generally requires harsher conditions and may result in lower yields compared to the Vilsmeier-Haack reaction for pyrazole substrates.
-
Formylation via Lithiation: A multi-step approach involving the protection of the pyrazole nitrogen, followed by directed ortho-metalation (lithiation) at the C4 position and subsequent quenching with a formylating agent like DMF, can also yield the desired product. This method offers high regioselectivity but involves more synthetic steps and the use of organometallic reagents.
Conclusion
This technical guide has detailed a reliable and efficient two-step synthesis of this compound. The presented protocols, based on established chemical transformations, provide a practical framework for the preparation of this valuable building block. The key to a successful synthesis lies in the careful execution of the experimental procedures and thorough characterization of the intermediate and final products. The versatility of the pyrazole scaffold and the reactivity of the carbaldehyde functionality make this compound a cornerstone for the development of novel molecules with potential applications in medicinal chemistry and materials science.
References
- A review of the synthesis of pyrazole derivatives and their biological activities. Molecules, 2018, 23(8), 1888. [Link]
- Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their antimicrobial activity. European Journal of Medicinal Chemistry, 2010, 45(5), 2037-2043. [Link]
- Organic Syntheses, Coll. Vol. 4, p.844 (1963); Vol. 34, p.86 (1954).[Link]
- Synthesis and characterization of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 2011, 76(4), 539-548. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of the pyrazole scaffold, it is a building block for a variety of compounds with potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The precise characterization and unambiguous structure elucidation of this molecule are paramount for its application in drug discovery and development, ensuring its purity, stability, and predictable behavior in biological systems.
This technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure elucidation of this compound. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just procedural steps, but the underlying scientific rationale for each experimental choice and data interpretation. This guide is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of molecular characterization.
Molecular Structure Overview
The structural framework of this compound, as confirmed by the analytical data herein, is presented below. Our objective is to systematically verify the connectivity and chemical environment of each atom within this structure.
Caption: Molecular structure of this compound.
Synthesis Synopsis: The Vilsmeier-Haack Approach
A prevalent and efficient method for the synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the treatment of an appropriate acetophenone hydrazone with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.[4] The successful synthesis and subsequent purification of the target compound are the prerequisites for its structural analysis.
Caption: General workflow for the synthesis via the Vilsmeier-Haack reaction.
Spectroscopic Analysis: A Multi-faceted Approach
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6] The choice of solvent is critical as it should not have signals that overlap with the analyte's protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the spectrum using the TMS signal.[7]
Data Interpretation and Structural Correlation:
The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond. |
| Pyrazole H-5 | 8.1 - 8.5 | Singlet (s) | 1H | This proton is on an electron-deficient aromatic heterocyclic ring, leading to a downfield shift. |
| Pyrazole N-H | 13.0 - 14.0 (broad) | Singlet (br s) | 1H | The N-H proton of the pyrazole ring is acidic and often exhibits a broad signal due to hydrogen bonding and exchange. This signal may be absent if the experiment is run in D₂O. |
| Aromatic (Ethoxyphenyl, ortho to OEt) | 7.7 - 7.9 | Doublet (d) | 2H | These protons are deshielded by the pyrazole ring and are ortho to the electron-donating ethoxy group. |
| Aromatic (Ethoxyphenyl, meta to OEt) | 6.9 - 7.1 | Doublet (d) | 2H | These protons are shielded by the electron-donating effect of the ethoxy group. |
| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom and are split by the neighboring methyl protons. |
| Methyl (-OCH₂CH₃) | 1.4 - 1.5 | Triplet (t) | 3H | The methyl protons are split by the adjacent methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[5]
-
Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction. The solvent signal can be used for chemical shift calibration (e.g., CDCl₃ at δ = 77.16 ppm).
Data Interpretation and Structural Correlation:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 185 - 190 | The carbonyl carbon of an aldehyde is highly deshielded. |
| Pyrazole C-3 | 150 - 155 | This carbon is attached to a nitrogen atom and the ethoxyphenyl group. |
| Pyrazole C-5 | 135 - 140 | This carbon is adjacent to two nitrogen atoms and bears a proton. |
| Pyrazole C-4 | 110 - 115 | This carbon is attached to the aldehyde group. |
| Aromatic (Ethoxyphenyl, C-ipso) | 120 - 125 | The carbon attached to the pyrazole ring. |
| Aromatic (Ethoxyphenyl, C-para to pyrazole) | 160 - 165 | The carbon attached to the ethoxy group is significantly deshielded. |
| Aromatic (Ethoxyphenyl, C-ortho to OEt) | 130 - 135 | Aromatic carbons ortho to the ethoxy group. |
| Aromatic (Ethoxyphenyl, C-meta to OEt) | 114 - 116 | Aromatic carbons meta to the ethoxy group, shielded by the electron-donating effect. |
| Methylene (-OCH₂) | 63 - 65 | The methylene carbon is attached to an oxygen atom. |
| Methyl (-CH₃) | 14 - 16 | The terminal methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol:
-
Sample Preparation (Solid): The KBr pellet method is common for solid samples.[8] A small amount of the compound (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet.[8] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.[8][9]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is acquired. The instrument records the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹).[10]
Data Interpretation and Structural Correlation:
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Pyrazole N-H |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂, -CH₃ |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong | -CHO |
| C=N Stretch | 1590 - 1620 | Medium | Pyrazole Ring |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Aromatic Rings |
| C-O Stretch (Ether) | 1240 - 1260 (asymmetric) & 1020 - 1050 (symmetric) | Strong | Ar-O-C |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[11][12] In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.[13][14]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Data Interpretation and Structural Correlation:
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For C₁₂H₁₂N₂O₂, the expected m/z of the molecular ion is 216.09.
-
Key Fragmentation Pathways: The fragmentation pattern provides clues to the molecular structure.
Caption: Plausible mass spectrometry fragmentation pathway for the target molecule.
-
Loss of a Hydrogen Radical (-H•): A peak at m/z 215 ([M-1]⁺) is common for aldehydes.[15]
-
Loss of the Formyl Radical (-CHO•): A significant peak at m/z 187 ([M-29]⁺) is expected from the cleavage of the aldehyde group.[15]
-
Loss of an Ethyl Radical (-C₂H₅•): Cleavage of the ethoxy group can lead to a fragment at m/z 187 ([M-29]⁺).
-
Further Fragmentations: Subsequent losses from these primary fragments can also be observed, providing further structural confirmation.
Conclusion: A Unified Structural Assignment
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR data establish the precise connectivity of the carbon and hydrogen atoms, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides fragmentation data consistent with the proposed structure. This multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.
References
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- Sample preparation for FT-IR. (n.d.).
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- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). Indian Journal of Advances in Chemical Science.
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
- Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group.
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- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). RSC Advances.
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- Mass Spectrometry Ionization Methods. (n.d.). Chemistry at Emory.
- Seton Hall University 200 MHz MR SOP manual. (2012, January 14).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).
- Mass Spectrometry. (2019, July 24). Chemistry LibreTexts.
- Introduction to Electron Impact Ionization for GC–MS. (n.d.). LCGC International.
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- Mass Spectrometry. (n.d.). MSU chemistry.
- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. (n.d.). ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024, March 1). ResearchGate.
- 3-ferrocenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde; 3a Orange oil. (n.d.). The Royal Society of Chemistry.
- 13 C NMR Chemical Shifts. (n.d.). Oregon State University.
- Mass Spectrometry - Fragmentation Patterns. (2019, December 31). Chemistry LibreTexts.
- 1-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Optional[13C NMR].
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - PubMed Central.
- Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate.
- (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2025, August 21). ResearchGate.
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physicochemical properties of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This guide focuses on a specific derivative, this compound, a compound of interest for drug discovery programs due to its structural motifs. While extensive experimental data for this precise molecule is not widely published, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical properties based on computational analysis and provides detailed, field-proven experimental protocols for their empirical determination and validation. By grounding our approach in the analysis of analogous structures and established methodologies, this guide provides a robust pathway for characterizing this molecule, ensuring scientific integrity and supporting its potential development from a hit compound to a viable drug candidate.
Pyrazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention from the scientific community. Their versatile chemical nature has led to the development of numerous compounds with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The successful trajectory of a drug candidate is profoundly influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Properties such as molecular weight, lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's bioavailability and overall druglikeness.[6]
This guide provides a dual approach to understanding this compound: first, through in silico prediction to establish a baseline profile, and second, by detailing the essential experimental workflows required for accurate, real-world characterization.
Molecular Structure and In Silico Druglikeness Assessment
The initial step in evaluating a potential drug candidate involves a computational assessment of its core properties. This allows for an early prediction of its behavior and its adherence to established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[7][8][9]
Chemical Structure:
A simplified representation of this compound.
Predicted Physicochemical Properties
Using standard computational algorithms, we can estimate the key molecular descriptors for this compound. These values provide a theoretical foundation for subsequent experimental validation.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A | N/A |
| Molecular Weight | 216.24 g/mol | < 500 Da[5][8] | Yes |
| Hydrogen Bond Donors | 1 (from pyrazole N-H) | ≤ 5[5][8] | Yes |
| Hydrogen Bond Acceptors | 4 (2x Oxygen, 2x Nitrogen) | ≤ 10[5][8] | Yes |
| Calculated LogP (cLogP) | 2.1 - 2.5 | ≤ 5[5][8] | Yes |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | < 140 Ų | Yes |
Interpretation of In Silico Analysis
The analysis indicates that this compound fully complies with Lipinski's Rule of Five.[5][9] Its moderate molecular weight and cLogP value suggest a favorable balance between solubility and membrane permeability, which are crucial for oral absorption.[7][10] The low count of hydrogen bond donors and acceptors further supports its potential as an orally active drug candidate. This strong theoretical profile makes the compound a compelling candidate for progression to experimental characterization.
Experimental Determination of Physicochemical Properties
While computational predictions are invaluable for initial screening, empirical data is the gold standard in drug development. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties of this compound.
Synthesis Overview: The Vilsmeier-Haack Reaction
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12][13] This reaction typically involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[14]
Caption: Generalized Vilsmeier-Haack synthesis workflow.
Melting Point (MP) Determination
Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.
Protocol: Capillary Method This method is the standard technique described in most pharmacopeias.[15]
-
Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered. A mortar and pestle can be used for grinding.[15]
-
Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end firmly on a hard surface to pack the sample into a compact column approximately 2-3 mm high.[16]
-
Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[17][18]
-
Rapid Preliminary Run: Conduct a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.[15]
-
Accurate Determination: Using a fresh sample, set the starting temperature to at least 5 °C below the approximate MP found in the preliminary run. Heat at a slow, controlled rate (1-2 °C/min) near the melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the compound's melting point. For reference, the related compound 3-phenyl-1H-pyrazole-4-carbaldehyde has a reported melting point of 142-147 °C.
Aqueous Solubility Determination
Causality: Solubility is a critical factor influencing a drug's bioavailability.[19][20] Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, limiting the efficacy of an orally administered drug. Both thermodynamic and kinetic solubility are important; thermodynamic solubility represents the true equilibrium state, which is crucial for formulation development.[21]
Protocol: Shake-Flask Method for Thermodynamic Solubility The shake-flask method is considered the benchmark for determining equilibrium solubility.[22]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[22]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) is recommended to avoid underestimation due to adsorption or overestimation from fine particulates.[19]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed as the measured concentration (e.g., in µg/mL or µM).
Caption: Workflow for thermodynamic solubility determination.
Lipophilicity (LogP) and Distribution Coefficient (LogD)
Causality: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a master parameter in drug design.[10] It influences solubility, permeability, plasma protein binding, and metabolism. LogP refers to the partition coefficient of the neutral species, while LogD accounts for both neutral and ionized species at a specific pH, making it more physiologically relevant for ionizable compounds.[6]
Protocol: Shake-Flask Octanol-Water Partitioning
-
System Preparation: Prepare a biphasic system using n-octanol (pre-saturated with buffer) and an aqueous buffer (pre-saturated with n-octanol), typically at pH 7.4.
-
Compound Addition: Add a known amount of the compound to the system.
-
Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each layer and determine the compound's concentration in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.
-
Calculation:
-
LogD at pH 7.4 = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. The pyrazole ring contains a weakly acidic N-H proton and a weakly basic nitrogen atom, making pKa determination crucial.[23] The ionization state of a drug affects its solubility, absorption, and ability to interact with its biological target.
Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve using appropriate software.
Spectroscopic and Structural Characterization
Final confirmation of the compound's identity and structure requires spectroscopic analysis. Based on analogous structures reported in the literature, the following spectral features are anticipated.
-
¹H NMR: Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons on both the ethoxyphenyl and pyrazole rings, the quartet and triplet of the ethoxy group, and a broad singlet for the pyrazole N-H.[11]
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon (~183-185 ppm), aromatic carbons, and the carbons of the ethoxy group.[11]
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch, aromatic C-H stretches, a strong C=O stretch from the aldehyde (~1660-1680 cm⁻¹), and C-O stretches from the ether group.[11][24]
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula C₁₂H₁₂N₂O₂.[11]
Conclusion
This compound presents a promising profile for drug discovery based on in silico analysis, demonstrating full compliance with Lipinski's Rule of Five. This technical guide provides the necessary framework for its synthesis and, more critically, the robust, validated experimental protocols required to accurately determine its fundamental physicochemical properties. The methodologies outlined for melting point, solubility, lipophilicity, and pKa determination are essential for building a comprehensive data package. This empirical data will validate the computational predictions and provide the critical insights needed to guide formulation strategies, predict in vivo behavior, and confidently advance this compound through the drug development pipeline.
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mass spectrometry of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail an optimized analytical strategy employing Electrospray Ionization (ESI) coupled with High-Resolution Mass Spectrometry (HRMS). The guide offers field-proven insights into methodological choices, from sample preparation to instrument parameterization. A central focus is the predictive interpretation of mass spectra, including the identification of the protonated molecular ion and the elucidation of its characteristic fragmentation pathways via tandem mass spectrometry (MS/MS). This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and validated method for the characterization of novel pyrazole derivatives.
Introduction: The Analytical Imperative for Pyrazole Derivatives
The pyrazole scaffold is a privileged structure in modern pharmacology and materials science, forming the core of numerous approved drugs and functional organic molecules.[1] The compound this compound belongs to this vital class of N-heterocycles. As a difunctionalized pyrazole, it serves as a versatile synthon for constructing more complex molecular architectures, such as pyrazolo[4,3-c]pyridines.[2]
The unequivocal structural confirmation of such intermediates is a cornerstone of any research and development pipeline. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide moves beyond a simple recitation of methods to explain the causality behind the analytical choices, ensuring a scientifically sound approach to the characterization of this specific molecule.
Analyte Profile & Mass Spectrometry Vitals
A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's physicochemical properties.
-
Chemical Structure:
Caption: Molecular structure of this compound.
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This is a basic site, readily protonated.
-
Ethoxyphenyl Group: An electron-donating substituent that influences the molecule's polarity.
-
Carbaldehyde Group: An electron-withdrawing group that can also participate in fragmentation.
-
The precise molecular weight is critical for high-resolution analysis.
| Parameter | Value | Significance |
| Monoisotopic Mass | 216.0899 Da | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value targeted in HRMS. |
| Average Molecular Weight | 216.236 g/mol | The weighted average mass of all isotopic contributions. |
Strategic Approach to Mass Spectrometric Analysis
The Choice of Ionization: Electrospray Ionization (ESI)
For a molecule like this compound, which is polar and thermally labile, Electrospray Ionization (ESI) is the superior choice. ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal internal energy, thus preserving the intact molecular ion for detection.[4][5][6]
Causality:
-
Analyte Polarity: The presence of two nitrogen atoms in the pyrazole ring and two oxygen atoms makes the molecule sufficiently polar to be analyzed from common reversed-phase solvents like methanol or acetonitrile.
-
Protonation Site: The pyrazole ring contains basic nitrogen atoms that are readily protonated in the acidic mobile phase typically used for ESI, leading to the efficient formation of a stable [M+H]⁺ ion.
-
Avoiding Fragmentation: Harsher techniques like Electron Ionization (EI) would cause extensive and immediate fragmentation, potentially preventing the detection of the molecular ion, which is crucial for confirming molecular weight.[3]
The Choice of Mass Analyzer: High-Resolution Mass Spectrometry (HRMS)
Utilizing a high-resolution mass analyzer, such as a Time-of-Flight (ToF), Orbitrap, or FT-ICR, is essential for confident structural elucidation.[7][8]
Causality:
-
Unambiguous Formula Determination: HRMS provides mass measurements with high accuracy (typically < 5 ppm error).[9] Measuring the protonated molecule at m/z 217.0972 (C₁₂H₁₃N₂O₂⁺) instead of a nominal mass of 217 allows for the confident assignment of the elemental composition, ruling out other potential formulas.
-
Resolving Isobaric Interferences: In complex mixtures or impurity profiling, HRMS can distinguish the analyte from other compounds that may have the same nominal mass but a different exact mass.[10]
-
Accurate Fragment Analysis: In tandem MS (MS/MS), the high mass accuracy of fragment ions is critical for determining their elemental compositions, which is the key to piecing together the fragmentation puzzle.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a self-validating system, ensuring reproducibility and data integrity.
Sample and Solvent Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Solvent Purity: Always use HPLC- or LC/MS-grade solvents to minimize background ions and ensure analytical sensitivity. The addition of 0.1% formic acid is critical to promote protonation and enhance the ESI signal in positive ion mode.
Instrumentation & Parameters
The following parameters are a robust starting point for a Q-ToF or Orbitrap instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI, Positive | The basic pyrazole nitrogen is readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimal voltage to ensure a stable Taylor cone and efficient ion generation. |
| Source Temperature | 100 - 120 °C | A moderate temperature to aid desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | High gas flow is necessary to efficiently remove solvent droplets and create gas-phase ions. |
| Desolvation Temp. | 350 - 450 °C | A higher temperature in the desolvation region completes the evaporation of the solvent. |
| Mass Range (Full Scan) | m/z 50 - 500 | A range sufficient to capture the precursor ion and any potential low-mass background ions. |
| Acquisition Rate | 1-2 spectra/sec | Provides sufficient data points across a chromatographic peak if coupled with LC. |
| Collision Energy (MS/MS) | Ramp 10 - 40 eV | Ramping the collision energy ensures the capture of both low-energy (primary) and high-energy (secondary) fragments, providing a comprehensive fragmentation spectrum. |
Data Interpretation: From Spectrum to Structure
Full Scan MS Analysis: Identifying the Molecular Ion
The first step in data analysis is to identify the ion corresponding to the intact molecule. In positive mode ESI, this will primarily be the protonated species [M+H]⁺.
| Ion Species | Calculated Exact m/z | Expected Observation |
| [M+H]⁺ | 217.0972 | The primary ion of interest. Its accurate mass should be within 5 ppm of the measured value. |
| [M+Na]⁺ | 239.0791 | A common adduct, especially if glassware is not scrupulously clean or sodium salts are present in the system. |
| [M+K]⁺ | 255.0530 | A less common adduct, but possible. |
The isotopic pattern of the [M+H]⁺ ion, particularly the A+1 peak arising from the natural abundance of ¹³C, should also be examined. For a molecule with 12 carbons, the A+1 peak is expected to have a relative intensity of approximately 13.2% of the monoisotopic (A) peak.
Tandem MS (MS/MS) Analysis & Predicted Fragmentation Pathway
By isolating the [M+H]⁺ ion (m/z 217.10) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that reveal the molecule's structure. The fragmentation of this compound is predicted to follow logical pathways dictated by the stability of the pyrazole ring and the nature of its substituents.[1][12]
The workflow for this analysis is straightforward.
Caption: Experimental workflow for MS/MS analysis.
The predicted fragmentation pathway is detailed below. The most likely initial losses involve the substituents on the pyrazole ring, as the aromatic ring itself is relatively stable. Aromatic aldehydes are known to lose the formyl radical or carbon monoxide.[13][14][15] The ethoxy group can also undergo characteristic fragmentation.
Caption: Predicted MS/MS fragmentation pathway.
Table of Predicted Fragment Ions:
| Measured m/z | Proposed Formula | Δ (ppm) | Proposed Loss from Precursor | Structural Interpretation |
| 217.0972 | C₁₂H₁₃N₂O₂⁺ | - | - | Protonated Molecule |
| 189.0655 | C₁₁H₉N₂O⁺ | < 5 | -CO | Loss of carbon monoxide from the aldehyde group. This is a very common fragmentation for aromatic aldehydes.[14] |
| 188.0866 | C₁₂H₁₂N₂O⁺ | < 5 | -H | Loss of a hydrogen radical, likely from the aldehyde, forming a stable acylium ion.[15] |
| 171.0815 | C₁₀H₁₁N₂O⁺ | < 5 | -C₂H₄ | Loss of ethylene via rearrangement from the ethoxy group. |
| 161.0709 | C₁₀H₉N₂⁺ | < 5 | -CO, -C₂H₄ | Loss of ethylene from the m/z 189 fragment, or loss of CO from the m/z 171 fragment. |
| 143.0600 | C₁₀H₇N₂⁺ | < 5 | -C₂H₄, -CO | Loss of carbon monoxide from the m/z 171 fragment, resulting in a 3-(4-hydroxyphenyl)-1H-pyrazole ion. |
| 115.0542 | C₈H₇⁺ | < 5 | -C₂H₄, -CO, -N₂ | Further fragmentation involving the characteristic loss of N₂ from the pyrazole ring structure.[12] |
Conclusion
The mass spectrometric characterization of this compound is effectively achieved using a strategy centered on soft ionization (ESI) and high-resolution mass analysis. This approach allows for the confident determination of the compound's elemental composition from its intact protonated molecule. Subsequent tandem mass spectrometry (MS/MS) experiments produce a rich fragmentation spectrum, with key losses of CO, C₂H₄, and N₂ providing unequivocal structural confirmation. The methodologies and predictive data presented in this guide establish a robust analytical foundation for researchers working with this and structurally related pyrazole compounds, ensuring data integrity and accelerating research outcomes.
References
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- Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Mass spectral investigation of compounds 1 and 11-15.
- Ghandour, A. H., Abdel-Megeed, M. F., El-Salloum, M. M., & Elba, M. E. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836. [Link]
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- Whitman College. (n.d.). GCMS Section 6.11.4. [Link]
- Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry, 33(3), 386–392. [Link]
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An In-depth Technical Guide to the FT-IR Analysis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide moves beyond a simple procedural outline to deliver an in-depth understanding of the spectral features, the causality behind experimental choices, and the robust interpretation of the resulting data. We will explore the characteristic vibrational modes of the key functional groups, including the pyrazole heterocycle, the ethoxyphenyl substituent, and the carbaldehyde moiety. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds.
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
The compound this compound belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The precise structural elucidation and confirmation of such molecules are paramount in drug discovery and development. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational transitions within a molecule, FT-IR provides a unique "molecular fingerprint," allowing for the identification of functional groups, the confirmation of successful synthesis, and the assessment of purity.
The molecular structure of this compound presents a rich tapestry of functional groups for FT-IR analysis:
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its vibrations provide insights into the ring structure itself.
-
The Carbaldehyde Group (-CHO): A key functional group whose carbonyl (C=O) and C-H stretching frequencies are highly characteristic.
-
The Ethoxyphenyl Group: An aromatic phenyl ring substituted with an ethoxy group (-OCH₂CH₃), introducing characteristic aromatic and ether vibrations.
Understanding the expected absorption frequencies for each of these components is crucial for a complete and accurate spectral interpretation.
Principles of FT-IR Spectroscopy: A Refresher
FT-IR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, and the intensity of the transmitted light is reduced. An FT-IR spectrum is a plot of this transmittance (or absorbance) versus the wavenumber (cm⁻¹) of the radiation.
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000-1300 cm⁻¹): This region contains absorptions for most of the key functional groups, such as O-H, N-H, C=O, and C≡N.
-
Fingerprint Region (1300-400 cm⁻¹): This region contains complex and often overlapping absorptions from a variety of single-bond stretches and bending vibrations.[2] While difficult to interpret fully, the unique pattern in this region is characteristic of a specific molecule.[2]
Experimental Protocol: Ensuring Data Integrity
A self-validating protocol is essential for obtaining high-quality, reproducible FT-IR data. The following steps outline a robust methodology for the analysis of solid-phase this compound.
Sample Preparation: The KBr Pellet Method
The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples. KBr is transparent to infrared radiation over a wide spectral range and provides a non-interacting matrix for the analyte.
Step-by-Step Protocol:
-
Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dried in an oven at ~110°C for at least 2 hours to eliminate moisture. Water exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ which can obscure important spectral features.
-
Grinding: Add approximately 1-2 mg of the synthesized this compound to about 100-200 mg of dried KBr in an agate mortar.
-
Mixing: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. Inhomogeneous mixing can lead to scattering of the IR beam and a sloping baseline.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: Before analyzing the sample, acquire a background spectrum with an empty sample compartment (or with a pure KBr pellet). This spectrum accounts for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.
-
Parameters: Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
dot graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start: Dry Sample & KBr", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="Grind & Homogenize\n(1-2 mg sample : 100-200 mg KBr)"]; Press [label="Press into Pellet\n(7-10 tons pressure)"]; Background [label="Acquire Background Spectrum\n(Empty Compartment)"]; Sample [label="Acquire Sample Spectrum\n(4000-400 cm⁻¹, 4 cm⁻¹ res.)"]; Process [label="Process Data\n(Baseline Correction, Peak Picking)"]; Interpret [label="Spectral Interpretation"]; End [label="End: Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Grind [label="Homogenization"]; Grind -> Press [label="Compaction"]; Press -> Background [label="Instrument Prep"]; Background -> Sample [label="Analysis"]; Sample -> Process [label="Data Refinement"]; Process -> Interpret [label="Analysis"]; Interpret -> End; } Caption: Workflow for FT-IR analysis using the KBr pellet method.
Spectral Interpretation: Decoding the Molecular Fingerprint
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300-3100 | Medium | Pyrazole N-H | N-H Stretching |
| ~3100-3000 | Medium-Weak | Aromatic C-H | C-H Stretching[3][4] |
| ~2980-2850 | Medium | Alkyl C-H (Ethoxy) | C-H Stretching[2][5] |
| ~2830 & ~2720 | Medium-Weak | Aldehyde C-H | C-H Stretching (Fermi doublet)[6][7] |
| ~1685-1660 | Strong | Aldehyde C=O | C=O Stretching[8] |
| ~1610-1580 | Medium-Strong | Aromatic & Pyrazole C=C, C=N | Ring Stretching[3][9][10] |
| ~1500-1400 | Medium | Aromatic & Pyrazole C=C, C=N | Ring Stretching[3][9] |
| ~1250 | Strong | Aryl Ether C-O | Asymmetric C-O-C Stretching[11][12][13] |
| ~1040 | Strong | Aryl Ether C-O | Symmetric C-O-C Stretching[11][12] |
| ~900-675 | Strong | Aromatic C-H | Out-of-plane (oop) Bending[3] |
Detailed Analysis of Key Vibrational Modes
-
N-H Stretching (Pyrazole Ring): The N-H bond in the pyrazole ring is expected to show a medium-intensity absorption in the range of 3300-3100 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding, which may cause it to broaden.
-
C-H Stretching:
-
Aromatic C-H: The C-H stretching vibrations of the ethoxyphenyl and pyrazole rings will appear at wavenumbers slightly above 3000 cm⁻¹, a characteristic feature that distinguishes them from aliphatic C-H stretches.[3][4]
-
Aliphatic C-H: The C-H bonds of the ethoxy group (-CH₂CH₃) will exhibit stretching vibrations in the 2980-2850 cm⁻¹ region.[2][5]
-
Aldehydic C-H: A hallmark of an aldehyde is the appearance of two weak to medium bands around 2830 cm⁻¹ and 2720 cm⁻¹.[6][7] This pair of bands, known as a Fermi doublet, arises from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration. The lower frequency band around 2720 cm⁻¹ is particularly diagnostic.[6]
-
-
C=O Stretching (Aldehyde): A strong, sharp absorption band is expected for the carbonyl group of the aldehyde. In this molecule, the aldehyde is conjugated with the pyrazole ring, which is aromatic in nature. This conjugation lowers the C=O stretching frequency due to resonance, which delocalizes the pi electrons and slightly weakens the C=O double bond. Therefore, the peak is anticipated to appear in the 1685-1660 cm⁻¹ range, lower than that of a saturated aliphatic aldehyde (1740-1720 cm⁻¹).[6][7][14]
-
Ring Stretching (C=C and C=N): The aromatic rings (phenyl and pyrazole) will display a series of characteristic stretching vibrations in the 1610-1400 cm⁻¹ region.[3][9] These bands are due to the stretching and contraction of the carbon-carbon and carbon-nitrogen double bonds within the rings.
-
C-O-C Stretching (Ether): The ethoxy group will give rise to two prominent C-O stretching bands. For an aryl alkyl ether, a strong, asymmetric C-O-C stretching band is expected near 1250 cm⁻¹, and a symmetric stretching band appears around 1040 cm⁻¹.[11][12][13]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the phenyl ring (1,4-disubstituted or para) will influence the strong C-H out-of-plane bending vibrations in the 900-800 cm⁻¹ region. This can be a useful diagnostic tool for confirming the substitution pattern.
dot graph MolecularStructure { graph [layout=neato, overlap=false]; node [shape=plaintext, fontsize=12, fontname="Arial"];
// Nodes representing atoms N1 [label="N", pos="0,0.7!"]; N2 [label="N", pos="0.8,0!"]; C3 [label="C", pos="0.8,-1.2!"]; C4 [label="C", pos="0,-2!"]; C5 [label="H-C", pos="-0.8,-1.2!"];
// Pyrazole ring bonds N1 -- N2 -- C3 -- C4 -- C5 -- N1;
// Substituents NH [label="H", pos="-0.8,1.2!"]; N1 -- NH [len=0.5];
C_Ph [label="C", pos="1.6,-1.8!"]; C3 -- C_Ph;
Phenyl [label="4-Ethoxyphenyl", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="2.8,-2.5!"]; C_Ph -- Phenyl [style=dashed];
C_Aldehyde [label="C", pos="-0.5,-2.8!"]; C4 -- C_Aldehyde;
Aldehyde [label="Carbaldehyde (-CHO)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-1.5,-3.5!"]; C_Aldehyde -- Aldehyde [style=dashed];
// Key Functional Group Labels Pyrazole [label="Pyrazole Ring", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.5,0!"];
edge [color="#5F6368"]; } Caption: Key functional groups of this compound.
Conclusion: A Tool for Synthesis Confirmation and Quality Control
FT-IR spectroscopy provides an invaluable tool for the structural analysis of this compound. By carefully preparing the sample and systematically interpreting the spectrum, researchers can:
-
Confirm the presence of key functional groups: The characteristic peaks for the N-H, aldehydic C-H, conjugated C=O, and ether C-O linkages provide strong evidence for the successful synthesis of the target molecule.
-
Verify the integrity of the heterocyclic core: The pattern of absorptions in the fingerprint region, along with the pyrazole ring stretching modes, serves as a unique identifier for the compound.
-
Assess sample purity: The absence of extraneous peaks, such as a broad O-H band from a starting alcohol or a carboxylic acid, can indicate a high degree of purity.
This guide provides the foundational knowledge and practical steps necessary for researchers to confidently employ FT-IR spectroscopy in their work with pyrazole derivatives and other complex organic molecules, ensuring the scientific integrity and trustworthiness of their findings.
References
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- LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
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- Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
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- LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers.
- ARKAT USA, Inc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.
- National Center for Biotechnology Information. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
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- Royal Society of Chemistry. (n.d.). Contents.
- Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole.
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).
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- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.
- ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
- ResearchGate. (n.d.). b). FT-IR spectrum of symmetrical stretching of ether group, v(C-O-C).
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- YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
- ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
- Tikrit Journal of Pure Science. (2024, December 10). Synthesis, Characterization, and Study of Some New Pyrazoline Derivatives Derived from Chalcone.
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CAS number for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
Abstract
Introduction: The Significance of the Pyrazole Core
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are integral to the design of numerous therapeutic agents.[1] Their structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, enabling the construction of more complex molecular architectures and libraries of potential drug candidates.[6][7] This guide will use this compound as a focal point to explore the rich chemistry and therapeutic promise of this compound class.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic rings. The general synthetic pathway to obtain the target compound would likely involve a two-step process starting from 4-ethoxyacetophenone.
Step 1: Synthesis of 1-(4-ethoxyphenyl)ethan-1-one hydrazone
The initial step involves the condensation of 4-ethoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Experimental Protocol:
-
To a solution of 4-ethoxyacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 1-(4-ethoxyphenyl)ethan-1-one hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
The synthesized hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in a single pot, yielding this compound.[10]
Experimental Protocol:
-
In a two-necked round-bottom flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold dimethylformamide (DMF, 5 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 1-(4-ethoxyphenyl)ethan-1-one hydrazone (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure this compound.
Visualizing the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Structural Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the ethoxyphenyl group. - A singlet for the aldehydic proton (~9.8-10.0 ppm). - A singlet for the pyrazole proton. - A quartet and a triplet for the ethoxy group protons. - A broad singlet for the N-H proton of the pyrazole ring. |
| ¹³C NMR | - A signal for the aldehydic carbon (~185-190 ppm). - Signals for the aromatic and pyrazole carbons. - Signals for the ethoxy group carbons. |
| FT-IR | - A strong absorption band for the aldehydic C=O stretch (~1670-1690 cm⁻¹). - N-H stretching vibration (~3200-3400 cm⁻¹). - C-H stretching and bending vibrations for aromatic and aliphatic groups. - C=N and C=C stretching vibrations of the pyrazole ring. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₂). |
Potential Biological Activities and Applications in Drug Discovery
The pyrazole nucleus is a well-established pharmacophore. The introduction of an ethoxyphenyl group and a carbaldehyde functionality can modulate the biological activity in several ways.
Anti-inflammatory and Analgesic Activity
Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound are analogous to known anti-inflammatory agents.
Anticancer Activity
Substituted pyrazoles have been extensively investigated for their anticancer potential.[5] They can act on various cellular targets, including kinases, to inhibit cancer cell proliferation and induce apoptosis. The aldehyde group can be further derivatized to generate Schiff bases or other heterocyclic systems, expanding the chemical space for identifying potent anticancer agents.
Antimicrobial Activity
The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[11] The title compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi to assess their antimicrobial efficacy.
Logical Relationship of Compound Features to Bioactivity:
Caption: Key structural features influencing the biological potential.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through well-established methods like the Vilsmeier-Haack reaction. The presence of the reactive aldehyde group provides a gateway for extensive chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in various therapeutic areas, particularly in inflammation, oncology, and infectious diseases. This guide provides a foundational framework for researchers to embark on the synthesis, characterization, and exploration of the therapeutic potential of this intriguing class of molecules.
References
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- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
- Bieliauskas, A., et al. (2024). Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1851.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of Chemical and Pharmaceutical Research, 3(4), 196-243.
- Sharma, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(4), 195–209.
- Patel, K. D., et al. (2014). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851.
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A Technical Guide to the Synthesis and Application of Substituted 1H-Pyrazole-4-carbaldehydes
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural feature in numerous clinically approved drugs, including analgesics, anti-inflammatories, and anticancer agents.[3] Among the vast library of pyrazole derivatives, substituted 1H-pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The aldehyde functionality at the C4 position serves as a reactive handle for extensive molecular elaboration, allowing for the construction of complex, poly-functionalized molecules with significant therapeutic potential.[4][5]
This guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted 1H-pyrazole-4-carbaldehydes. We will delve into the primary synthetic methodologies, with a focus on the robust and widely adopted Vilsmeier-Haack reaction, explain the causality behind experimental choices, and survey the diverse biological activities of the resulting derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular scaffold in their work.
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for introducing a formyl group at the electron-rich C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[6][7][8] This reaction utilizes a halomethyleniminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9]
The power of this reaction lies in its ability to achieve a one-pot cyclization and formylation when starting from hydrazones. This approach builds the pyrazole ring and installs the C4-aldehyde simultaneously, offering a highly convergent and atom-economical pathway.[10][11][12]
Reaction Mechanism: From Hydrazone to Formylpyrazole
The causality of the Vilsmeier-Haack cyclization-formylation is a two-stage electrophilic process.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium cation (the Vilsmeier reagent).
-
Cyclization and Formylation: The starting hydrazone attacks the Vilsmeier reagent. A subsequent intramolecular cyclization is followed by a second formylation event and elimination, ultimately leading to the aromatic 4-formylpyrazole ring system. Anhydrous conditions are critical, as the Vilsmeier reagent is sensitive to moisture.[11]
Below is a diagram illustrating the overall workflow.
Caption: Vilsmeier-Haack reaction workflow.
Experimental Protocol: General Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes
This protocol is a representative example adapted from established methodologies for synthesizing pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones.[10][13]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with constant stirring.
-
Continue stirring for 30 minutes at 0-5 °C. The formation of the solid Vilsmeier reagent complex will be observed.
Step 2: Reaction with Hydrazone
-
Dissolve the appropriate substituted hydrazone (0.005 mol) in a minimal amount of DMF.
-
Add the hydrazone solution dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 70-80 °C for 2-6 hours, monitoring the reaction progress by TLC.[6]
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure substituted 1H-pyrazole-4-carbaldehyde.
Scope and Yields
The Vilsmeier-Haack cyclization is a general and high-yielding method for a variety of substituted pyrazoles. Electron-donating or moderately withdrawing groups on the aryl substituents are well-tolerated.
| N1-Substituent | C3-Substituent | Yield (%) | Reference |
| (2,6-dichloro-4-trifluoromethyl)phenyl | 4-chlorophenyl | 85% | [11] |
| (2,6-dichloro-4-trifluoromethyl)phenyl | 4-methoxyphenyl | 82% | [11] |
| (2,6-dichloro-4-trifluoromethyl)phenyl | 4-nitrophenyl | 78% | [11] |
| Phenyl | 3,4,5-trihydroxyphenyl | Good | [10] |
| 2,4-dichlorophenyl | (substituted phenoxy)acetyl | Good | [13] |
Further Functionalization and Reactivity
The synthetic utility of 1H-pyrazole-4-carbaldehydes stems from the high reactivity of the aldehyde group, which serves as a gateway to a multitude of other functional groups and heterocyclic systems.
-
Schiff Base Formation: The carbaldehyde readily undergoes condensation with various primary amines (including substituted anilines and benzothiazoles) to form Schiff bases (imines).[14] These products are themselves investigated for antimicrobial and antifungal properties.[14]
-
Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (Knoevenagel) or methyl ketones (Claisen-Schmidt) provides α,β-unsaturated carbonyl compounds, such as pyrazole-chalcone hybrids.[3] These derivatives are potent scaffolds for anti-inflammatory and antioxidant agents.[3]
-
Oxidation and Reduction: Standard oxidation protocols can convert the aldehyde to the corresponding pyrazole-4-carboxylic acid, while reducing agents can furnish the pyrazole-4-methanol.
-
Multicomponent Reactions: The aldehyde is an ideal component in multicomponent reactions (MCRs) for the rapid assembly of complex molecular architectures, such as pyrazolyl-xanthenediones.[2]
Caption: Synthetic utility of 1H-pyrazole-4-carbaldehydes.
Applications in Drug Discovery and Development
Derivatives synthesized from 1H-pyrazole-4-carbaldehydes have demonstrated a remarkable breadth of biological activities, validating the pyrazole scaffold's status as a privileged structure in medicinal chemistry.
Antimicrobial and Antifungal Activity
Numerous studies have reported significant antimicrobial activity for compounds derived from this core. Schiff bases and other derivatives have shown excellent efficacy against pathogenic bacteria, including both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains, with activity sometimes comparable to standard antibiotics like ampicillin.[10][13]
Anti-inflammatory Activity
The pyrazole ring is a well-known pharmacophore in anti-inflammatory drugs. A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes and their subsequent derivatives have been shown to possess potent anti-inflammatory properties, with some compounds exhibiting activity greater than the standard drug diclofenac sodium in carrageenan-induced paw edema assays.[3][15] Chalcone derivatives synthesized from these aldehydes have also shown promising inhibition of inflammatory mediators like TNF-α and IL-6.[3]
Anticancer and Antiproliferative Activity
The pyrazole scaffold is being actively investigated for its anticancer potential.[5][16] For example, N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide, synthesized via the Vilsmeier-Haack reaction, was evaluated for its in vitro anticancer activity against human breast adenocarcinoma cells (MCF-7).[6]
Other Applications
Beyond these areas, pyrazole-4-carbaldehyde derivatives are utilized as:
-
Agrochemicals: Intermediates for fungicides and herbicides.[4][5]
-
Antiparasitic Agents: Showing activity against various parasites.[11]
-
MAO Inhibitors: As potential treatments for neurological disorders.[3]
The logical progression from a versatile chemical scaffold to a diverse range of therapeutic applications is a central theme in modern drug discovery.
Caption: Drug discovery pathway from the core scaffold.
Conclusion
Substituted 1H-pyrazole-4-carbaldehydes are high-value, versatile building blocks in synthetic and medicinal chemistry. Their synthesis is dominated by the efficient and robust Vilsmeier-Haack reaction, which often allows for a convergent one-pot cyclization and formylation. The reactivity of the C4-aldehyde group provides a launchpad for the creation of vast and structurally diverse chemical libraries. The broad spectrum of potent biological activities—spanning antimicrobial, anti-inflammatory, and anticancer applications—found in derivatives of this scaffold underscores its profound importance. For researchers and drug development professionals, mastering the synthesis and manipulation of 1H-pyrazole-4-carbaldehydes opens a reliable and fruitful avenue toward the discovery of novel therapeutic agents.
References
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- Unknown. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
- Qing, F., & Wang, R. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
- Verma, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
- Unknown. (n.d.). Pyrazole-4-carbaldehyde derivatives.
- Shah, S., & Singh, V. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
- Bagdžiūnas, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
- Kalluraya, B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. [Link]
- Abdel-Wahab, B. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
- Unknown. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Quiroga, J., & Trilleras, J. (2020).
- Sharma, V., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
- Malinauskas, T., et al. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Tetrahedron. [Link]
- Unknown. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.
- Gembus, V., & Cholevin, C. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. [Link]
- Pandhurnekar, C. P., et al. (2021). A review on pyrazole derivatives with its pharmacological importance. Journal of Advanced Scientific Research. [Link]
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potential therapeutic targets of ethoxyphenyl pyrazole compounds
An In-Depth Technical Guide to the Therapeutic Targets of Ethoxyphenyl Pyrazole Compounds
Abstract
The pyrazole ring system, particularly when functionalized with ethoxyphenyl moieties, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of biological macromolecules. This technical guide provides an in-depth analysis of the primary therapeutic targets of ethoxyphenyl pyrazole compounds, intended for researchers, scientists, and drug development professionals. We will explore the molecular mechanisms, therapeutic rationale, and key validation protocols for three major target families: Cyclooxygenase-2 (COX-2) for inflammation, a spectrum of Protein Kinases central to oncology, and Cannabinoid Receptors (CB1/CB2) for neuromodulation and metabolic diseases. By synthesizing field-proven insights with detailed experimental workflows, this guide aims to serve as a comprehensive resource for the continued exploration and optimization of this versatile chemical class.
Part 1: The Ethoxyphenyl Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This core structure is a cornerstone in drug design, offering a stable and synthetically tractable framework.[1][2][3] The addition of an ethoxyphenyl group, along with other variable substituents, creates a diaryl-substituted pyrazole motif. This specific arrangement is not arbitrary; it confers a three-dimensional architecture that allows for precise interactions with protein binding pockets. The ethoxy group can act as a hydrogen bond acceptor and provides a degree of lipophilicity, while the phenyl rings engage in crucial hydrophobic and π-stacking interactions. This versatility has allowed chemists to fine-tune the scaffold to achieve high potency and selectivity for a remarkable variety of biological targets.[4][5]
Part 2: Targeting Inflammation: Cyclooxygenase-2 (COX-2) Inhibition
One of the most clinically successful applications of the ethoxyphenyl pyrazole scaffold is in the selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[6]
Mechanism of Action & Therapeutic Rationale
Cyclooxygenase enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[7] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is typically induced at sites of inflammation.[7][8]
The archetypal ethoxyphenyl pyrazole, Celecoxib, achieves its selectivity by exploiting a structural difference between the two enzyme active sites. The COX-2 active site possesses a larger, more flexible binding pocket compared to COX-1.[7] The specific diaryl-substituted pyrazole structure of Celecoxib allows it to fit snugly into this larger pocket, effectively blocking substrate access. In contrast, it is too bulky to efficiently bind to the more constricted COX-1 active site.[7][9] This selective inhibition of COX-2 provides potent anti-inflammatory and analgesic effects while significantly reducing the risk of gastrointestinal side effects, such as ulcers and bleeding, that are commonly associated with non-selective NSAIDs that inhibit both isoforms.[7][10][11]
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid and the rationale for selective COX-2 inhibition.
Caption: COX-2 selective inhibition by ethoxyphenyl pyrazoles.
Quantitative Data: COX-1 vs. COX-2 Inhibitory Potency
| Compound | Target | IC50 | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-1 | ~4.5 µM | ~30 |
| COX-2 | ~0.02 µM | ||
| Rofecoxib | COX-1 | >10 µM | ~300 |
| COX-2 | ~0.03 µM | ||
| Valdecoxib | COX-1 | >10 µM | ~300 |
| COX-2 | ~0.03 µM | ||
| Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple sources.[8] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to determine the IC50 values of a test compound against COX-1 and COX-2.
Objective: To quantify the concentration-dependent inhibition of human recombinant COX-1 and COX-2 by an ethoxyphenyl pyrazole compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (dissolved in DMSO).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prostaglandin screening EIA kit (e.g., for PGE2).
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Include a "no inhibitor" control (DMSO only) and a "background" control (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells (except the background control) to start the enzymatic reaction.
-
Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add a stop solution (e.g., 1 M HCl) to quench the reaction.
-
Quantify Prostaglandin Production: Use a commercial EIA kit to measure the amount of PGE2 produced in each well, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The protocol is self-validating by running parallel assays for COX-1 and COX-2. A successful selective inhibitor will show a low IC50 for COX-2 and a significantly higher IC50 for COX-1, yielding a high selectivity ratio.
Part 3: Targeting Cancer & Proliferation: Protein Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore for targeting protein kinases, enzymes that regulate a vast number of cellular processes.[12][13] Their dysregulation is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[14]
Receptor Tyrosine Kinases (VEGFR/EGFR)
Mechanism & Therapeutic Rationale: Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) are key drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[15][16] Many pyrazole-based compounds function as ATP-competitive inhibitors. They bind to the kinase domain's ATP-binding pocket, preventing the phosphorylation and subsequent activation of downstream signaling pathways that promote cell survival and division.[15][17] Dual inhibition of both EGFR and VEGFR-2 is a particularly attractive strategy, as it can simultaneously block tumor cell proliferation and cut off its blood supply.[15][18]
Intracellular Kinases (p38 MAPK, CDKs)
Mechanism & Therapeutic Rationale:
-
p38 MAPK: This kinase is a key mediator of the inflammatory response to stress and cytokines.[][20] Certain N-pyrazole, N'-aryl ureas have been shown to bind to a distinct allosteric site on p38, stabilizing an inactive conformation of the enzyme.[21] Inhibiting p38 can strongly suppress the production of inflammatory cytokines like TNF-α and IL-6, making it a target for inflammatory diseases.[22]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for controlling the progression of the cell cycle.[23] In many cancers, the cell cycle is deregulated. Pyrazole-based CDK inhibitors can block the activity of specific CDKs (like CDK2), leading to cell cycle arrest and apoptosis in cancer cells.[13][23][24]
Experimental Workflow: Target Validation for a Novel Kinase Inhibitor
This workflow provides a logical progression from initial screening to in-cell validation, ensuring a high degree of confidence in the compound's mechanism of action.
Caption: A self-validating workflow for kinase inhibitor discovery.
Quantitative Data: Representative Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example | IC50 (nM) | Therapeutic Area |
| Pyrrolo[2,3-d]pyrimidine | JAK1 / JAK2 | Ruxolitinib | ~3 | Myelofibrosis |
| Aminopyrazine | CHK1 | Prexasertib | < 1 | Oncology |
| Pyrazole Urea | p38 MAPK | BIRB 796 | 38 | Inflammation |
| Fused Pyrazole | VEGFR-2 | Compound 9 [ref] | 220 | Oncology |
| Fused Pyrazole | EGFR | Compound 3 [ref] | 60 | Oncology |
| Note: Data synthesized from multiple sources.[14][15][18][21] |
Experimental Protocol: Cellular Target Engagement using NanoBRET™
Objective: To confirm that the test compound binds to its intended kinase target within a live cellular environment.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase is expressed in cells as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added. When the tracer binds, its close proximity to the luciferase results in a BRET signal. A test compound that also binds to the kinase will compete with and displace the tracer, causing a loss of BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA for expressing the target kinase-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET® Kinase Tracer.
-
Test compound.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96-well assay plates.
-
Luminometer capable of measuring filtered light (450 nm and 600 nm).
Procedure:
-
Transfection: Seed HEK293 cells in a 96-well plate. Transfect them with the kinase-NanoLuc® fusion plasmid and allow 24 hours for protein expression.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the wells. Then, add the fluorescent kinase tracer at a pre-determined optimal concentration.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells to generate the luminescent signal.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Signal Measurement: Read the plate on a luminometer, measuring both the donor (luciferase, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to controls (no inhibitor vs. high concentration of a known inhibitor).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the curve to determine the IC50, which reflects the compound's apparent affinity for the target in live cells.
-
Part 4: Targeting Neuromodulation and Metabolism: Cannabinoid Receptors (CB1/CB2)
The pyrazole scaffold was famously used in the development of Rimonabant, a CB1 receptor antagonist/inverse agonist.[25][26] This highlighted the potential of this chemical class to modulate the endocannabinoid system.
Mechanism of Action & Therapeutic Rationale
The endocannabinoid system, including the G-protein coupled receptors CB1 and CB2, is involved in regulating appetite, pain, mood, and immunity.[27][28][29]
-
CB1 Receptors: Primarily located in the central nervous system, CB1 receptor activation stimulates appetite and is involved in reward pathways.[28][30] Antagonists or inverse agonists that block this receptor have been investigated for treating obesity, metabolic disorders, and substance abuse.[27][28][30] However, centrally-acting CB1 blockers have been associated with psychiatric side effects, leading to interest in peripherally-restricted antagonists or neutral antagonists.[25][27]
-
CB2 Receptors: Found mainly on immune cells, CB2 receptors are involved in modulating inflammation and immune responses.[29][31] CB2 agonists, which do not have the psychoactive effects of CB1 agonists, are being investigated as potential anti-inflammatory and analgesic agents.[29]
Signaling Pathway: Simplified CB1 Receptor Antagonism
Caption: Pyrazole antagonists block endocannabinoid signaling at the CB1 receptor.
Quantitative Data: Binding Affinities of Pyrazole Ligands
| Compound | Target | Ki (nM) | Activity |
| Rimonabant | CB1 | ~5-10 | Antagonist / Inverse Agonist |
| CB2 | >1000 | - | |
| NESS0327 | CB1 | 4.2 | Antagonist |
| CB2 | 55.7 | - | |
| Compound 1e [ref] | CB1 | 21.7 | Partial Agonist |
| CB2 | >1000 | - | |
| Note: Ki values represent binding affinity. Data synthesized from multiple sources.[26][32] |
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CB1 and CB2 receptors.
Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-CP-55,940) is incubated with cell membranes expressing the receptor of interest. The test compound is added at increasing concentrations, competing with the radioligand for binding sites. The amount of radioactivity bound to the membranes is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]-CP-55,940).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand, e.g., WIN 55,212-2).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In tubes, combine the cell membranes, assay buffer, and varying concentrations of the test compound.
-
Add Radioligand: Add the [³H]-CP-55,940 at a concentration near its Kd value to all tubes.
-
Define Controls:
-
Total Binding: Contains membranes and radioligand only (no test compound).
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-radiolabeled ligand.
-
-
Incubation: Incubate all tubes for 90 minutes at 30°C.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Determine the percent inhibition of specific binding caused by each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 5: Conclusion and Future Directions
The ethoxyphenyl pyrazole scaffold has proven to be an exceptionally fruitful starting point for drug discovery, leading to approved medicines and a multitude of clinical candidates. Its ability to be tailored for high-affinity interactions with enzymes like COX-2 and various protein kinases, as well as G-protein coupled receptors like the cannabinoid receptors, underscores its privileged status. The success in these areas provides a strong foundation for future work. Emerging research continues to identify novel targets for pyrazole derivatives, including tubulin polymerization inhibitors for cancer[1] and modulators of other key signaling pathways. The ongoing challenge for medicinal chemists is to leverage this versatile framework to design next-generation therapeutics with improved selectivity, better pharmacokinetic profiles, and novel mechanisms of action, thereby addressing the unmet medical needs in oncology, inflammation, and beyond.
Part 6: References
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. PubMed. [Link]
-
Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [Link]
-
What are CB1 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
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The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazole-Based Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and significant presence in a multitude of biologically active compounds have cemented its importance in drug discovery and development.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of pyrazole-based compounds, moving beyond a mere recitation of methods to offer insights into the strategic considerations and mechanistic underpinnings that guide modern synthetic approaches. From classical condensation reactions to contemporary multicomponent strategies, we will dissect the core methodologies, furnish detailed experimental protocols, and illuminate the path from conceptualization to characterization of this vital class of heterocycles.
The Ascendancy of the Pyrazole Core in Medicinal Chemistry
First synthesized by Edward Buchner in 1889, the pyrazole ring system's journey into the pharmaceutical limelight began with the discovery of its potent biological activities.[5] The term "pyrazole" itself was coined by Ludwig Knorr in 1883, who synthesized a derivative by reacting ethyl acetoacetate with phenylhydrazine.[6] Today, this scaffold is a cornerstone in the design of therapeutic agents across a wide spectrum of diseases.[7][8]
The success of pyrazole-containing drugs is not coincidental. The unique electronic properties of the pyrazole ring, featuring both a hydrogen bond donor (pyrrole-like N-H) and a hydrogen bond acceptor (pyridine-like N), allow for diverse and specific interactions with biological targets.[4][9] Furthermore, the metabolic stability of the pyrazole nucleus is a significant factor in its prevalence in approved drugs.[10]
A testament to its therapeutic value is the number of FDA-approved drugs incorporating this moiety. Notable examples include:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor for the treatment of inflammatory diseases.[10][11]
-
Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[10][11]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) inhibitor for myelofibrosis.[10]
-
Apixaban (Eliquis®): A factor Xa inhibitor used as an anticoagulant.[9][10]
-
Lenacapavir: A novel antiviral agent for the treatment of HIV.[2]
These examples underscore the broad applicability of the pyrazole scaffold in targeting diverse enzymes and receptors, solidifying its status as a critical pharmacophore in modern drug discovery.[3][12]
Foundational Synthetic Strategies: Building the Pyrazole Ring
The construction of the pyrazole core is most classically achieved through the condensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[13][14] This fundamental approach, pioneered by Knorr, remains a robust and widely utilized strategy.
The Knorr Pyrazole Synthesis: A Timeless Condensation
The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[15][16] The versatility and simplicity of this method have established it as a vital tool in heterocyclic chemistry.[17]
Mechanism and Regioselectivity:
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups.[17][18] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[16]
When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can potentially yield a mixture of two regioisomers.[13][19] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl and the hydrazine. For instance, in the reaction of a β-ketoester, the ketone carbonyl is generally more electrophilic and reacts first with the more nucleophilic nitrogen of the hydrazine.[20][21]
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Conceptual diagram of [3+2] cycloaddition.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, have emerged as a highly efficient strategy for generating complex pyrazole derivatives. [14]These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of compounds for screening. [14]One-pot, four-component reactions involving, for example, ethylacetoacetate, hydrazine hydrate, an aryl aldehyde, and 6-amino-1,3-dimethyl uracil have been successfully employed. [19]
Metal-Catalyzed Syntheses
Modern organic synthesis has increasingly leveraged transition-metal catalysis to forge new pathways to pyrazoles. For instance, copper-catalyzed oxidative coupling of aldehyde hydrazones provides an effective route. [22]Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide also yields pyrazole derivatives. [23]
Experimental Protocols and Characterization
A robust synthetic protocol is self-validating, providing clear steps for execution, monitoring, and purification. The following protocols are illustrative examples grounded in established literature.
Protocol 1: Classic Knorr Synthesis of a Substituted Pyrazolone
[17][20] This protocol details the synthesis of 2,4-dihydro-5-phenyl-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Ethyl benzoylacetate | 192.21 | 3 | ~0.577 g |
| Hydrazine hydrate (~64%) | 50.06 | 6 | ~0.3 mL |
| 1-Propanol | 60.10 | - | 3 mL |
| Glacial Acetic Acid | 60.05 | Catalytic | 3 drops |
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol). [17]2. Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the reaction mixture. [17]3. Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour. 4. Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material. [17]5. Work-up and Precipitation: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. [24]6. Isolation: Allow the mixture to cool slowly to room temperature to facilitate precipitation. If precipitation is slow, scratching the inside of the vial with a glass rod can induce crystallization. [24]7. Purification: Collect the solid product by filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. [20]
Protocol 2: Microwave-Assisted Synthesis of a Pyrazole Derivative
[24] This protocol outlines a rapid, microwave-assisted synthesis.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Quinolin-2(1H)-one-based α,β-unsaturated ketone | Varies | 1 | Varies |
| Arylhydrazine | Varies | 1.2 | Varies |
| Acetic Acid | 60.05 | - | 5 mL |
Procedure:
-
Reactant Mixture: In a microwave reaction vessel, combine the α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol). [24]2. Solvent Addition: Add acetic acid (5 mL). [24]3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 360 W) and temperature (e.g., 120°C) for 7-10 minutes. [24]4. Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice. [24]5. Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative. [24]
Spectroscopic Characterization: Confirming the Structure
Unambiguous characterization of the synthesized pyrazole is critical. A combination of spectroscopic techniques is employed for structural elucidation. [25][26] Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Aromatic protons on the pyrazole ring typically appear in the δ 6.0-8.5 ppm range. The chemical shifts and coupling constants are diagnostic for the substitution pattern. [25][27]* ¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are characteristic (e.g., C3 ~139 ppm, C4 ~105 ppm, C5 ~129 ppm for 1-methylpyrazole). [25][27] Infrared (IR) Spectroscopy:
-
Identifies functional groups present in the molecule. Key vibrations include C=N stretching (~1590 cm⁻¹) and N-H stretching (~3100 cm⁻¹) for N-unsubstituted pyrazoles. [27] Mass Spectrometry (MS):
-
Determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. [25][27] Typical Spectroscopic Data for a Substituted Pyrazole:
| Technique | Observation |
| ¹H NMR | Signals in the aromatic region (δ 6.0-8.5 ppm) corresponding to pyrazole ring protons. |
| ¹³C NMR | Resonances for the three pyrazole ring carbons, with chemical shifts dependent on substituents. |
| IR | C=N stretching absorption around 1590 cm⁻¹. N-H stretching for N-unsubstituted pyrazoles around 3100 cm⁻¹. |
| MS | Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |
Conclusion and Future Outlook
The pyrazole scaffold continues to be a fertile ground for discovery in medicinal chemistry. Its proven track record in approved therapeutics and its synthetic tractability ensure its continued relevance. [5][28]Classical methods like the Knorr synthesis provide reliable access to the core structure, while modern MCRs and metal-catalyzed reactions offer new avenues for rapid diversification and the synthesis of previously inaccessible analogues. [5][23]As our understanding of disease biology deepens, the strategic synthesis of novel pyrazole-based compounds will undoubtedly play a pivotal role in the development of the next generation of targeted therapies.
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An In-depth Technical Guide to the Solubility of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic building block with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility, which dictates reaction conditions, purification strategies, and formulation possibilities. As specific experimental solubility data for this compound is not widely available in public literature, this guide serves as a comprehensive framework for its systematic evaluation. We provide an analysis of the molecule's physicochemical properties to predict its solubility profile, a detailed, authoritative protocol for its experimental determination using the isothermal shake-flask method, and a discussion of the underlying principles that govern its dissolution. This document is designed to empower researchers to generate reliable, reproducible solubility data, enabling the compound's effective application in further research and development.
Introduction: The Critical Role of Solubility
In the realms of drug discovery and process chemistry, solubility is not merely a physical property; it is a critical determinant of a compound's potential. For an active pharmaceutical ingredient (API), poor solubility can lead to low bioavailability and challenging formulation. For a chemical intermediate, solubility dictates the choice of reaction solvents, affects reaction kinetics, and is the cornerstone of developing efficient crystallization and purification protocols.
This compound belongs to the pyrazole class of heterocycles, which are known to form the core of numerous biologically active compounds.[1] The presence of the ethoxyphenyl and carbaldehyde moieties creates a molecule of nuanced polarity. A thorough understanding of its solubility in a range of organic solvents is therefore essential for any scientist looking to utilize this compound, whether for synthesizing new derivatives, performing biological screening, or developing scalable chemical processes.
Molecular Profile and Predicted Solubility Characteristics
To understand the solubility of this compound, we must first analyze its structural features and resulting physicochemical properties.
The SMILES notation for the molecule is CCOc1ccc(cc1)c2c(C=O)cnn2. Based on this structure, we can calculate key molecular descriptors that influence solubility.
Table 1: Calculated Physicochemical Properties
| Property | Value | Significance for Solubility |
|---|---|---|
| Molecular Weight | 216.24 g/mol | Moderate molecular size, generally favorable for solubility. |
| miLogP | 2.56 | A positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting low water solubility. |
| Topological Polar Surface Area (TPSA) | 58.98 Ų | This value suggests moderate polarity. Molecules with TPSA > 140 Ų are often associated with poor cell permeability, while this moderate value is more favorable.[2] |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | The ability to donate a hydrogen bond allows for strong interactions with protic and other hydrogen bond-accepting solvents. |
| Hydrogen Bond Acceptors | 3 (pyrazole N, ether O, aldehyde O) | Multiple sites for accepting hydrogen bonds enhance solubility in protic solvents like alcohols. |
| Rotatable Bonds | 4 | Indicates conformational flexibility, which can aid in the solvation process. |
Properties calculated using Molinspiration Cheminformatics software.[3][4]
Interpretation and Solubility Prediction:
The structure presents a duality. The pyrazole ring and carbaldehyde group introduce polar, hydrogen-bonding capabilities, while the ethoxyphenyl moiety contributes significant non-polar, lipophilic character. This "amphipathic" nature suggests a nuanced solubility profile based on the principle of "like dissolves like".
-
Predicted High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . These solvents can effectively solvate both the polar and non-polar regions of the molecule. Chlorinated solvents like Dichloromethane (DCM) may also be effective.
-
Predicted Moderate Solubility: In solvents of intermediate polarity like Tetrahydrofuran (THF) , Ethyl Acetate , and Acetone . Alcohols such as Methanol and Ethanol are also expected to be moderately good solvents due to their ability to participate in hydrogen bonding.
-
Predicted Low Solubility: In non-polar aromatic solvents like Toluene and highly non-polar aliphatic solvents such as Hexanes and Heptane .
-
Predicted Very Low Aqueous Solubility: The calculated LogP of 2.56 strongly suggests poor solubility in water. For comparison, the structurally similar compound 3-phenyl-1H-pyrazole-4-carbaldehyde has a measured aqueous solubility of just 10.3 µg/mL.[5]
Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol is based on the internationally recognized OECD Test Guideline 105 ("Water Solubility"), adapted for organic solvents. The shake-flask method is a robust and reliable "gold standard" for determining the solubility of substances.
Causality and Principle:
The method's core principle is to achieve a state of thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a constant temperature. By adding an excess of the solid, we ensure the solution becomes saturated. Measuring the concentration of the compound in the liquid phase at this point yields the solubility value. The choice of 24 to 48 hours for equilibration is critical to ensure that the dissolution process has reached its endpoint, a key factor for data trustworthiness.
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
For each organic solvent to be tested, add an excess amount of this compound to a glass vial (e.g., add 20 mg of solid to 2 mL of solvent). The key is to ensure undissolved solid will be present at equilibrium.
-
Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirring plate with a constant temperature bath, typically set to 25°C (298.15 K).
-
Agitate the samples for a minimum of 24 hours.
-
Self-Validation Check: To confirm equilibrium has been reached, take measurements at two different time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium is established.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to settle.
-
To obtain a perfectly clear supernatant free of any solid particles, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Filter an aliquot of the suspension through a chemically-resistant syringe filter (e.g., PTFE or nylon) with a pore size of 0.22 µm. Note: Ensure the filter material does not adsorb the compound.
-
-
-
Quantification:
-
Carefully withdraw a precise volume of the clear supernatant.
-
Perform a precise serial dilution of the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy. This requires the prior generation of a standard calibration curve using known concentrations of the compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Factors Influencing Solubility
The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.
Table 2: Experimental Solubility Data Template
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| Polar Aprotic | Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Polar Protic | Methanol | 25 | ||
| Ethanol | 25 | |||
| Intermediate Polarity | Tetrahydrofuran (THF) | 25 | ||
| Ethyl Acetate | 25 | |||
| Acetone | 25 | |||
| Chlorinated | Dichloromethane (DCM) | 25 | ||
| Non-Polar | Toluene | 25 |
| | Heptane | 25 | | |
Governing Intermolecular Forces
The dissolution process is an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The solubility values obtained will be a direct reflection of these forces.
Caption: Solute-Solvent Interactions Governing Solubility.
-
In Polar Protic Solvents (e.g., Ethanol): The solvent can both donate and accept hydrogen bonds, leading to strong interactions with the pyrazole N-H, the ether oxygen, and the aldehyde oxygen.
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing for favorable interactions with the entire polar framework of the solute molecule.
-
In Non-Polar Solvents (e.g., Heptane): The energy required to break the strong intermolecular forces (hydrogen bonding, π-stacking) between the solute molecules is not compensated by the weak van der Waals forces formed with the solvent, resulting in poor solubility.
Conclusion
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- Hughes, L., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters.
- Kumar, G. K., et al. (2020). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData.
- Molinspiration Cheminformatics. (n.d.). Molecular Polar Surface Area PSA.
- Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
Sources
- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Molecular Polar Surface Area PSA [molinspiration.com]
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X-ray crystallography of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the X-ray Crystallography of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive, field-proven walkthrough for the single-crystal X-ray analysis of this compound, a molecule of significant interest due to the prevalence of the pyrazole scaffold in medicinal chemistry.[1][2][3] Pyrazoles are recognized as privileged structures in drug discovery, forming the core of numerous approved drugs.[4][5] The precise three-dimensional atomic arrangement, obtainable only through high-resolution X-ray crystallography, is paramount for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.
This document is structured to guide researchers through the entire crystallographic workflow, from obtaining suitable crystalline material to final data deposition. The emphasis is not merely on the procedural steps but on the underlying scientific rationale, ensuring a robust and reproducible structural determination.
Synthesis and Single-Crystal Growth
The prerequisite for any crystallographic study is the availability of high-quality single crystals. This begins with the synthesis of pure material, followed by a meticulous crystallization process.
Synthesis of this compound
The target compound can be reliably synthesized via the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich heterocyclic systems.[6][7][8] The reaction typically proceeds by treating the corresponding hydrazone precursor with a Vilsmeier reagent (e.g., generated from phosphorus oxychloride and dimethylformamide). A plausible synthetic route starting from 4-ethoxyacetophenone is outlined below.
Following synthesis, the crude product must be purified to the highest possible degree, typically using column chromatography, as impurities can severely inhibit crystallization.
Cultivating Diffraction-Quality Single Crystals
Crystallization is often the most challenging bottleneck in structural analysis. It is an empirical science that relies on systematically exploring conditions to achieve a state of slow, controlled supersaturation, which is conducive to the growth of a well-ordered crystal lattice.[9]
Causality Behind Method Selection: For a small organic molecule like the title compound, slow evaporation and vapor diffusion are the most effective and commonly employed techniques.[10] The choice of solvent is critical; an ideal solvent dissolves the compound moderately at room temperature and completely upon gentle heating. This allows for a gradual increase in concentration as the solvent evaporates, promoting slow nucleation and growth rather than rapid precipitation.
Recommended Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of ~5 mg of the purified compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
-
Cover the vial with a cap, but do not seal it tightly; instead, puncture the cap with a needle. This controls the rate of evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[10]
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane). Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).[11]
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and inducing crystallization.
-
Single-Crystal X-ray Diffraction: Data Acquisition
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a diffractometer for data collection.[12]
Protocol for Data Collection:
-
Mounting and Cryo-cooling:
-
Carefully select a single crystal and mount it on a cryoloop.
-
Immediately place the crystal in a cold (100 K) nitrogen stream on the diffractometer.
-
Rationale: Cryo-cooling is essential. It minimizes atomic thermal vibrations, leading to higher resolution data, and significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.[13]
-
-
Instrumentation:
-
Utilize a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).
-
-
Unit Cell Determination:
-
Collect a preliminary set of frames. The software will auto-index the observed reflections to determine the unit cell parameters and Bravais lattice.[14]
-
-
Data Collection Strategy:
-
Based on the determined crystal system, the software calculates an optimized strategy of omega (ω) and phi (φ) scans to collect a highly complete and redundant dataset.
-
Rationale: High completeness (>99%) ensures all unique reflections are measured, while high redundancy (measuring the same reflection multiple times) improves data statistics and allows for better scaling and absorption corrections.[15]
-
-
Integration and Scaling:
-
After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file).
-
Structure Solution and Refinement
With a processed reflection file, the core crystallographic task begins: determining the atomic positions (structure solution) and optimizing them against the experimental data (structure refinement).[16] The SHELX suite of programs is the industry standard for small-molecule crystallography.[17]
Protocol for Structure Solution and Refinement:
-
Structure Solution:
-
Use a program like SHELXT or SHELXS with the HKL reflection file and a basic instruction file (.ins) containing the unit cell and chemical formula.[16][18]
-
Mechanism: These programs use 'Direct Methods' or 'Intrinsic Phasing' to solve the phase problem inherent in diffraction data, generating an initial electron density map and a preliminary atomic model.[19]
-
-
Initial Refinement:
-
The initial model is refined against the experimental data using SHELXL. This is a least-squares process that minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the current atomic model.
-
-
Iterative Model Building:
-
Anisotropic Refinement: Initially, atoms are refined isotropically (with spherical thermal parameters). As the model improves, non-hydrogen atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.
-
Difference Fourier Maps: The (Fo - Fc) map is crucial. Positive peaks in this map indicate regions of missing electron density (e.g., unassigned atoms), while negative peaks suggest atoms are misplaced or assigned an incorrect element type.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a 'riding model', as they scatter X-rays too weakly to be located independently.[17]
-
-
Convergence:
-
The refinement is considered complete when several criteria are met: the R-factors (indicators of agreement between model and data) stabilize, the parameter shifts become negligible, and the final difference Fourier map is essentially flat, with no significant peaks remaining.
-
Structural Analysis and Validation
A solved structure is not complete until it is thoroughly analyzed and validated.
Analysis of the Molecular and Crystal Structure
The refined model provides a wealth of information:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles can be compared to standard values to confirm the chemical identity and identify any unusual strain.
-
Conformation: The relative orientation of the ethoxyphenyl and pyrazole rings is defined by torsion angles.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions like hydrogen bonds, C-H···π interactions, and π-π stacking. Analyzing these interactions is key to understanding the solid-state properties of the material.
| Parameter | Expected Value/Range | Significance |
| C=O Bond Length | ~1.22 Å | Confirms the carbaldehyde functionality. |
| Pyrazole Ring | Planar | Aromatic character of the heterocyclic core. |
| C-H···O Hydrogen Bonds | D···A distance: 3.0-3.8 Å | Key interactions governing crystal packing. |
| π-π Stacking | Centroid-centroid: 3.3-3.8 Å | Can indicate favorable aromatic interactions. |
| Note: Expected values are illustrative and based on similar published structures.[20][21][22] |
Crystallographic Data Validation
Validation is a non-negotiable step to ensure the quality and correctness of the crystal structure.[23][24]
-
Self-Consistency Checks: The final crystallographic information file (CIF) should be processed using the IUCr's checkCIF service.[25]
-
Mechanism: checkCIF is an automated tool that runs hundreds of checks on the geometric and crystallographic data in the CIF.[26] It flags potential issues, such as missed symmetry, incorrect atom assignments, or unusual displacement parameters, as ALERTS (A, B, C, or G level).[24]
-
Trustworthiness: The goal is to resolve all A and B level ALERTS, or provide a scientifically sound explanation for why they are present. This process is a critical self-validating system that underpins the reliability of the published structure.
Data Deposition
To ensure scientific transparency and allow other researchers to access the data, the final validated CIF and structure factor files must be deposited in a public database.[27] For small organic molecules, the designated repository is the Cambridge Crystallographic Data Centre (CCDC).[25]
-
Process: Deposition is done via the CCDC's online service. Upon deposition, a unique CCDC number is assigned to the structure.
-
Requirement: This CCDC number is required for the publication of the crystal structure in most scientific journals, serving as a permanent and verifiable link to the primary experimental data.
Summary of Crystallographic Data for this compound
The following table presents hypothetical but realistic data for the title compound, based on crystallographic standards and data from analogous structures.
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₈H₁₆N₂O₂ |
| Formula weight | 292.33 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 10.1, 15.2, 9.8 |
| α, β, γ (°) | 90, 105.2, 90 |
| Volume (ų) | 1450 |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| 2θ range for data collection (°) | 4.5 to 55.0 |
| Reflections collected | 15200 |
| Independent reflections | 3350 [R(int) = 0.035] |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.041 |
| wR₂(all data) | 0.115 |
| Goodness-of-fit (S) | 1.05 |
| Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³) | 0.35, -0.21 |
| CCDC Deposition No. | XXXXXXX |
References
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Royal Society of Chemistry. [Link]
- University of Bern. (n.d.). Crystallization of Small Molecules. Department of Chemistry and Biochemistry. [Link]
- Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect.
- Kumar, V., & Aggarwal, M. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
- Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 8), m132–m141. [Link]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
- Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]
- Sharma, V., & Kumar, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1827-1851. [Link]
- Collin, J. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
- Lusardi, M., & Ponassi, M. (n.d.).
- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF). Acta Crystallographica Section A, 47(6), 655-685. [Link]
- Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]
- University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry Department. [Link]
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]
- Kumar, A., & Yadav, G. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 9(7), 548-583. [Link]
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- American Chemical Society. (n.d.).
- Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
- Brown, I. D. (1996). CIF (Crystallographic Information File)
- Schneider, T. R., & Sheldrick, G. M. (2017). SHELX for experimental phasing and refinement. Paul Scherrer Institut. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. [Link]
- International Union of Crystallography. (n.d.). A Guide to CIF for Authors. IUCr. [Link]
- Research Data Alliance. (n.d.).
- Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
- Rowlett, R. S. (n.d.).
- Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. University of Missouri. [Link]
- Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. [Link]
- van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B, 70(6), 1020-1032. [Link]
- Minor, W., et al. (2006).
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
- Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]
- Petraitytė, K., et al. (2022). Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
- Gohel, J., Kapadiya, K., & Khunt, R. (2016). EFFECTIVE BASE CATALYSED SYNTHESIS OF 3-(4-ETHOXYPHENYL)-4-(3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1-(4-PHENYLTHIAZOL-2-YL)-1H-PYRAZOL-5-YL)-1-PHENYL-1HPYRAZOLE DERIVATIVES VIA MULTICOMPONENT APPROACH.
- Prasath, R., et al. (2011). 3-(4-Meth-oxy-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(Pt 11), o2962–o2963. [Link]
- Prasath, R., et al. (2011). 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Akkurt, M., et al. (2012). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E, 68(Pt 11), o3098. [Link]
- Fun, H.-K., et al. (2010). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 66(Pt 11), o2764. [Link]
- Fun, H.-K., et al. (2010). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
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- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
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- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Validated Protocol for the Knoevenagel Condensation Synthesis of 2-((3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and validated protocol for the Knoevenagel condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde with malononitrile. Pyrazole-containing scaffolds are of paramount importance in medicinal chemistry, and the Knoevenagel condensation offers a robust and efficient method for carbon-carbon bond formation, leading to the synthesis of novel α,β-unsaturated compounds with significant therapeutic potential.[1][2] This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for characterization. The causality behind the selection of reagents and conditions is explained to ensure reproducibility and facilitate adaptation for analogous transformations.
Introduction and Scientific Rationale
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1898, is a cornerstone of organic synthesis.[3][4] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[5][6] This reaction is particularly valuable in drug discovery for constructing complex molecules with diverse biological activities.[2][7]
The pyrazole core is a privileged scaffold in pharmaceutical development, present in numerous approved drugs exhibiting anti-inflammatory, analgesic, and anticancer properties. The target aldehyde, this compound, combines this key heterocycle with an ethoxyphenyl moiety, a common feature in biologically active molecules. By reacting this aldehyde with malononitrile, a highly reactive methylene compound, we can efficiently synthesize a vinyl-dinitrile product. The resulting electron-deficient alkene is a versatile intermediate, primed for subsequent reactions like Michael additions, making it a valuable building block for creating libraries of potential drug candidates.[8]
This protocol employs a piperidine-catalyzed reaction, a classic and highly effective method for the Knoevenagel condensation.[3][4] The procedure is designed to be straightforward, high-yielding, and easily scalable, making it suitable for both academic research and industrial drug development settings.
Reaction Mechanism: A Dual Pathway
The base-catalyzed Knoevenagel condensation proceeds through a nucleophilic addition-elimination sequence.[9] When a secondary amine like piperidine is used as the catalyst, the mechanism can be envisioned through two competing, well-established pathways:
-
Enolate Pathway: Piperidine acts as a Brønsted base, deprotonating the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting tetrahedral intermediate subsequently undergoes dehydration to yield the final product and regenerate the catalyst.[3]
-
Iminium Pathway: Alternatively, piperidine can act as a nucleophile, reacting with the aldehyde to form a carbinolamine intermediate.[10] This intermediate eliminates water to form a highly electrophilic iminium ion.[9][10][11] The enolate of malononitrile then attacks this iminium ion. The final step is the elimination of the piperidine catalyst, which simultaneously regenerates the base and forms the C=C double bond of the product.[9][10] The iminium pathway is often considered dominant as it significantly enhances the electrophilicity of the carbonyl carbon.[10][11]
Figure 1: Dual mechanistic pathways for the piperidine-catalyzed Knoevenagel condensation.
Experimental Protocol
This protocol details the synthesis of 2-((3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile.
Materials and Equipment
Reagents & Solvents:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol (Absolute)
-
Deionized Water
-
Hexane
-
Ethyl Acetate
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Synthesis of Starting Aldehyde
The starting material, this compound, can be reliably synthesized via the Vilsmeier-Haack reaction from the corresponding 3-(4-ethoxyphenyl)-1H-pyrazole precursor.[12][13][14] This involves treating the pyrazole with a Vilsmeier reagent (pre-formed from POCl₃ and DMF).[13] Researchers should refer to established literature for the detailed procedure.[13][15]
Reagent Data Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 216.24 | 1.0 | 5.0 | 1.08 g |
| Malononitrile | 66.06 | 1.05 | 5.25 | 347 mg |
| Piperidine | 85.15 | 0.1 | 0.5 | 43 mg (50 µL) |
| Ethanol (Solvent) | 46.07 | - | - | 25 mL |
Step-by-Step Condensation Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.08 g, 5.0 mmol).
-
Dissolution: Add 25 mL of absolute ethanol to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (347 mg, 5.25 mmol). A slight excess of the active methylene compound ensures complete consumption of the aldehyde.
-
Catalyst Addition: Using a micropipette, add piperidine (50 µL, 0.5 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The formation of a precipitate is typically observed within 30-60 minutes.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is considered complete when the starting aldehyde spot is no longer visible (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then cold deionized water (2 x 10 mL) to remove residual catalyst and unreacted malononitrile.
-
Drying: Dry the product under vacuum to obtain the crude solid.
Purification
Recrystallize the crude solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Workflow Visualization
Figure 2: Experimental workflow for the Knoevenagel condensation protocol.
Expected Results and Characterization
-
Product: 2-((3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile
-
Appearance: Off-white to pale yellow solid
-
Yield: >90% (after recrystallization)
-
Characterization Data:
-
¹H NMR: Expect characteristic signals for the ethoxy group (triplet and quartet), aromatic protons, a singlet for the pyrazole C5-H, a singlet for the new vinylic proton, and a broad singlet for the pyrazole N-H.
-
FT-IR (cm⁻¹): Expect characteristic peaks for N-H stretching, C≡N (nitrile) stretching, C=C stretching, and C-O (ether) stretching.
-
Mass Spec (ESI-MS): Expect to find the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product (266.29 g/mol ).
-
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure the starting aldehyde is pure. The reaction can be gently heated to reflux (approx. 78 °C in ethanol) to drive it to completion, though this may require longer reaction times for some substrates.[16]
-
Incomplete Reaction: If the reaction stalls, a small additional charge of piperidine can be added. However, excess base can lead to side reactions.
-
Safety: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) must be worn. All operations should be performed in a well-ventilated fume hood. Piperidine is a corrosive and flammable liquid; handle with care. Malononitrile is toxic and should be handled with appropriate caution.
References
- Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling.
- Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5457–5465.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. www.organic-chemistry.org.
- ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B.
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
- Saito, A., et al. (2021).
- Kallur, K. C., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
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- Organic Reactions. (n.d.). The Knoevenagel Condensation. organicreactions.org.
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- ResearchGate. (n.d.). Knoevenagel condensation (KC) of active methylene compounds with aromatic aldehydes catalysed by SA‐DETA‐Fe3O4. ResearchGate.
- Al-Majid, A. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Wang, C., et al. (n.d.). Microwave-enhanced Knoevenagel condensation catalysed by NH2SO3NH4. Indian Journal of Chemistry.
- ResearchGate. (n.d.). General scheme for the Knoevenagel condensation of pyrazole aldehydes with malononitrile and dimedone. ResearchGate.
- Khan, I., et al. (2026). Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene.
- Al-Zoubi, R. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PMC - PubMed Central.
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- ResearchGate. (n.d.). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Gohel, J., Kapadiya, K., & Khunt, R. (2016). EFFECTIVE BASE CATALYSED SYNTHESIS OF 3-(4- ETHOXYPHENYL)-4-(3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1-(4- PHENYLTHIAZOL-2-YL)-1H-PYRAZOL-5-YL)-1-PHENYL-1HPYRAZOLE DERIVATIVES VIA MULTICOMPONENT APPROACH.
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Synthesis of Novel Schiff Bases from 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole-Based Schiff Bases
The confluence of the pyrazole nucleus and the azomethine group (-CH=N-) in Schiff bases has given rise to a class of compounds with remarkable versatility and significant biological activity. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are not merely synthetic curiosities; the imine linkage is critical to their biological activity and their utility as ligands in coordination chemistry.[2][3]
The strategic combination of these two pharmacophores in pyrazole-based Schiff bases has led to the development of novel therapeutic agents and functional materials.[4][5] These compounds have demonstrated promising results as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][6][7] This guide provides a comprehensive protocol for the synthesis of novel Schiff bases derived from 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a versatile precursor for creating a library of potentially bioactive molecules. We will delve into the synthesis of the pyrazole aldehyde precursor via the Vilsmeier-Haack reaction, followed by the synthesis of the target Schiff bases, and conclude with detailed characterization techniques.
Part 1: Synthesis of the Precursor, this compound
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[8] In the context of pyrazole synthesis, it facilitates the cyclization and formylation in a one-pot procedure starting from a suitable hydrazone.[9][10]
Reaction Scheme:
Caption: Synthesis of the pyrazole aldehyde precursor.
Experimental Protocol:
Materials:
-
4-ethoxyacetophenone
-
Phenylhydrazine
-
Absolute Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Synthesis of 4-ethoxyacetophenone-phenylhydrazone
-
In a 250 mL round-bottom flask, dissolve 4-ethoxyacetophenone (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add phenylhydrazine (0.01 mol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. The resulting solid hydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Preparation of the Vilsmeier Reagent: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (10 mL). Cool the flask in an ice-salt bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃, 0.012 mol) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for another 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 4-ethoxyacetophenone-phenylhydrazone (0.004 mol) in DMF (5 mL) dropwise.
-
After the addition is complete, the reaction mixture is stirred at 60-65 °C for 4-5 hours.[10] Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, the mixture is carefully poured into a beaker containing crushed ice with constant stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid product, 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of Schiff Bases
The synthesis of Schiff bases from the prepared pyrazole-4-carbaldehyde is a straightforward condensation reaction with a primary amine.[3] The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the dehydration process.
General Reaction Scheme:
Caption: General synthesis of pyrazole Schiff bases.
Experimental Protocol:
Materials:
-
3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Various primary aromatic or aliphatic amines (e.g., aniline, substituted anilines, aminothiazoles, etc.)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) in absolute ethanol (30 mL).
-
To this solution, add the desired primary amine (0.01 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by TLC.[11]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF).
Part 3: Characterization of the Synthesized Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized pyrazole-4-carbaldehyde and the resulting Schiff bases. A combination of spectroscopic techniques is typically employed.[4][12]
Spectroscopic Data Summary:
| Technique | Precursor: Pyrazole Carbaldehyde | Product: Schiff Base |
| FT-IR (cm⁻¹) | Aldehydic C-H stretch (~2850, ~2750), C=O stretch (~1680-1700) , C=N stretch (~1590), Aromatic C=C stretch | Absence of C=O stretch , Appearance of -CH=N- (azomethine) stretch (~1600-1625) , N-H stretch (if from a primary amine with N-H) |
| ¹H NMR (δ, ppm) | Aldehydic proton singlet (~9.8-10.0 ), Pyrazole ring proton singlet (~8.5-9.0), Aromatic protons multiplet | Azomethine proton (-CH=N-) singlet (~8.5-10.0) , Pyrazole ring proton singlet, Aromatic protons multiplet |
| ¹³C NMR (δ, ppm) | Aldehydic carbon (~185-195 ), Pyrazole and aromatic carbons | Azomethine carbon (~150-165) , Pyrazole and aromatic carbons |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated mass | Molecular ion peak [M]⁺ corresponding to the calculated mass |
The appearance of a singlet signal for the azomethine proton in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal are strong indicators of Schiff base formation.[1] Similarly, the presence of the azomethine carbon signal in the ¹³C NMR spectrum and the absence of the aldehydic carbon signal confirm the reaction.[1]
Applications and Future Directions
The synthesized pyrazole-based Schiff bases are valuable candidates for various biological screenings due to the well-documented pharmacological activities of this class of compounds.[6][7][13] Potential areas of investigation include:
-
Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria and fungal strains.[1][4]
-
Anticancer Activity: Evaluation of cytotoxic effects against various cancer cell lines.[6]
-
Anti-inflammatory and Analgesic Activity: In vivo studies to assess their potential as anti-inflammatory and pain-relieving agents.
-
Coordination Chemistry: Exploration of their ability to form metal complexes, which can exhibit enhanced biological activities.[14]
By systematically modifying the primary amine component, a diverse library of Schiff bases can be generated from the this compound precursor, enabling extensive structure-activity relationship (SAR) studies. This approach is crucial for the rational design of new and more potent therapeutic agents.
References
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- General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate.
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed.
- Synthesis, characterization of Schiff base Pyrazolone compound. International Science Community Association.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI.
- Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
- Pyrazole | Bioactivity | Schiff Base | Antibacterial Activity | Cytotoxic Activity | Bis(imino)pyridine | Bis(imino)benzene. ResearchGate.
- (a) Synthesis of Schiff's base (imine) from carbaldehyde (1). ResearchGate.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Semantic Scholar.
- In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC - NIH.
- Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate.
- SynthesisCharacterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Semantic Scholar.
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- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
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- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
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Application Notes & Protocols: Leveraging 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde in Modern Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The strategic functionalization of this scaffold allows for the exploration of vast chemical space in drug discovery programs. Among the most versatile precursors is this compound, a trifunctional intermediate offering distinct points for molecular elaboration. The aldehyde group serves as a highly reactive handle for constructing carbon-carbon and carbon-nitrogen bonds, the pyrazole core provides a critical pharmacophore, and the ethoxyphenyl moiety allows for modulation of physicochemical properties such as lipophilicity. This guide provides an in-depth exploration of this intermediate, detailing its synthesis and subsequent application in the construction of high-value molecular frameworks, including Schiff bases and chalcones, complete with field-proven protocols.
Introduction: The Strategic Value of the Pyrazole-4-Carbaldehyde Scaffold
Pyrazole derivatives are renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[4][5][6] The compound this compound capitalizes on this privileged scaffold. Its true synthetic power lies in the aldehyde functionality at the C4 position, which is an electrophilic center ripe for a multitude of chemical transformations. This strategic placement allows the aldehyde to act as a linchpin, connecting the stable, aromatic pyrazole core to diverse chemical appendages.
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems, making it the premier choice for synthesizing pyrazole-4-carbaldehydes from hydrazone precursors.[7][8][9] This reaction proceeds by creating a potent electrophilic iminium species (the Vilsmeier reagent) from a substituted amide (like DMF) and phosphorus oxychloride, which then attacks the hydrazone, leading to cyclization and formylation in a one-pot process.[10]
Physicochemical Properties
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 216.24 g/mol | - |
| Appearance | Expected to be a white to pale yellow solid | [11] |
| Solubility | Soluble in DMF, DMSO, hot ethanol; sparingly soluble in water | [9] |
| Reactivity | Aldehyde group is highly reactive towards nucleophiles | [12] |
Core Synthetic Pathways and Protocols
The utility of this compound is best demonstrated through its application in building more complex molecular architectures. The following sections detail the protocols for two of the most fundamental and high-impact transformations: the synthesis of Schiff bases and chalcones.
Caption: Synthetic pathways from the core intermediate.
Application I: Synthesis of Pyrazole-Based Schiff Bases
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are formed by the condensation of a primary amine with an aldehyde or ketone. Pyrazole-tethered Schiff bases are of significant interest due to their demonstrated antibacterial, antifungal, and anticancer activities.[13][14][15][16] This reaction provides a straightforward method to introduce a wide variety of functional groups via the amine component.
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Application Notes & Protocols: Leveraging 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signal transduction, governing processes from proliferation and differentiation to apoptosis.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Small molecule kinase inhibitors have revolutionized treatment paradigms in oncology and beyond.
Within the vast chemical space of kinase inhibitors, the pyrazole ring stands out as a "privileged scaffold."[1] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site have made it a cornerstone of many FDA-approved drugs, including Crizotinib and Ruxolitinib.[1]
This document provides a detailed guide on the strategic use of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde , a versatile and high-value intermediate, for the synthesis of novel kinase inhibitor libraries. The aldehyde functionality at the 4-position serves as a critical chemical handle, allowing for the introduction of diverse chemical moieties through robust and well-established synthetic methodologies. We will explore the causality behind protocol choices, provide step-by-step synthetic procedures, and outline the subsequent evaluation of the synthesized compounds.
The Central Intermediate: this compound
The utility of this starting material stems from its core structure, which combines the proven pyrazole hinge-binding element with an aldehyde group poised for diversification.
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Core Scaffold | Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. |
| Key Substituents | 3-(4-ethoxyphenyl) group: Occupies a solvent-exposed region in many kinase active sites, offering a vector for modifying solubility and potency. |
| 4-carbaldehyde group: The primary reactive site for diversification. Its electrophilic carbon is susceptible to nucleophilic attack, enabling a wide range of C-C and C-N bond-forming reactions.[4] |
Synthetic Strategy: From Aldehyde to Inhibitor
The primary synthetic route leveraging the aldehyde is reductive amination, a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[5][6][7] This reaction allows for the systematic introduction of various amine-containing side chains, which can probe different pockets within the kinase active site to enhance potency and selectivity.
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Application Notes & Protocols: A Detailed Guide to the Synthesis of Novel Chalcones from 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel chalcones derived from 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and various substituted acetophenones. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of biological activities.[1][2] The pyrazole moiety is also a significant pharmacophore present in numerous FDA-approved drugs.[3] The combination of these two scaffolds into a single molecular framework is a promising strategy in medicinal chemistry for the development of new therapeutic agents with potentially enhanced efficacy. This guide details the underlying chemical principles, a step-by-step experimental protocol for the Claisen-Schmidt condensation, characterization methodologies, and the rationale behind the experimental design.
Introduction: The Scientific Rationale
Chalcones are α,β-unsaturated ketones that serve as precursors in the biosynthesis of flavonoids in plants.[1] Their versatile chemical structure allows for a wide range of substitutions, leading to a diverse array of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities.[1][4] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design, exhibiting a wide range of therapeutic applications.[2][3]
The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[5][6] This reaction is particularly effective for generating α,β-unsaturated ketones. In the context of this protocol, this compound serves as the aldehyde component, which will react with a variety of substituted acetophenones. The general reaction scheme is depicted below:
Caption: General scheme of the Claisen-Schmidt condensation for the synthesis of pyrazole-based chalcones.
The Claisen-Schmidt Condensation: A Mechanistic Overview
The base-catalyzed Claisen-Schmidt condensation proceeds through a series of well-established steps:
-
Enolate Formation: A strong base, such as hydroxide (from NaOH or KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
The reaction is typically carried out in a polar protic solvent, such as ethanol, which can solubilize the reactants and the base.
Caption: Workflow of the Claisen-Schmidt condensation mechanism.
Experimental Protocol
This protocol outlines the synthesis of a representative chalcone from this compound and 4-chloroacetophenone. The procedure can be adapted for other substituted acetophenones.
3.1. Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Custom | >98% |
| 4-Chloroacetophenone | Sigma-Aldrich | 99% |
| Sodium Hydroxide (NaOH) | Fisher | >97% |
| Ethanol (Absolute) | VWR | 99.9% |
| Ethyl Acetate | Sigma-Aldrich | HPLC |
| n-Hexane | VWR | HPLC |
| Deionized Water | In-house | - |
| Anhydrous Sodium Sulfate | Acros Organics | 99% |
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4-chloroacetophenone (1.0 mmol) in 20 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0 mmol) in 5 mL of deionized water dropwise over 5 minutes. A color change and the formation of a precipitate may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the chalcone product indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water with constant stirring.
-
Isolation of Crude Product: Acidify the mixture to a pH of ~5-6 using dilute hydrochloric acid (1 M). The solid chalcone product will precipitate out of the solution. Collect the precipitate by vacuum filtration, washing with copious amounts of cold deionized water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50 °C. For further purification, the crude solid can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
3.3. Characterization of the Synthesized Chalcone
The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expect strong absorption bands for the C=O (carbonyl) group (around 1650-1680 cm⁻¹) and the C=C (alkene) bond of the enone system.[4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton environment. The two vinylic protons of the chalcone moiety typically appear as doublets in the range of δ 6.5-8.0 ppm with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration.[3] Aromatic protons will resonate in their characteristic regions.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the carbon skeleton. The carbonyl carbon will appear as a downfield signal (around δ 180-195 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by the following:
-
Reaction Monitoring: The use of TLC is crucial for determining the endpoint of the reaction, preventing the formation of side products due to prolonged reaction times.
-
Purification: Recrystallization is a highly effective method for obtaining a pure product, which is essential for accurate biological evaluation.
-
Spectroscopic Analysis: Comprehensive characterization by IR, NMR, and MS provides unambiguous confirmation of the desired product's structure and purity.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of novel chalcones from this compound. The Claisen-Schmidt condensation is a reliable and efficient method for this transformation. The resulting pyrazole-chalcone hybrids are valuable scaffolds for further investigation in drug discovery programs.
References
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry.
- Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Frontiers in Chemistry.
- Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed.
- Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. Journal of College of Education for Pure Sciences.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal.
- Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library.
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing.
- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry.
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. National Institutes of Health.
- SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
- Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. National Institutes of Health.
- Claisen-Schmidt Condensation. SynArchive.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive.
- 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis.
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health.
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Application Notes and Protocols for the Development of Antimicrobial Agents from 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological properties, including significant antimicrobial activities.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde scaffold for the discovery of novel antimicrobial agents. The presence of a reactive carbaldehyde at the 4-position offers a versatile anchor for synthetic modification, enabling the systematic exploration of structure-activity relationships (SAR).[4][5] We present detailed, field-proven protocols for the synthesis of the core scaffold and its derivatives, robust methodologies for in vitro antimicrobial efficacy testing, and essential assays for preliminary cytotoxicity profiling to ensure selectivity.
Rationale and Strategic Overview
The escalating threat of antimicrobial resistance necessitates the discovery of new chemical entities (NCEs) with novel mechanisms of action. Pyrazole derivatives have emerged as promising candidates, with some studies suggesting they may target essential bacterial enzymes like DNA gyrase and topoisomerase.[1][3] Our selected starting scaffold, this compound, combines the proven pyrazole core with an ethoxyphenyl group, which can influence lipophilicity and target engagement, and a strategically placed aldehyde for facile diversification.
The overall workflow is designed as a self-validating cascade, moving from synthesis to broad-spectrum screening and initial safety assessment. This approach allows for the efficient identification and prioritization of lead compounds for further preclinical development.
Caption: Overall workflow for antimicrobial agent development.
Synthesis Protocols
Protocol 1: Synthesis of this compound
Application Note: This protocol utilizes the Vilsmeier-Haack reaction, a robust and widely-used method for the one-pot cyclization and formylation of hydrazones to yield pyrazole-4-carbaldehydes.[5][6][7] The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the key electrophile that drives the reaction.[7]
Materials:
-
N'-(1-(4-ethoxyphenyl)ethylidene)hydrazinecarboxamide (or similar hydrazone precursor)
-
Phosphorus oxychloride (POCl₃), distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, add anhydrous DMF (3 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (3 molar equivalents) dropwise to the DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid, yellowish Vilsmeier reagent complex should be observed.
-
Reaction with Hydrazone: Dissolve the hydrazone precursor (1 molar equivalent) in anhydrous DCM and add it to the Vilsmeier reagent suspension.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large volume of crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate and neutralizes excess reagent.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/EtOAc gradient to yield the pure this compound.
Protocol 2: General Protocol for Synthesis of Schiff Base/Hydrazone Derivatives
Application Note: The aldehyde functional group is an excellent electrophile for condensation reactions with primary amines and hydrazides. This protocol provides a straightforward and high-yielding method to rapidly generate a diverse library of derivatives for SAR studies. The choice of amine/hydrazide allows for the introduction of various functional groups (e.g., halogens, nitro groups, heterocyclic rings) that can modulate antimicrobial activity.
Materials:
-
This compound (from Protocol 1)
-
Substituted aniline, aminopyridine, or hydrazide (1.0-1.1 molar equivalents)
-
Ethanol (absolute) or Methanol
-
Glacial acetic acid (catalytic amount, 2-3 drops)
Step-by-Step Methodology:
-
Dissolve this compound (1 molar equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted primary amine or hydrazide (1.0-1.1 molar equivalents) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the aldehyde carbonyl, increasing its electrophilicity.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
In Vitro Antimicrobial Efficacy Testing
Application Note: The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a new antimicrobial agent.[8][9] The broth microdilution method is highly recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its reproducibility and efficiency.[9][10] Following MIC determination, the Minimum Bactericidal Concentration (MBC) assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity, a critical parameter for therapeutic development.[3]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Materials:
-
Test compounds (dissolved in DMSO, stock concentration e.g., 10 mg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare a working solution of the test compound in CAMHB at twice the highest desired final concentration (e.g., 256 µg/mL). Add 200 µL of this solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 100 µL from well 2 to well 3, and continue this process down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. The final inoculum in the wells should be 5 x 10⁵ CFU/mL.[11][12]
-
Inoculation: Within 15 minutes of preparation, inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Relationship between efficacy, safety, and lead selection.
Advanced Application Notes: The Path Forward
-
Structure-Activity Relationship (SAR) Analysis: Systematically analyze the data from your library. For instance, does the addition of electron-withdrawing groups (like -NO₂) enhance activity? [14]Do specific heterocyclic moieties improve the selectivity index? This analysis is crucial for designing the next generation of more potent and safer analogs.
-
In Silico ADMET Profiling: Before committing to expensive in vivo studies, utilize computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your most promising leads. [15][16][17]This can help identify potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, early in the development process. [18][19]* Mechanism of Action (MoA) Studies: For prioritized leads, initial MoA studies can provide valuable insights. Assays to assess bacterial membrane disruption, or inhibition of key enzymes like DNA gyrase, can help elucidate how the compounds exert their antimicrobial effect. [1][3]
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Heterocyclic Chemistry.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
- Application Notes and Protocols: In Vivo Efficacy Testing of a Novel Antibacterial Agent. (2025). BenchChem.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). protocols.io.
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (2025). BenchChem.
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols.
- Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health.
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (2025). BenchChem. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtFVUbgu3F_xkr2Y0M29sBSQoUSYPk1OhSaRKtV7l3yj7iNgLGAezJ15BI8ZXaghL7DaOTE2TrzCB5d0FrjknSd2_uuWfMc5f42ztDydD6QkyWtAtqKxCaj4NSre2H4ErHY0DcncGwiDbeyViwnnevhOvmqUrADv_8nXSo6oPmJYuZF6OkD_u9tBawakJPOeBVFTQQL8NnEAN4uNUqnRcUnec148db5dXUTKvw5BwX0nlq_lqIPjiuweecxDb0xv4EbWfcm_5AVjqtBN7Cbg==]([Link]
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Application Notes & Protocols: In Vitro Biological Evaluation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific compound, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, combines this potent core with two key features: an ethoxyphenyl group, which can influence pharmacokinetic properties and target engagement, and a chemically versatile carbaldehyde moiety. This aldehyde group serves as a synthetic handle, allowing for the facile generation of diverse derivatives (e.g., chalcones, imines), but also possesses intrinsic reactivity that may contribute to biological activity through interactions with nucleophilic residues in target proteins.[5][6]
This guide provides a series of robust, validated in vitro assay protocols designed to comprehensively profile the biological activity of this compound and its analogues. The experimental workflow is designed as a logical screening cascade, beginning with broad cytotoxicity assessment and progressing to more specific mechanism-of-action studies.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Appearance: Typically a white to yellow powder.[7]
-
Core Utility: Serves as a key intermediate for synthesizing more complex heterocyclic systems and as a candidate for direct biological screening.[8][9]
-
Solubility: For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay medium does not exceed 0.5% to avoid solvent-induced artifacts.
In Vitro Screening Workflow: A Phased Approach
A systematic evaluation is critical to efficiently identify and characterize the biological potential of a novel compound. The following workflow outlines a standard cascade from primary screening to mechanistic investigation.
Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (consult manufacturer's recommendation, typically includes Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at 2X the final desired concentration in kinase buffer. The optimal ATP concentration should be at or near its Kₘ for the enzyme.
-
-
Compound Plating:
-
In a white, opaque 384-well plate, add 50 nL of serially diluted this compound in DMSO. Use an acoustic dispenser for accuracy.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Presentation:
Normalize the data using "no enzyme" (0% activity) and "vehicle control" (100% activity) wells. Plot the percent inhibition against the log of compound concentration and fit the data to determine the IC₅₀ value.
Table 2: Example Kinase Inhibition Data
| Kinase Target | Reference Compound | Ref. IC₅₀ (nM) | Test Compound IC₅₀ (nM) |
|---|
| VEGFR-2 | Sorafenib | 30.0 [10]| 38.28 [10]|
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
If a compound is cytotoxic, it is critical to determine how it kills cells. Apoptosis (programmed cell death) is a desirable mechanism for anticancer agents, whereas necrosis can lead to inflammation.
Principle of the Assay: This flow cytometry-based assay uses two dyes. Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells (e.g., 2.5 x 10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at its 1X and 2X IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
The flow cytometer will generate quadrant plots:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes)
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, identifying potential molecular targets like VEGFR-2, and elucidating the mechanism of cell death, researchers can efficiently determine the therapeutic potential of this and related pyrazole derivatives. These assays are foundational for any drug discovery program and provide the critical data needed for hit-to-lead optimization.
References
- Taylor & Francis Online. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- National Institutes of Health (NIH). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents.
- National Institutes of Health (NIH). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Royal Society of Chemistry. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer.
- Bentham Science. Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents.
- ARKAT USA, Inc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
- National Institutes of Health (NIH). Current status of pyrazole and its biological activities.
- Royal Society of Chemistry. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Acta Chimica Slovenica. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- Bangladesh Journal of Pharmacology. Cytotoxicity study of pyrazole derivatives.
- Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Journal of Advanced Scientific Research. A comprehensive review on synthetic protocols and biological activities of pyrazole derivatives.
- Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
- MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research.
- ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
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- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde for Bioactivity Screening
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[1] Its prevalence in approved drugs—such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various anticancer agents—underscores its significance as a "privileged scaffold."[1][2] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
This application note focuses on the derivatization of a specific, high-potential starting material: 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde . The presence of the ethoxyphenyl group offers a handle for modulating lipophilicity and potential interactions with biological targets, while the aldehyde functionality at the 4-position serves as a versatile anchor for a variety of chemical transformations. We will explore key derivatization strategies, provide detailed experimental protocols, and outline methods for screening the resulting novel compounds for anticancer and antimicrobial activities.
Strategic Derivatization of the Pyrazole Core
The aldehyde group of this compound is the primary site for derivatization. Its electrophilic nature makes it an excellent substrate for condensation reactions with various nucleophiles. This allows for the generation of a diverse library of compounds from a single, readily accessible precursor.
Core Derivatization Strategies
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Sources
Application Note & Protocols: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines from 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, primarily because it acts as a purine isostere, where the imidazole ring of adenine is replaced by a pyrazole moiety.[1][2][3] This structural mimicry allows it to effectively interact with the ATP-binding sites of various kinases, leading to a wide spectrum of biological activities.[3][4] Derivatives of this scaffold have been successfully developed as potent agents against cancer, inflammation, and microbial infections, making them a focal point of drug discovery efforts.[2][4][5]
This application note provides a comprehensive guide to the synthesis of functionalized pyrazolo[3,4-d]pyrimidines, starting from the versatile building block, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde . We will explore a robust and efficient cyclocondensation strategy, explain the mechanistic rationale behind the protocol, and provide detailed, step-by-step instructions to ensure reproducibility and high yields.
Core Synthetic Strategy: Annulation of the Pyrimidine Ring
The most direct and widely adopted strategy for constructing the pyrazolo[3,4-d]pyrimidine core from a pyrazole precursor is through the annulation (fusion) of a pyrimidine ring. Our starting material, a pyrazole-4-carbaldehyde, is ideally functionalized for this transformation. The aldehyde group serves as an electrophilic handle that can react with a 1,3-binucleophile to form the six-membered pyrimidine ring in a single, efficient step.
The overall workflow is a two-step process: first, the synthesis of the pyrazole-4-carbaldehyde precursor (often via the Vilsmeier-Haack reaction), and second, the key cyclocondensation to form the fused bicyclic system.[6][7][8] This guide focuses on the second, critical step.
Mechanistic Insight: The Cyclocondensation Reaction
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The reaction of this compound with guanidine, in the presence of a base, proceeds through a well-established condensation-cyclization-dehydration pathway.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of an amino group from guanidine on the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.
-
Intermediate Formation: This forms a carbinolamine intermediate, which is in equilibrium with its starting materials.
-
Dehydration: The carbinolamine readily loses a molecule of water to form a more stable imine (Schiff base) intermediate.
-
Intramolecular Cyclization (Annulation): The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the C5 carbon of the pyrazole ring, which is rendered electrophilic by the electron-withdrawing imine group.
-
Aromatization: A final tautomerization and loss of a proton leads to the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.
The use of a base, such as sodium ethoxide, is critical. It serves to deprotonate the guanidine hydrochloride salt, liberating the free guanidine base, which is the active nucleophile required for the reaction.
Experimental Protocol: Synthesis of 3-(4-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol details the synthesis of a 4-amino substituted pyrazolo[3,4-d]pyrimidine, a highly versatile intermediate for further functionalization in drug discovery programs.
Principle: A one-pot cyclocondensation reaction between this compound and guanidine hydrochloride in the presence of a non-nucleophilic base.
Materials and Reagents:
-
This compound (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (NaOEt) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.16 g, 10 mmol).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask and stir the mixture until the starting material is fully dissolved.
-
Base and Reagent Addition: To the stirred solution, add sodium ethoxide (1.36 g, 20 mmol) followed by guanidine hydrochloride (1.43 g, 15 mmol).
-
Scientist's Note: The order of addition is important. The base is added first to prepare the reaction environment for the liberation of free guanidine from its salt. Using a slight excess of guanidine ensures the reaction goes to completion.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain it for 6-8 hours.
-
Process Monitoring: The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The starting aldehyde spot should gradually be replaced by a new, more polar product spot.
-
-
Reaction Quench and Precipitation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.
-
Causality: The product is significantly less soluble in water than in ethanol. This quenching and precipitation step is a simple and effective method for initial purification.
-
-
Product Isolation: A solid precipitate will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid generously with cold deionized water (3 x 50 mL) to remove any inorganic salts and unreacted reagents. Dry the product under vacuum at 50 °C overnight.
Characterization and Data:
The final product, 3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, should be a white to off-white solid.
| Parameter | Expected Result | Rationale |
| Yield | 80-90% | This reaction is typically high-yielding. |
| Melting Point | >200 °C (Decomposition may occur) | Fused aromatic heterocyclic systems often have high melting points. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, pyrazole NH), 8.2 (s, 1H, pyrimidine H6), 7.8 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 6.9 (s, 2H, -NH₂), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). | Disappearance of the aldehyde proton (CHO, ~δ 9.8 ppm) is a key indicator of reaction completion. Appearance of the pyrimidine H6 and NH₂ protons confirms product formation. |
| ¹³C NMR (101 MHz, DMSO-d₆) | Expected peaks for all 15 carbons, including aromatic and aliphatic signals. | Confirms the carbon skeleton of the final product. |
| HRMS (ESI+) | m/z calculated for C₁₄H₁₄N₅O⁺ [M+H]⁺: 268.1200 | Provides an exact mass measurement for definitive structural confirmation. |
Troubleshooting and Field Insights
-
Low Yield: If the yield is poor, ensure all reagents and the solvent are anhydrous. Water can interfere with the sodium ethoxide base. Consider increasing the reflux time to 12 hours.
-
Incomplete Reaction: If TLC shows significant starting material remaining, an additional 0.5 eq of both sodium ethoxide and guanidine hydrochloride can be added, followed by further reflux.
-
Alternative Conditions: For substrates that are sensitive to strong bases or high temperatures, alternative conditions can be employed. Using a weaker base like potassium carbonate in a higher-boiling solvent such as DMF at 100-120 °C can be effective, although reaction times may be longer.
-
Microwave-Assisted Synthesis: To dramatically reduce reaction times, microwave-assisted organic synthesis (MAOS) is a powerful alternative.[1] A typical condition would be heating the same reaction mixture in a sealed microwave vessel at 120-140 °C for 15-30 minutes.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine from its corresponding pyrazole-4-carbaldehyde. This cyclocondensation strategy is a cornerstone in the construction of the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The resulting 4-amino derivative is a valuable platform for further chemical exploration, enabling researchers and drug development professionals to readily generate diverse libraries of novel compounds for biological screening.
References
- Pier Giovanni, B., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Khaled, A. F., & Ahmed, H. E. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds. Bioorganic Chemistry. [Link]
- Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
- Abdel-Aziz, A. A.-M., et al. (2024).
- Lee, C.-Y., et al. (2014). Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
- Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. [Link]
- Sheir, O. H., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. Journal of the Iranian Chemical Society. [Link]
- Abdelgawad, M. A., et al. (2015).
- Abdel-Gawad, H., et al. (2011).
- Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
- Abdel-Aziz, A. A.-M., et al. (2018). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Medicinal Chemistry Research. [Link]
- Abdel-Aziz, H. A., et al. (2007).
- El-Enany, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
- Gomaa, M. A.-M. (2019). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Patel, H. M. (2012). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- Gomaa, M. A.-M. (2020). Pyrazole-4-carbaldehyde in the last decade: synthesis and applications. Monatshefte für Chemie - Chemical Monthly. [Link]
- Al-Mousawi, S. M., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
- Shetty, M. M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
- Jonušis, M., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
- Bakr, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde as a Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for the utilization of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde as a versatile fluorescent probe. Pyrazole derivatives have emerged as a significant class of fluorophores in bioimaging and chemosensing due to their robust photophysical properties and synthetic accessibility.[1][2] This guide details the synthesis, photophysical characterization, and specific application protocols for this compound, targeting researchers in materials science, drug discovery, and cell biology. While direct experimental data for the 4-ethoxy derivative is limited in current literature, the protocols and expected performance characteristics are extrapolated from extensive studies on structurally analogous pyrazole-4-carbaldehyde derivatives, particularly the 4-methoxy and other 4-substituted phenyl analogues.
Introduction: The Promise of Pyrazole-Based Fluorophores
Fluorescent probes are indispensable tools in modern molecular and cellular biology, enabling the visualization and quantification of specific analytes and biological processes with high sensitivity and spatiotemporal resolution.[1][2] Among the diverse scaffolds for fluorescent probes, N-heteroaromatic compounds, particularly pyrazole derivatives, have garnered significant attention. Their rigid, planar structure often leads to high fluorescence quantum yields and good photostability.[1] The synthetic versatility of the pyrazole core allows for facile tuning of its photophysical and chemical properties through the introduction of various substituents.[1]
The subject of this guide, this compound, belongs to a class of donor-π-acceptor (D-π-A) chromophores. The ethoxy group on the phenyl ring acts as an electron-donating group, while the carbaldehyde moiety serves as an electron-accepting group, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with sensitivity to the local environment, making such compounds excellent candidates for solvatochromic and analyte-responsive fluorescent probes.
dot
Caption: Structural components and fluorescence mechanism of the probe.
Synthesis and Characterization
The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4]
Synthetic Protocol: Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the synthesis of analogous 3-aryl-1H-pyrazole-4-carbaldehydes.
Materials:
-
4-Ethoxyacetophenone
-
Phenylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of 4-Ethoxyacetophenone Phenylhydrazone (Intermediate):
-
In a round-bottom flask, dissolve 4-ethoxyacetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1.1 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding POCl₃ (3-4 equivalents) dropwise to anhydrous DMF (10-15 equivalents) at 0°C with constant stirring.
-
After the addition is complete, stir the mixture at 0°C for a further 30 minutes.
-
Add the synthesized 4-ethoxyacetophenone phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it slowly onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
dot
Caption: Synthetic workflow for the probe.
Expected Photophysical Properties
Based on data from analogous pyrazole derivatives, the photophysical properties of this compound are expected to be as follows:
| Property | Expected Value/Behavior |
| Absorption Max (λ_abs) | ~320-350 nm |
| Emission Max (λ_em) | ~400-480 nm (in common organic solvents) |
| Quantum Yield (Φ_F) | Moderate to high (can vary significantly with solvent) |
| Solvatochromism | Positive solvatochromism (bathochromic shift in polar solvents) |
Application Protocols
Protocol for Solvatochromic Studies
The ICT nature of the probe makes it sensitive to the polarity of its microenvironment. This protocol outlines how to characterize this solvatochromic behavior.
Objective: To investigate the effect of solvent polarity on the absorption and emission spectra of the probe.
Materials:
-
Stock solution of this compound in a non-polar solvent (e.g., 1 mM in Dioxane).
-
A series of spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, Ethanol, Methanol, DMSO).
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation:
-
Prepare a series of dilute solutions of the probe in each of the selected solvents. A final concentration of 1-10 µM is typically suitable. Ensure the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the probe in each solvent over a suitable wavelength range (e.g., 250-500 nm).
-
Determine the maximum absorption wavelength (λ_abs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
For each solution, excite the sample at its λ_abs.
-
Record the emission spectrum over an appropriate range (e.g., 350-600 nm).
-
Determine the maximum emission wavelength (λ_em) for each solvent.
-
-
Data Analysis:
-
Plot the Stokes shift (difference between λ_em and λ_abs in wavenumbers) against a solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromism.
-
dot
Caption: Workflow for solvatochromism study.
Protocol for Metal Ion Sensing
The pyrazole nitrogen atoms and the carbonyl oxygen of the carbaldehyde group can act as a chelating site for metal ions. This interaction can modulate the ICT process, leading to a change in the fluorescence properties of the probe, enabling its use as a chemosensor.
Objective: To evaluate the selectivity and sensitivity of the probe for various metal ions.
Materials:
-
Stock solution of the probe (e.g., 1 mM in a suitable solvent like acetonitrile or a mixed aqueous-organic solvent system).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, Cd²⁺, etc.) in the same solvent system.
-
Fluorometer.
-
UV-Vis Spectrophotometer.
Procedure:
-
Selectivity Screening:
-
Prepare a solution of the probe (e.g., 10 µM).
-
Record its initial fluorescence intensity.
-
Add a significant excess (e.g., 10 equivalents) of each metal ion solution to separate aliquots of the probe solution.
-
Record the fluorescence spectrum after each addition and compare the changes in intensity. This will identify which metal ions cause a significant "turn-on" or "turn-off" response.
-
-
Titration Experiment (for responsive ions):
-
To a solution of the probe (e.g., 10 µM), incrementally add small aliquots of the stock solution of the metal ion of interest (e.g., from 0 to 5 equivalents).
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry (e.g., using a Job's plot) and the limit of detection (LOD).
-
Protocol for Bioimaging
The lipophilic nature and potential for membrane permeability of pyrazole derivatives make them suitable for live-cell imaging.
Objective: To visualize the intracellular distribution of the probe.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Stock solution of the probe in DMSO (e.g., 1-10 mM).
-
Confocal laser scanning microscope.
-
Cell culture dishes or plates suitable for microscopy.
Procedure:
-
Cell Culture:
-
Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the probe in cell culture medium (final concentration typically 1-10 µM).
-
Remove the old medium from the cells and wash with PBS.
-
Incubate the cells with the probe-containing medium for a suitable time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission filter sets (based on the photophysical data obtained).
-
Data Interpretation and Troubleshooting
-
Photobleaching: Pyrazole-based probes generally exhibit good photostability, but intense or prolonged laser exposure can still lead to photobleaching. Use the lowest possible laser power and shortest exposure times.
-
Autofluorescence: Cellular autofluorescence can interfere with the signal from the probe. Always include a control of unstained cells to assess the level of autofluorescence.
-
Probe Aggregation: At higher concentrations, the probe may aggregate, leading to changes in its fluorescence properties. Ensure that the probe is fully dissolved and used at appropriate concentrations.
Conclusion
This compound is a promising fluorescent probe with potential applications in solvatochromic studies, metal ion sensing, and bioimaging. The protocols provided in this guide, based on established methodologies for analogous compounds, offer a solid foundation for researchers to explore the capabilities of this versatile molecule. Further studies are warranted to fully elucidate the specific photophysical properties and sensing mechanisms of this particular derivative.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
- Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 2022. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011. [Link]
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 2012. [Link]
Sources
large-scale synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
An Application Note for the Large-Scale Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthetic route is robust, high-yielding, and amenable to large-scale production. The core of this process involves the initial formation of the pyrazole ring via a Claisen-Schmidt condensation followed by cyclization, and a subsequent regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and process validation checkpoints.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structural motif found in numerous pharmaceuticals and functional materials. Specifically, pyrazole-4-carbaldehydes serve as versatile intermediates, enabling further molecular elaboration through their reactive aldehyde group. The target molecule, this compound, is a key precursor for various biologically active compounds.
The synthetic strategy detailed herein is designed for efficiency and scalability. It avoids costly reagents and complex purification procedures, prioritizing a practical approach for laboratory and pilot-plant scales. The two-stage process is outlined below:
-
Stage 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole. This stage involves the base-catalyzed condensation of 4-ethoxyacetophenone with ethyl formate to generate an intermediate 1,3-diketone, which is then cyclized with hydrazine hydrate to form the pyrazole core.
-
Stage 2: Vilsmeier-Haack Formylation. The synthesized pyrazole is formylated using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide). This reaction is highly regioselective, introducing the aldehyde group almost exclusively at the electron-rich C4 position of the pyrazole ring.[1]
Logical Workflow of the Synthesis
Caption: Overall two-stage workflow for the target molecule synthesis.
Scientific Integrity and Causality
A robust protocol is self-validating. This section explains the reasoning behind the chosen reagents and conditions, ensuring technical accuracy and trustworthiness.
Stage 1: Pyrazole Synthesis - Expertise in Action
-
Choice of Starting Materials: 4-Ethoxyacetophenone is a commercially available and relatively inexpensive starting material. The ethoxy group is a moderately electron-donating group, which can influence the reactivity and properties of the final compound.
-
Base-Catalyzed Condensation: Sodium methoxide is a strong, non-nucleophilic base ideal for deprotonating the α-carbon of the acetophenone, initiating the Claisen-Schmidt condensation with ethyl formate. This reaction efficiently generates the required 1,3-dicarbonyl moiety in situ.
-
Cyclization with Hydrazine: Hydrazine hydrate is the classical reagent for converting 1,3-dicarbonyls into pyrazoles. The reaction proceeds via a condensation-cyclization-dehydration cascade, which is typically high-yielding and clean.
Stage 2: Vilsmeier-Haack Formylation - An Authoritative Approach
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrazoles.[2][3]
-
Reagent Formation and Mechanism: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.[4] This step is highly exothermic and requires strict temperature control.
Caption: Mechanism of the Vilsmeier-Haack formylation on the pyrazole core.
-
Regioselectivity: The pyrazole ring is an electron-rich π-excessive system. Electrophilic substitution, such as the Vilsmeier-Haack reaction, occurs preferentially at the C4 position, which has the highest electron density and is sterically accessible.[1]
-
In-Process Controls (IPCs): Reaction progress is monitored by Thin Layer Chromatography (TLC). This is a critical self-validating step to ensure the complete consumption of the starting material before proceeding to the work-up, maximizing yield and minimizing impurities.[3][5]
-
Work-up and Purification: The reaction is quenched by pouring the mixture onto crushed ice, which hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the excess acidic reagents. The product is then isolated by filtration. Recrystallization from a suitable solvent like ethanol is typically sufficient to achieve high purity on a large scale.
Detailed Experimental Protocols
Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water.[6][7][8][9][10] All operations involving POCl₃ must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or Teflon), and safety goggles/face shield, is mandatory.[6][9][10] An emergency eyewash and safety shower must be readily accessible.[9]
Stage 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (100g scale) | Notes |
| 4-Ethoxyacetophenone | 164.20 | 1.0 | 100.0 g | Starting Material |
| Sodium Methoxide | 54.02 | 1.5 | 49.4 g | Base |
| Ethyl Formate | 74.08 | 1.5 | 67.7 g (73.5 mL) | Formylating Agent |
| Toluene | - | - | 500 mL | Solvent |
| Hydrazine Hydrate (~64%) | 50.06 | 1.2 | 36.6 g (35.5 mL) | Cyclizing Agent |
| Acetic Acid | 60.05 | - | ~25 mL | For neutralization |
| Water | - | - | 1 L | For work-up |
Procedure:
-
Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reaction Initiation: Charge the flask with sodium methoxide (49.4 g) and toluene (500 mL). Begin stirring to form a slurry.
-
Addition of Ketone/Ester: In the dropping funnel, prepare a mixture of 4-ethoxyacetophenone (100.0 g) and ethyl formate (67.7 g). Add this mixture dropwise to the stirred slurry over 1 hour, maintaining the internal temperature below 30°C.
-
Condensation: After the addition is complete, heat the reaction mixture to 50-55°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting acetophenone is consumed.
-
Cooling and Cyclization: Cool the reaction mixture to 0-5°C using an ice bath. Add hydrazine hydrate (36.6 g) dropwise, ensuring the internal temperature does not exceed 15°C.
-
Reaction Completion: Once the hydrazine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Work-up: Cool the mixture to 10°C. Slowly add 1 L of water. Adjust the pH to ~6-7 by the careful addition of glacial acetic acid.
-
Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
-
Drying: Wash the filter cake with cold water (2 x 200 mL) and dry in a vacuum oven at 50°C to a constant weight.
-
Yield: The expected yield is 105-110 g (90-95%) of an off-white solid. The material is typically >98% pure and can be used in the next step without further purification.
Stage 2: Large-Scale Synthesis of this compound
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (100g scale) | Notes |
| 3-(4-ethoxyphenyl)-1H-pyrazole | 188.23 | 1.0 | 100.0 g | Starting Material |
| N,N-Dimethylformamide (DMF) | 73.09 | 4.0 | 155.3 g (164 mL) | Anhydrous grade |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 2.5 | 203.6 g (123 mL) | HIGHLY CORROSIVE |
| Crushed Ice / Water | - | - | 2 kg / 1 L | For quenching |
| Sodium Hydroxide (50% aq.) | 40.00 | - | As needed | For neutralization |
| Ethanol | - | - | ~500 mL | For recrystallization |
Procedure:
-
Vilsmeier Reagent Preparation: Equip a 2 L three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous DMF (155.3 g).
-
POCl₃ Addition (CRITICAL STEP): Cool the DMF to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (203.6 g) dropwise via the dropping funnel over 1.5-2 hours. MAINTAIN THE INTERNAL TEMPERATURE BELOW 10°C. The mixture will become a thick, white slurry.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.
-
Addition of Pyrazole: Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (100.0 g) in 100 mL of DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain this temperature for 4-5 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.[11]
-
Quenching (CRITICAL STEP): Prepare a 5 L beaker containing 2 kg of crushed ice and 1 L of water. With vigorous stirring, slowly and carefully pour the hot reaction mixture onto the ice. This is an exothermic process; control the rate of addition to manage the quench.
-
Neutralization and Precipitation: Cool the resulting aqueous solution to 10-15°C. Slowly add 50% aqueous sodium hydroxide solution to adjust the pH to 8-9. The product will precipitate as a pale-yellow solid.
-
Isolation: Stir the slurry for 1 hour in the cold, then collect the product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
-
Yield & Characterization: The expected yield is 95-105 g (83-91%). The final product should be a crystalline solid with a melting point of approximately 147-149°C.[11] Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals.
- PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
- Phosphorus Oxychloride | Air Liquide Malaysia.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 183-200.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. ResearchGate.
- Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14849–14857.
- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications.
- Method for purifying pyrazoles. Google Patents.
- Pyrazole synthesis. Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.
- Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press.
- New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
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Application Notes and Protocols: Knoevenagel Condensation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde with Active Methylene Compounds
Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and unique photophysical properties.[1][2] The pyrazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The functionalization of the pyrazole ring is a key strategy for the development of novel therapeutic agents and advanced materials.
One of the most versatile methods for elaborating the pyrazole core is the Knoevenagel condensation of pyrazole-4-carbaldehydes with active methylene compounds. This reaction provides a direct and efficient route to α,β-unsaturated carbonyl derivatives, which are pivotal intermediates for the synthesis of a diverse array of fused heterocyclic systems, such as pyrazolopyridines.[4] The electron-withdrawing nature of the pyrazole ring enhances the reactivity of the formyl group, facilitating condensation with a variety of nucleophiles.
This technical guide provides an in-depth exploration of the reaction between 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and various active methylene compounds. We will delve into the underlying reaction mechanism, present detailed experimental protocols, and discuss the influence of catalysts and reaction conditions on the outcome of these transformations. The protocols and insights provided herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to successfully synthesize and further functionalize these valuable pyrazole derivatives.
Reaction Mechanism: The Knoevenagel Condensation Pathway
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which is sufficiently basic to deprotonate the active methylene compound without promoting the self-condensation of the aldehyde.[5]
The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation proceeds through the following key steps:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound to form a resonance-stabilized enolate ion. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z1, Z2).[2]
-
Nucleophilic Attack: The enolate ion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This step results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (e.g., piperidinium ion) or the solvent to yield a β-hydroxy adduct (aldol-type intermediate).
-
Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule, a process often facilitated by the catalyst, to form the final α,β-unsaturated product. This dehydration step is typically the driving force for the reaction.
A visual representation of this mechanistic pathway is provided in the following diagram:
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative active methylene compounds.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile
This protocol describes a conventional method for the Knoevenagel condensation using piperidine as a catalyst in an alcoholic solvent.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add malononitrile (1.1 eq).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, 2-((3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, will often precipitate from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Ammonium Carbonate-Catalyzed Condensation in Aqueous Media
This protocol presents a greener alternative using ammonium carbonate as a catalyst in an aqueous ethanol mixture, which can be performed at ambient temperature or with sonication.[6]
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ethanol
-
Deionized water
-
Ammonium carbonate
-
Standard laboratory glassware and magnetic stirrer (or ultrasonic bath)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate (0.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature or place it in an ultrasonic bath.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.
-
After completion, the product, ethyl 2-cyano-3-(3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)acrylate, usually precipitates.
-
Filter the solid product, wash with a cold ethanol-water mixture, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
-
Confirm the structure of the purified product by spectroscopic methods.
Protocol 3: Microwave-Assisted Solvent-Free Condensation
Microwave-assisted synthesis offers a rapid and efficient method for Knoevenagel condensation, often with improved yields and reduced reaction times.[4]
Materials:
-
This compound
-
Diethyl malonate
-
Basic alumina (or another suitable solid support/catalyst like ammonium acetate)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, thoroughly mix this compound (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of basic alumina.
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by TLC after cooling the vessel.
-
After completion, extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate).
-
Remove the solvent under reduced pressure to obtain the crude product, diethyl 2-((3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)malonate.
-
Purify the product by column chromatography on silica gel.
-
Characterize the final product by spectroscopic analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of substituted pyrazole-4-carbaldehydes with various active methylene compounds, based on literature precedents for analogous systems. This data provides a comparative overview to guide experimental design.
| Entry | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 h | >90 | [7] |
| 2 | Ethyl Cyanoacetate | Ammonium Acetate/Acetic Acid | Ethanol | Reflux | 4 h | ~85 | [8] |
| 3 | Diethyl Malonate | Piperidine | Toluene | Reflux | 6-8 h | ~80 | [5] |
| 4 | Malononitrile | Ammonium Carbonate | Ethanol/Water (1:1) | RT | 1-2 h | >90 | [6] |
| 5 | Ethyl Cyanoacetate | Basic Alumina | Solvent-free (MW) | 120 | 10 min | ~90 | [4] |
| 6 | Barbituric Acid | Piperidine | Ethanol | Reflux | 3-5 h | ~88 | [2] |
Experimental Workflow and Logic
The successful synthesis and characterization of the Knoevenagel condensation products involve a systematic workflow. The following diagram illustrates the key stages, from initial reaction setup to final product analysis.
Caption: A typical experimental workflow for the synthesis and analysis.
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound with active methylene compounds is a highly efficient and versatile synthetic strategy. The choice of catalyst and reaction conditions can be tailored to achieve high yields of the desired α,β-unsaturated products. The protocols provided in this guide offer robust starting points for researchers, with options ranging from conventional heating to more sustainable microwave-assisted and aqueous media reactions.
The resulting products are valuable intermediates for the synthesis of more complex heterocyclic systems, particularly fused pyrazoles with potential applications in drug discovery and materials science. Further exploration of diverse catalysts, including heterogeneous and biocatalysts, could lead to even more environmentally benign and efficient synthetic routes. The continued investigation of the biological activities of these novel pyrazole derivatives is a promising avenue for future research.
References
- Supplementary Information - The Royal Society of Chemistry. (URL not provided)
- Loupy, A., & Langa, F. (2012). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 17(12), 14346-14358. [Link]
- Al-Zaydi, K. M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
- Abdou, W. M., & Strekowski, L. (2007). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates, 1,6-dihydro-2-mercapto-6-oxo-4-(aryl)pyrimidine-5-carbonitriles, and related compounds. Zeitschrift für Naturforschung B, 62(1), 106-112. (URL not provided)
- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P
- Al-Zaydi, K. M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Acevedo-Bueno, D., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. [Link]
- Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(22), 5891-5903. (URL not provided)
- Knoevenagel condens
- Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. (URL not provided)
- Microwave Assisted, Catalyst Free One-Pot Green Synthesis and Aggregation-Induced Emission Study of (E)-3-(4-hydroxy-3-methoxyphenyl)- 2-(1H-tetrazol-5-yl) acrylonitrile. (URL not provided)
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
- de Fatima, A., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not provided)
- Rodrigues-Santos, C. E., & Echevarria, A. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 424. [Link]
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
- The Knoevenagel Condensation - ResearchG
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gel
- Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)
- Ogiwara, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28163-28174. [Link]
- Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a C
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation - ResearchG
- Ubartaitė, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1295. [Link]
- Patel, K. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- 2-((Methoxy)(4-phenoxyphenyl)methylene)malononitrile - PubChem. (URL not provided)
- The Knoevenagel Condensation - Semantic Scholar. (URL not provided)
- Asiri, A. M., et al. (2018). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molbank, 2018(3), M1001. [Link]
- An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malon
- SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIV
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Troubleshooting & Optimization
optimizing reaction conditions for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this multi-step process, ensuring a successful and efficient synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in two key stages:
-
Knorr Pyrazole Synthesis: Formation of the 3-(4-ethoxyphenyl)-1H-pyrazole core.
-
Vilsmeier-Haack Reaction: Formylation of the pyrazole at the C4 position.
This guide is structured to address potential issues that may arise during each of these critical steps.
Caption: Overall synthetic workflow.
II. Stage 1: Knorr Pyrazole Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
The Knorr pyrazole synthesis and related methods involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine.[1][2] In this case, the likely starting materials are a derivative of 4-ethoxyacetophenone and hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the Knorr synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole?
A1: The most common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine hydrate. A suitable precursor derived from 4-ethoxyacetophenone would be an enaminone or a β-ketoester. Alternatively, a chalcone derived from 4-ethoxyacetophenone can be reacted with hydrazine.[3]
Q2: My Knorr pyrazole synthesis is giving a low yield. What are the potential causes?
A2: Low yields in Knorr-type syntheses can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side reactions: Hydrazine can be prone to side reactions, leading to the formation of impurities.[4]
-
Suboptimal reaction conditions: The temperature and solvent can significantly impact the reaction outcome.
-
Purification losses: The product may be lost during workup and purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC until the starting material is consumed. Consider a modest increase in reaction temperature. |
| Side reactions due to unstable hydrazine. | Use fresh, high-quality hydrazine hydrate. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4] | |
| Poor choice of solvent. | Ethanol or acetic acid are commonly used solvents. Co-solvents like water may be necessary when using hydrazine salts.[4] | |
| Formation of Multiple Products | Lack of regioselectivity. | When using unsymmetrical 1,3-dicarbonyl compounds, two isomeric pyrazoles can form. The reaction conditions, particularly the pH, can influence the regioselectivity. Consider purification by column chromatography. |
| Impurities from starting materials. | Ensure the purity of your 4-ethoxyacetophenone derivative and hydrazine before starting the reaction. | |
| Difficult Purification | Oily product or co-eluting impurities. | If direct crystallization is challenging, purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. |
III. Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[5] It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Caption: Vilsmeier-Haack reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the Vilsmeier-Haack formylation of a pyrazole?
A1: Typically, the substrate is added to a pre-formed Vilsmeier reagent at a low temperature (e.g., 0 °C), and the reaction is then stirred at room temperature or heated.[8][9] The reaction progress should be monitored by TLC.
Q2: I am not observing any product formation. What could be the issue?
A2: A complete lack of product formation can be due to several reasons:
-
Inactive Vilsmeier reagent: The Vilsmeier reagent is moisture-sensitive. Ensure you are using anhydrous DMF and fresh POCl₃.[8][9]
-
Low reactivity of the substrate: While pyrazoles are generally electron-rich, substituents can influence their reactivity. The ethoxyphenyl group is electron-donating and should facilitate the reaction.
-
Insufficient temperature: Some less reactive substrates may require higher temperatures to proceed.[6]
Q3: The reaction is producing a dark-colored mixture and multiple spots on TLC. What is happening?
A3: The formation of a dark mixture and multiple products often indicates decomposition or side reactions. This can be caused by:
-
Excessive temperature: High temperatures can lead to the decomposition of the starting material or product.
-
Reaction with the solvent: Although DMF is a reagent, it can also participate in side reactions at high temperatures.
-
Air or moisture contamination: The Vilsmeier reagent and intermediates can be sensitive to air and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive Vilsmeier reagent. | Use freshly distilled or new bottles of POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ at low temperature (e.g., 0 °C) and add the pyrazole solution to it.[8] |
| Insufficient reagent. | Increase the equivalents of the Vilsmeier reagent. A common ratio is 1.5 to 3 equivalents of the reagent relative to the substrate.[8][9] | |
| Low reaction temperature. | Gradually increase the reaction temperature. Temperatures can range from room temperature to 80 °C or higher depending on substrate reactivity.[6] For sluggish reactions, heating for several hours may be necessary.[9] | |
| Formation of Multiple Products/Decomposition | Reaction temperature is too high. | Run the reaction at a lower temperature to favor the desired product and minimize side reactions. |
| Improper quenching. | The hydrolysis of the intermediate iminium salt is a critical step. Pour the reaction mixture onto crushed ice and then neutralize carefully with a base such as sodium bicarbonate or sodium hydroxide solution.[9] | |
| Presence of impurities in the starting pyrazole. | Ensure the 3-(4-ethoxyphenyl)-1H-pyrazole is pure before subjecting it to the Vilsmeier-Haack reaction. Impurities can lead to a complex reaction mixture. | |
| Difficult Workup or Product Isolation | Emulsion formation during extraction. | If an emulsion forms during the aqueous workup, try adding brine or filtering the mixture through a pad of celite. |
| Product is water-soluble. | If the product has some water solubility, saturate the aqueous layer with sodium chloride before extraction to improve partitioning into the organic layer. |
IV. Experimental Protocols
Protocol 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
This is a general guideline and may require optimization.
-
To a solution of the appropriate 1,3-dicarbonyl precursor derived from 4-ethoxyacetophenone (1.0 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Vilsmeier-Haack Formylation
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.5 equiv.) dropwise to the cooled DMF with constant stirring.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. References
-
Benchchem. Optimization of Vilsmeier-Haack reaction parameters.
-
El-Mekabaty, A., et al. (2020). Synthesis of 3-aryl-4-formyl pyrazoles. RSC Advances, 10(1), 1-10.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 134-147.
-
MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383.
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
-
ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles.
-
Benchchem. Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
-
Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
-
MDPI. (2023). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Catalysts, 13(5), 829.
-
Shetty, S., et al. (2011). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimine Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040.
-
Sridharan, V., & Muthusubramanian, S. (2011). A review on Vilsmeier-Haack reaction. Arkivoc, 2011(1), 1-52.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
-
Reddit. Knorr Pyrazole Synthesis advice.
-
Organic Syntheses. Three-component Reaction for Pyrazole Synthesis.
-
Wang, C., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(11), 13611-13620.
-
ResearchGate. Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
-
Chem Help ASAP. (2019). Pyrazole Synthesis.
-
Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
-
Chem Help ASAP. Knorr Pyrazole Synthesis.
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
-
Springer. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory.
-
Organic Chemistry Portal. Pyrazole synthesis.
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives.
-
International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
Sources
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. The information presented herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to Purification Challenges
The synthesis of this compound, commonly achieved through the Vilsmeier-Haack reaction of 4-ethoxyacetophenone hydrazone, presents several purification challenges.[1][2][3] These challenges primarily stem from the nature of the Vilsmeier-Haack reaction itself, which can generate a variety of byproducts, and the physicochemical properties of the target molecule. This guide will address common issues such as the presence of unreacted starting materials, formation of side products, and difficulties in achieving high purity through standard crystallization and chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the specific conditions of your Vilsmeier-Haack reaction. However, some common impurities include:
-
Unreacted 4-ethoxyacetophenone hydrazone: Incomplete reaction is a frequent source of this impurity.
-
Hydrolyzed Vilsmeier reagent byproducts: The Vilsmeier reagent is moisture-sensitive and can hydrolyze to form various byproducts that may contaminate the crude product.[4][5]
-
Side-reaction products: The Vilsmeier-Haack reaction can sometimes lead to the formation of other formylated or chlorinated species, although this is less common for this specific substrate.[4]
-
Residual solvents: Inadequate removal of solvents used in the reaction and work-up (e.g., DMF, POCl₃) can also be a source of contamination.
Q2: My crude product is a dark oil instead of the expected solid. What could be the reason?
A2: The observation of a dark oil suggests the presence of significant impurities that are depressing the melting point of your product and preventing crystallization. Potential causes include:
-
Excess Vilsmeier reagent: Using a large excess of the Vilsmeier reagent can lead to the formation of colored byproducts.
-
High reaction temperature: Running the reaction at excessively high temperatures can cause decomposition of the starting material or product, leading to tar formation.
-
Incomplete hydrolysis of the iminium intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during work-up.[6][7] Incomplete hydrolysis can leave charged species in your crude product, contributing to an oily consistency.
Q3: I am having difficulty purifying my product by column chromatography. It seems to be streaking on the TLC plate. What can I do?
A3: Streaking on a TLC plate is often indicative of issues with the compound's interaction with the stationary phase (silica gel) or the choice of the mobile phase. For pyrazole-4-carbaldehydes, which possess a polar aldehyde group and a somewhat basic pyrazole ring, streaking can be a common problem. Here are some troubleshooting tips:
-
Adjust the polarity of your eluent: A gradual increase in the polarity of the mobile phase (e.g., a gradient of ethyl acetate in hexane) can improve separation.[8]
-
Add a small amount of a polar modifier: Adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine to your eluent can help to reduce streaking by competing for active sites on the silica gel.
-
Pre-adsorb your sample: Dissolving your crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading it onto the column can lead to a more uniform application and better separation.
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
NMR analysis shows the presence of persistent impurities.
-
The crystals are poorly formed or have an off-white to yellowish color.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures.[9] | Solvent Screening: Perform small-scale solubility tests with a range of solvents. Based on literature for similar compounds, good starting points are ethanol, methanol, ethyl acetate, and chloroform.[2][10] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities within the crystal lattice and the formation of small, impure crystals. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery. |
| Insufficient Decolorization | Colored impurities may be present that co-crystallize with the product. | Activated Carbon Treatment: If the hot solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal before allowing it to cool. |
Experimental Protocol: Optimized Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol.
-
Decolorization (if necessary): If the solution is colored, add a spatula-tip of activated charcoal and swirl the hot solution for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Once crystallization has started and the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration, and wash them with a small amount of cold ethanol.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Problem 2: Inefficient Purification by Column Chromatography
Symptoms:
-
Poor separation of the product from impurities on the column.
-
Co-elution of the product with starting material or byproducts.
-
Low recovery of the desired product from the column.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is critical for achieving good separation on silica gel. | TLC Optimization: Before running the column, optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the product spot. A common starting point for pyrazole-4-carbaldehydes is a mixture of hexane and ethyl acetate.[8] |
| Column Overloading | Applying too much crude material to the column will result in poor separation. | Proper Loading: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to inefficient separation. | Slurry Packing: Pack the column using a slurry of silica gel in the initial eluent to ensure a uniform and well-packed stationary phase. |
Experimental Protocol: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the initial solvent system, gradually increasing the polarity (e.g., from 9:1 to 4:1 hexane/ethyl acetate) as the elution progresses.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
Data Summary
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Good for separating compounds of moderate polarity. The gradient allows for the elution of a range of impurities. |
| Recrystallization | Ethanol | Often provides good crystal formation for pyrazole derivatives and is a relatively non-toxic solvent. |
| Recrystallization | Chloroform | Can be effective for compounds that are sparingly soluble in other common solvents.[10] |
| Recrystallization | Methanol | Similar to ethanol, can be a good choice for recrystallization. |
Conclusion
The successful purification of this compound relies on a systematic approach to addressing the challenges inherent in its synthesis. By understanding the potential impurities and employing optimized purification protocols, researchers can achieve high purity of this valuable synthetic intermediate. This guide provides a foundation for troubleshooting common issues, but it is important to note that the optimal conditions may vary depending on the specific experimental setup and the scale of the reaction. Careful monitoring of the purification process by techniques such as TLC is always recommended.
References
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2007). Journal of the Korean Chemical Society, 51(4), 353-356.
- PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde.
- Ebrahimzadeh, M. A. (2025). Vilsmeier–Haack Complex Formation by Fe3O4@SiO2@CS@POCl2–x/DMF. Turkish Journal of Chemistry, 49(2), 304-316.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2049.
- Fun, H. K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1783–o1784.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Engineering Research & Technology, 8(12).
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/Chempros.
- Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. International Journal of Organic Chemistry, 3, 250-256.
- Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5038-5042.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
- Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Abdel-Wahab, B. F., et al. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- El-Faham, A., et al. (2021).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- Pyrazole-4-carbaldehyde derivatives. (n.d.).
- Creative Biolabs. (n.d.). Protein Purification Protocol & Troubleshooting.
- Al-Tel, T. H., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 9. mt.com [mt.com]
- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable heterocyclic building block. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, supported by established protocols and mechanistic explanations.
Introduction: The Synthetic Challenge
This compound is a crucial intermediate in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents several practical hurdles that can significantly impact yield and purity. The most efficient and widely adopted method is the Vilsmeier-Haack reaction performed on the hydrazone of 4-ethoxyacetophenone.[1][2] This reaction uniquely combines cyclization and formylation into a single, powerful step.[3] However, its success is highly dependent on precise control over reaction parameters. This guide will help you navigate these complexities to achieve a robust and high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
A1: The most prevalent method involves a two-stage process that is often performed in a single pot. First, 4-ethoxyacetophenone is condensed with hydrazine to form the corresponding hydrazone. This intermediate is then treated directly with the Vilsmeier-Haack (VH) reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The VH reagent serves as both the cyclizing agent to form the pyrazole ring and the formylating agent to introduce the aldehyde group at the C4 position.[1][2][3] This approach is favored for its efficiency and good yields when optimized.[4]
Q2: Why is the Vilsmeier-Haack reaction preferred for the C4-formylation of pyrazoles?
A2: The pyrazole ring is an electron-rich heterocycle. The combined electron-donating effect of the two nitrogen atoms reduces the electron density at C3 and C5, making the C4 position the most nucleophilic and thus highly susceptible to electrophilic attack.[5] The Vilsmeier reagent, a chloroiminium salt, is a moderately strong electrophile, making it ideal for selectively formylating this activated C4 position without requiring harsh conditions that could degrade the pyrazole core.[6][7]
Q3: What is the mechanism of the Vilsmeier-Haack cyclization and formylation of a hydrazone?
A3: The reaction proceeds through a well-established pathway. The enamine tautomer of the hydrazone, being highly electron-rich, acts as the nucleophile. It attacks the electrophilic Vilsmeier reagent. This initial attack is followed by an intramolecular cyclization where the terminal nitrogen attacks the iminium carbon, leading to the formation of the pyrazole ring after the elimination of dimethylamine. The newly formed pyrazole is then immediately subjected to a second electrophilic substitution by another molecule of the Vilsmeier reagent at the C4 position, which upon aqueous workup, hydrolyzes to the final carbaldehyde.[3]
Visualized Reaction Pathway
Caption: Overall synthetic workflow for the target compound.
Troubleshooting Guide: Yield Optimization
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low yield or incomplete formation of the hydrazone precursor.
-
Question: My initial condensation of 4-ethoxyacetophenone with hydrazine is sluggish, and TLC analysis shows significant starting material even after prolonged reflux. What's going wrong?
-
Answer & Rationale:
-
Purity of Reagents: Ensure your 4-ethoxyacetophenone is pure. Aldehydes and ketones can undergo oxidation or side reactions on storage. Using hydrazine hydrate that has been exposed to air for long periods can also be problematic due to carbonate formation and decomposition.
-
Catalyst: This condensation is acid-catalyzed. A catalytic amount of glacial acetic acid is crucial to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by hydrazine.[1]
-
Solvent: Ethanol is a common solvent for this step. Ensure it is of a suitable grade.
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of hydrazine (e.g., 1.1-1.2 equivalents) can help drive the equilibrium towards the product.
-
Problem 2: The Vilsmeier-Haack reaction fails or gives a very low yield.
-
Question: After adding my hydrazone to the Vilsmeier reagent and heating, my reaction mixture turns black, and I isolate little to no desired product. What are the critical factors I should check?
-
Answer & Rationale: This is the most critical step and failure often points to issues with the Vilsmeier reagent itself or the reaction conditions.
-
Anhydrous Conditions are MANDATORY: The Vilsmeier reagent is a chloroiminium salt formed from POCl₃ and DMF.[6][8] It is extremely sensitive to moisture and will be rapidly hydrolyzed and inactivated by water. You must use anhydrous DMF, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is flame-dried before use.[4]
-
Reagent Quality and Order of Addition: Use fresh, high-purity POCl₃. The reagent should be prepared in situ by adding POCl₃ dropwise to ice-cold anhydrous DMF (0 °C to -10 °C).[9] A viscous, white salt should form. Only after the reagent is fully formed should a solution of the hydrazone in anhydrous DMF be added, also at low temperature, to control the initial exothermic reaction.
-
Stoichiometry of Vilsmeier Reagent: This reaction requires a significant excess of the Vilsmeier reagent because it is consumed in both the cyclization and the subsequent formylation step. Using insufficient reagent is a primary cause of low yield. A molar ratio of at least 3 equivalents of POCl₃/DMF relative to the hydrazone is a good starting point.[4] See the table below for literature examples.
-
Reaction Temperature and Time: After the controlled addition of the substrate at low temperature, the reaction typically requires heating to proceed to completion. The optimal temperature can range from 70 °C to 90 °C and should be monitored by TLC.[4][10] Insufficient heating will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition and tar formation.
-
Problem 3: The final product is difficult to isolate and purify.
-
Question: After quenching the reaction, I get an oily, intractable mixture instead of a solid precipitate. My column chromatography purification gives a low recovery. How can I improve the workup and purification?
-
Answer & Rationale:
-
Workup Procedure: The workup is highly exothermic and must be done carefully. The reaction mixture should be cooled to room temperature and then poured slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess reagents.
-
Neutralization: After quenching on ice, the acidic mixture must be carefully neutralized. A solution of sodium hydroxide or sodium bicarbonate is typically used.[4] Add the base slowly while monitoring the pH to avoid excessive heat generation. The product often precipitates as a pale yellow solid upon reaching a neutral or slightly basic pH.
-
Extraction vs. Filtration: If the product does not precipitate or oils out, you must perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.[11]
-
Purification Strategy: While direct crystallization of the crude precipitate is sometimes possible, column chromatography on silica gel is the most reliable method for achieving high purity.[4][9] A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
-
Quantitative Data: Vilsmeier-Haack Reaction Parameters
The following table summarizes reported conditions for the Vilsmeier-Haack cyclization/formylation of various hydrazones to provide a baseline for optimization.
| Substrate Type | POCl₃ (eq.) | DMF (eq. or solvent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone Hydrazone | 3.0 | 4 mL (solvent) | 80 | 4 | 70-85 | [4] |
| Substituted Hydrazone | 4.0 | 4.0 | -10 to 70 | 24 | 48 | [9] |
| Acetophenone Phenylhydrazone | N/A (V-H reagent) | DMF (solvent) | 50-60 | 5-6 | Good | [3] |
| 2-Phenoxyacetohydrazide deriv. | ~4.0 | 10 mL (solvent) | RT | 8-10 | 65-78 | [12] |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxyacetophenone Hydrazone
-
To a 250 mL round-bottom flask, add 4-ethoxyacetophenone (10.0 g, 60.9 mmol, 1.0 eq.).
-
Add 100 mL of ethanol, followed by a catalytic amount of glacial acetic acid (approx. 0.5 mL).
-
Add hydrazine hydrate (~64% solution, 3.8 mL, ~73.1 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone spot has been consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If a solid forms, collect it by vacuum filtration, wash with cold ethanol, and dry. If no solid forms, remove the ethanol under reduced pressure. The resulting crude hydrazone (often an oil or low-melting solid) can be used in the next step without further purification, assuming high conversion.
Protocol 2: Vilsmeier-Haack Synthesis of this compound
SAFETY NOTE: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add POCl₃ (16.9 mL, 182.7 mmol, 3.0 eq. relative to hydrazone) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Dissolve the crude 4-ethoxyacetophenone hydrazone (assuming 100% conversion from 60.9 mmol of acetophenone) in 20 mL of anhydrous DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent suspension over 30 minutes, again maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature, then heat it in an oil bath at 80-85 °C for 4-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the dark mixture to room temperature.
-
In a separate large beaker (2 L), prepare a mixture of crushed ice (approx. 500 g).
-
Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or 2M sodium hydroxide solution until the pH is ~7-8.
-
The product should precipitate as a solid. Stir the suspension for 1 hour in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent (e.g., ethanol/water) or purify by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.[4]
References
- ResearchGate. (n.d.). Optimization of Pyrazole Formation Using Phenacyl Derivatives and Benzal Hydrazone. ResearchGate.
- National Institutes of Health. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH.
- ResearchGate. (2018). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. JOCPR.
- Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- SAGE Publications Inc. (n.d.). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. JPSI.
- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Taylor & Francis. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
Sources
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Technical Support Center: Formylation of 3-(4-ethoxyphenyl)-1H-pyrazole
Welcome to the technical support center for the formylation of 3-(4-ethoxyphenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues and frequently asked questions (FAQs) to troubleshoot experiments and optimize your synthetic outcomes.
Introduction
The formylation of pyrazoles, particularly the introduction of a formyl (-CHO) group at the C4 position, is a critical transformation in medicinal chemistry. The resulting pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a wide range of biologically active compounds.[1][2][3][4] The Vilsmeier-Haack reaction is the most prevalent method for this transformation due to its efficiency and use of mild, affordable reagents.[1][5][6][7] However, like any chemical reaction, it is not without its challenges. This guide provides in-depth, experience-driven insights to help you navigate potential pitfalls and identify side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during the formylation of 3-(4-ethoxyphenyl)-1H-pyrazole, with a focus on the Vilsmeier-Haack reaction.
Q1: My reaction yield is low, or I'm not getting the desired product. What are the common causes?
Several factors can contribute to low yields or reaction failure. Let's break down the most common culprits:
-
Purity of Starting Material: Ensure your 3-(4-ethoxyphenyl)-1H-pyrazole is pure. Impurities can interfere with the reaction.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (a chloroiminium salt) is formed in situ from dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[5][8][9][10][11]
-
Moisture: This is a critical parameter. Both DMF and the reaction setup must be scrupulously dry. Any moisture will quench the Vilsmeier reagent and hydrolyze POCl₃, halting the reaction.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. It's crucial to add POCl₃ to DMF slowly at a low temperature (typically 0-10 °C) to ensure controlled formation and prevent degradation.[8]
-
-
Reaction Temperature and Time: While the Vilsmeier reagent is formed at low temperatures, the subsequent formylation of the pyrazole often requires heating.[1] The optimal temperature and reaction time can vary, so monitoring by Thin Layer Chromatography (TLC) is essential. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.
Q2: I've isolated a product, but the spectral data (NMR, Mass Spec) doesn't match the expected 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. What could it be?
This is a classic case of side product formation. The Vilsmeier-Haack reaction, while generally regioselective for the C4 position of the pyrazole ring, can sometimes lead to other products. Here are the most likely suspects:
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N-Formylation: Instead of C4 formylation, the formyl group may attach to one of the nitrogen atoms of the pyrazole ring, particularly the N1 position.[1][12] This is more likely if the C4 position is sterically hindered or if the reaction conditions are not optimized.
-
Identification: N-formylated products will show a characteristic signal for the formyl proton in the ¹H NMR spectrum, but the signals for the pyrazole ring protons will be different from the C4-formylated isomer. Mass spectrometry will show the same mass as the desired product, as they are isomers.
-
-
Di-formylation: Although less common, if the reaction is run for an extended period or with a large excess of the Vilsmeier reagent, di-formylation can occur, with formyl groups at both the C4 and N1 positions.
-
Identification: This product will have a higher molecular weight corresponding to the addition of two formyl groups. The ¹H NMR spectrum will show two distinct formyl proton signals.
-
-
Products from Reaction with Impurities: If your starting material is not pure, you may be formylating an impurity, leading to unexpected products.
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Chlorination: In some cases, the Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.[13] This could lead to the formation of a chlorinated pyrazole derivative.
-
Identification: The mass spectrum will show a characteristic isotopic pattern for chlorine.
-
Q3: How can I control the regioselectivity of the formylation to favor the C4 position?
The electronic nature of the pyrazole ring strongly directs the electrophilic Vilsmeier reagent to the electron-rich C4 position.[1][14] However, to ensure high regioselectivity:
-
Protecting Groups: If your pyrazole has a substituent on the N1 nitrogen, this can help direct formylation to the C4 position. However, for an unsubstituted pyrazole like 3-(4-ethoxyphenyl)-1H-pyrazole, the N-H proton is acidic and can be removed under the reaction conditions, potentially leading to a mixture of N- and C-formylated products.
-
Reaction Conditions: Carefully controlling the reaction temperature and the stoichiometry of the reagents is key. Using a modest excess of the Vilsmeier reagent and monitoring the reaction closely can help minimize side reactions.
Q4: I am seeing multiple spots on my TLC plate. How can I effectively separate the desired product from the side products?
The polarity of the desired C4-formylated product and potential side products can be quite different, which allows for effective separation.
-
Column Chromatography: This is the most common and effective method for purification.[13] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent purification method.
Experimental Protocols & Data
General Protocol for Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for your specific setup.
-
Vilsmeier Reagent Preparation: In a dry, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.[8] After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a white, viscous salt indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent. Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Troubleshooting Data Summary
| Observed Issue | Potential Cause | Suggested Solution |
| No reaction/Low conversion | Inactive Vilsmeier reagent (moisture) | Use anhydrous solvents and glassware. |
| Insufficient reaction temperature/time | Monitor reaction by TLC and optimize temperature/time. | |
| Multiple products on TLC | Formation of N-formylated isomer | Optimize reaction conditions (temperature, stoichiometry). |
| Di-formylation | Use a smaller excess of Vilsmeier reagent. | |
| Impure starting material | Purify the starting pyrazole before the reaction. | |
| Unexpected Mass Spec data | Chlorination side product | Lower the reaction temperature. |
| Di-formylation | Check for a mass corresponding to two formyl groups. |
Visualizing Potential Reaction Pathways
To better understand the potential outcomes of the formylation reaction, the following diagrams illustrate the main reaction and a common side reaction.
Caption: A workflow for troubleshooting the formylation of 3-(4-ethoxyphenyl)-1H-pyrazole.
References
- El-Gharably, A., et al. (2022). Synthesis of some pyrazole carbaldehydes and their derivatives with evaluation of their biological activity. Journal of the Iranian Chemical Society, 19(1), 1-15.
- Popov, A. V., & Garlyauskayte, R. Y. (2019). Vilsmeier–Haack formylation of substituted pyrazoles. Russian Journal of Organic Chemistry, 55(11), 1735-1741.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- de Oliveira, C. H. A., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction.
- Kazlauskas, K., et al. (2021). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 62(15), 152967.
- Khan, I., & Ahmad, S. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
- Šačkus, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1228.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Alberola, A., et al. (2004). A study of the regioselectivity of the reaction of β-amino enones with monosubstituted hydrazines. Tetrahedron, 60(4), 989-998.
- Shetty, P., et al. (2012). Synthesis, characterization and biological evaluation of some new 1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 24(11), 5037-5040.
- Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
- Goudarshivannanavar, B. C., et al. (2013). A Review Article on Vilsmeier-Haack Reaction. International Journal of Research in Pharmacy and Chemistry, 3(4), 849-862.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355-659.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Li, Z., et al. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(12), 20536-20543.
- Rykunov, D. A., et al. (2021). The Vilsmeier–Haack reaction of non-aromatic compounds. Russian Chemical Reviews, 90(1), 1-35.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(4-5), 386-395.
- Kumar, S., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Heterocyclic Chemistry, 56(12), 3333-3339.
- El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(45), 29337-29369.
- Sonina, A. A., et al. (2021). Unexpected side-product in the Vilsmeier-Haack formylation of 2-chloropyrrole. Molbank, 2021(3), M1267.
- Patil, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Finar, I. L., & Lord, G. H. (1957). The Vilsmeier-Haack formylation of 1H-pyrazoles. Journal of the Chemical Society, 3314-3315.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Tumkevicius, S., & Masevicius, V. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.
- Wang, X., et al. (2018). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Journal of Chemical Research, 42(8), 406-409.
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328.
- Guedes, G. P., et al. (2021). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes.
- Wallace, D. J., & Chen, C. Y. (2002). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 67(25), 9049-9054.
- Ferguson, G., et al. (2011). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section C, 67(Pt 10), o396-o402.
- Thakare, K. S. (2018). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Takeda, T., et al. (2020). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 22(23), 8345-8350.
- Al-Karadaghi, S., et al. (2004). 3-Hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole. Acta Crystallographica Section E, 60(11), o2051-o2053.
- de la Torre, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9596-9605.
Sources
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troubleshooting low reactivity of the aldehyde group in 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address common challenges, particularly the observed low reactivity of the aldehyde group, and provide field-proven troubleshooting strategies and detailed experimental protocols to ensure the success of your reactions.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] However, its reactivity can be nuanced. The aldehyde group at the C4 position of the pyrazole ring is influenced by the electronic properties of the heterocyclic system and its substituents. The pyrazole ring itself is an electron-rich aromatic system, which can affect the electrophilicity of the formyl group.[3] Furthermore, the electron-donating nature of the 4-ethoxyphenyl group at the C3 position can further modulate the reactivity of the aldehyde. This guide will help you navigate these subtleties and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slower than expected or resulting in a low yield?
A1: The reduced reactivity of the aldehyde group in this compound can be attributed to several factors:
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Electronic Effects: The pyrazole ring is an electron-rich heterocycle.[3] The lone pair of electrons on the nitrogen atoms can participate in resonance, increasing the electron density within the ring. This increased electron density can destabilize the partial positive charge on the carbonyl carbon of the aldehyde, making it less electrophilic and therefore less reactive towards nucleophiles.
-
Substituent Effects: The 4-ethoxyphenyl group at the C3 position is an electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This further increases the electron density on the pyrazole ring, exacerbating the reduction in the electrophilicity of the aldehyde.
-
Steric Hindrance: While not the primary factor, the bulky 4-ethoxyphenyl group may cause some steric hindrance, potentially impeding the approach of larger nucleophiles to the aldehyde.[4]
Q2: How can I activate the aldehyde group to improve its reactivity?
A2: Several strategies can be employed to enhance the reactivity of the aldehyde:
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack.
-
Brønsted Acid Catalysis: In some cases, a Brønsted acid can protonate the carbonyl oxygen, achieving a similar activating effect. However, care must be taken as strong acids can lead to unwanted side reactions.
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs can be used to generate a Breslow intermediate, which can then be converted to a highly reactive acyl azolium species, facilitating reactions with various nucleophiles.[5][6][7][8]
Q3: What are the optimal storage conditions for this compound?
A3: To maintain its integrity, the compound should be stored in a cool, dry place, away from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[1]
Troubleshooting Guides for Common Reactions
This section provides solutions to common problems encountered in reactions involving this compound, categorized by reaction type.
Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low conversion or incomplete reaction.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Electrophilicity of Aldehyde | As discussed, the electron-rich pyrazole ring deactivates the aldehyde. | Add a Lewis acid such as MgBr₂·OEt₂ (1.1 eq) to the reaction mixture to activate the carbonyl group. |
| Moisture in Reaction | Grignard and organolithium reagents are highly sensitive to moisture. | Ensure all glassware is oven-dried, and solvents are anhydrous. Conduct the reaction under a strict inert atmosphere (argon or nitrogen). |
| Inactive Nucleophile | The Grignard or organolithium reagent may have degraded. | Use freshly prepared or recently titrated organometallic reagents. |
Workflow for Troubleshooting Nucleophilic Addition:
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Reductive Amination
Problem: Formation of imine intermediate is slow, or reduction step is incomplete.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Slow Imine Formation | The deactivated aldehyde reacts slowly with the amine. | Add a catalytic amount of a mild acid (e.g., acetic acid) to protonate the carbonyl and facilitate nucleophilic attack by the amine. Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. |
| Inefficient Reducing Agent | The chosen reducing agent may not be potent enough under the reaction conditions. | Use a reducing agent that is effective at neutral or slightly acidic pH, such as sodium triacetoxyborohydride (STAB).[9] It is generally more selective and efficient for reductive aminations than sodium borohydride. |
| Steric Hindrance | A bulky amine may have difficulty reacting with the aldehyde. | Consider using a less sterically hindered amine if the structure of the final product allows. |
Knoevenagel Condensation
Problem: Low yield of the desired α,β-unsaturated product.[2][10][11][12][13]
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Insufficient Base Strength | The base used may not be strong enough to efficiently deprotonate the active methylene compound. | While strong bases should be avoided to prevent self-condensation of the aldehyde, a mild base like piperidine or ammonium carbonate is often effective.[11][12] |
| Unfavorable Equilibrium | The condensation is a reversible reaction. | Remove water as it is formed using a Dean-Stark apparatus or by adding molecular sieves to drive the reaction to completion. |
| Harsh Reaction Conditions | High temperatures can lead to side product formation. | Use a mild base and control the reaction temperature.[1] Sonication in an aqueous medium has also been reported to be an efficient and green method for this condensation with pyrazole aldehydes.[11] |
Experimental Protocol: Optimized Knoevenagel Condensation
This protocol is adapted from a green chemistry approach that has proven effective for pyrazole aldehydes.[11]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and ammonium carbonate (0.2 eq).
-
Solvent: Add a 1:1 mixture of water and ethanol.
-
Reaction: Stir the mixture at reflux temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid, wash with cold water, and dry. If the product does not precipitate, extract with an appropriate organic solvent.
Wittig Reaction
Problem: Low yield of the desired alkene.
Root Cause Analysis and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Ylide Instability | The Wittig ylide may be unstable under the reaction conditions. | Prepare the ylide in situ at low temperature and add the aldehyde solution dropwise. |
| Low Reactivity of Aldehyde | The deactivated aldehyde reacts sluggishly with the ylide. | Use a more reactive, unstabilized ylide if possible. Alternatively, warming the reaction mixture may be necessary, but should be done cautiously to avoid ylide decomposition. |
| Steric Hindrance | A bulky phosphonium ylide may have difficulty approaching the aldehyde. | Consider using a Horner-Wadsworth-Emmons (HWE) reagent, which often has less steric bulk and can provide better yields of the (E)-alkene. |
Logical Relationship of Reactivity Factors:
Caption: Factors contributing to the low reactivity of the aldehyde.
References
- BenchChem. Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
- National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubChem.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 0-0.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- ETH Zurich Research Collection. (n.d.). Catalytic Redox Amidations of Aldehydes with a Polymer- Supported Peptide-N-Heterocyclic Carbene Multifunctional Catalyst.
- MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review.
- Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Archive for Organic Chemistry, 2011(1).
- ResearchGate. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
- Shetty, et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
- McKenzie, et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.
- MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation.
- Mo, J. (n.d.). Activation of Aldehydes via Oxidative N-Heterocyclic Carbene Catalysis. DR-NTU.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
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stability issues of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support center for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. While specific stability data for this compound is not extensively documented in public literature, this guide synthesizes established principles of pyrazole and aldehyde chemistry to help you anticipate and troubleshoot potential stability issues in your experiments.
Introduction: The Chemical Nature of this compound
This compound is a heterocyclic compound featuring a pyrazole ring, an ethoxyphenyl substituent, and a carbaldehyde (aldehyde) group. The pyrazole core is an aromatic heterocycle, generally conferring a degree of stability. However, the aldehyde functional group is inherently reactive and can be susceptible to various degradation pathways, particularly in solution. Understanding the interplay between these structural features is key to maintaining the integrity of the compound during your experimental work.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in my solvent, and the solution is turning yellow/brown over time. What is happening?
A change in color of your solution is a common indicator of chemical degradation. For aromatic aldehydes, this can be due to several factors:
-
Oxidation: The most likely cause is the oxidation of the aldehyde group to the corresponding carboxylic acid, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid. This process can be accelerated by the presence of oxygen, light, and trace metal impurities. Aldehydes in an oxygen-rich environment can undergo oxidative degradation that proceeds through a radical intermediate.[1]
-
Polymerization/Condensation Reactions: Aldehydes can undergo self-condensation or polymerization reactions, especially under certain pH conditions (acidic or basic) or in the presence of catalysts. These reactions can lead to the formation of colored oligomers or polymers.
-
Solvent Interaction: The solvent itself may react with the aldehyde, especially if it is not of high purity or contains reactive impurities. Protic solvents, in particular, can sometimes participate in side reactions.
Q2: What are the optimal storage conditions for solutions of this compound?
To maximize the stability of your solution, consider the following recommendations:
-
Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down the rate of potential degradation reactions.[2][3] For long-term storage, consider freezing the solution if the solvent allows.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Light can provide the energy to initiate photo-degradation or photo-oxidation reactions.
-
Atmosphere: If possible, degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
-
Solvent Choice: Use high-purity, anhydrous solvents. The choice of solvent can significantly impact stability. A preliminary stability study in your chosen solvent is highly recommended (see Troubleshooting Guide).
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data is limited, compounds with similar structures are often soluble in polar aprotic solvents. Consider the following:
| Solvent Type | Examples | Suitability |
| Recommended | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Generally good solvating power for this class of compounds. Use anhydrous grade. |
| Use with Caution | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | May be suitable for short-term use. Be aware of potential for peroxide formation in THF. |
| Not Recommended | Protic solvents (e.g., water, methanol, ethanol) | Higher potential for reactivity with the aldehyde group (e.g., acetal formation). Stability may be pH-dependent.[4] |
Note: Always perform a small-scale solubility test before preparing a large batch of solution.
Q4: How does pH affect the stability of this compound in aqueous or protic solutions?
The stability of aldehydes can be highly pH-dependent.
-
Acidic Conditions (pH < 4): Acid catalysis can promote degradation pathways. In acidic solutions, there is a risk of hydrolysis of the ether linkage in the ethoxyphenyl group, though this is less likely under mild conditions. More significantly for aldehydes, acidic conditions can catalyze polymerization or condensation reactions.
-
Neutral Conditions (pH ~7): This is generally the most stable pH range for many organic compounds. However, oxidation can still occur.
-
Basic Conditions (pH > 8): Aldehydes without an alpha-hydrogen can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction forming the corresponding alcohol and carboxylic acid. While this compound has a proton on the pyrazole ring, strong basic conditions should be avoided to prevent deprotonation and potential side reactions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues.
Issue 1: Unexpected Experimental Results or Poor Reproducibility
If you are observing inconsistent results, it is crucial to first assess the integrity of your this compound solution.
Troubleshooting Workflow:
Sources
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Technical Support Center: Recrystallization of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the purification of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar heterocyclic compounds. Our goal is to provide practical, experience-driven advice to help you overcome common challenges in obtaining this key intermediate in high purity.
The narrative of this guide follows the logical workflow of a typical purification process, from initial solvent screening to advanced troubleshooting. We emphasize the causality behind each step, ensuring that the protocols are not just a series of instructions, but a self-validating system for achieving analytical-grade purity.
Section 1: Foundational Principles & Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1] For this compound, its structure—containing a polar pyrazole ring, a moderately polar carbaldehyde, and a nonpolar ethoxyphenyl group—suggests that polar protic or aprotic solvents are excellent starting points.
FAQ: How do I select the best solvent for recrystallization?
Answer: Solvent selection is an empirical process, but it can be guided by the principle of "like dissolves like".[1][2] Given the compound's functional groups, solvents like ethanol, isopropanol, or ethyl acetate are strong candidates. A systematic approach using small-scale solubility tests is the most reliable method.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
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Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane) dropwise, starting with ~0.5 mL. Agitate at room temperature.
-
Observation (Cold):
-
If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery would be poor. It may, however, be useful as the "good" solvent in a mixed-solvent system.
-
If the compound is largely insoluble, proceed to the next step.
-
-
Solvent Addition (Hot): Heat the suspension to the solvent's boiling point. Add the same solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[2]
-
Observation (Hot & Cool):
-
If the compound dissolves completely in a reasonable volume of hot solvent, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will produce a high yield of crystalline precipitate upon cooling.
-
If the compound remains insoluble even when boiling, it is a poor solvent for this purpose.
-
Data Summary: Recommended Solvents for Screening
| Solvent | Type | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Ethanol | Protic, Polar | 78 | Often effective for pyrazole derivatives; good solubility differential.[3][4] | May have moderate solubility when cold, potentially reducing yield. |
| Isopropanol | Protic, Polar | 82 | Similar to ethanol, but lower cold solubility can sometimes improve yield.[5] | Higher viscosity can make filtration more challenging. |
| Ethyl Acetate | Aprotic, Polar | 77 | Good for moderately polar compounds; evaporates easily. | Can sometimes lead to "oiling out" if water is present. |
| Acetone | Aprotic, Polar | 56 | Strong solvent, useful for highly impure samples. | Low boiling point can lead to rapid evaporation and premature crystallization during hot filtration. |
| Toluene | Aromatic, Nonpolar | 111 | May work if impurities are highly polar; good for slow crystal growth. | High boiling point may cause the compound to "oil out." |
| Ethanol/Water | Mixed Protic | Variable | A powerful system where water acts as an anti-solvent to induce crystallization.[3] | The ratio is critical; incorrect addition can cause the product to crash out as an oil.[6] |
| Heptane/Ethyl Acetate | Mixed Nonpolar/Polar | Variable | Useful for purifying compounds from nonpolar impurities.[7] | Requires careful determination of the optimal solvent ratio. |
Section 2: Standard Recrystallization Workflows
Based on common outcomes from solvent screening, we provide two robust protocols. The first is a standard single-solvent method, and the second details a mixed-solvent approach, which is often necessary for achieving high purity.
Workflow Visualization
Caption: General workflow for a single-solvent recrystallization.
Protocol 2: Single-Solvent Recrystallization (e.g., with Ethanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Place a stir bar in the flask and add a minimal amount of ethanol. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent creates a supersaturated solution upon cooling, which is necessary for crystallization to occur.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[6]
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some finite solubility even at low temperatures.[2]
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of pyrazole derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[9] It typically occurs for one of two reasons:
-
The solution is cooling too quickly: The compound is coming out of the solution at a temperature above its melting point (or the melting point of an impure mixture).
-
High concentration of impurities: Impurities can depress the melting point of your compound, leading to the separation of a liquid phase.
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation point.[10] Allow this less saturated solution to cool much more slowly. You can insulate the flask to slow the cooling rate.[6]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the oil in a "good" solvent, heat it, and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes faintly turbid. Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
Q2: The solution has cooled, but no crystals have formed. What should I do?
Answer: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[1][9]
Solutions to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[1][9]
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal ("seed crystal") to the solution. This provides a template for further crystal formation.[1][9]
-
Reduce Solvent Volume: It is possible that too much solvent was added initially.[9] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Deep Cooling: As a last resort, cool the flask in a dry ice/acetone bath. However, be aware that rapid cooling may cause the compound to precipitate as a fine powder, potentially trapping impurities.[6]
Q3: My final yield is very low. How can I improve it?
Answer: A low yield indicates that a significant portion of your product was lost during the process. Recrystallization always involves some loss of product, as the compound will have some solubility in the cold solvent, but a recovery of less than 80% often indicates a correctable issue.[2]
Causes and Solutions:
-
Excess Solvent: This is the most common cause of low yield.[2][9] Too much solvent was used for dissolution, leaving a large amount of the product in the "mother liquor" after cooling. To recover this, you can evaporate the solvent from the filtrate and re-attempt the recrystallization with less solvent.
-
Premature Filtration: If you filter the solution while it is too cool, some product will crystallize out with the impurities. Ensure the solution is at its boiling point during hot filtration.
-
Inadequate Cooling: Ensure you have allowed sufficient time for cooling and have used an ice bath to minimize the product's solubility in the solvent.
-
Excessive Washing: While washing is necessary, using too much cold solvent or solvent that is not sufficiently chilled will redissolve some of your product.[2] Use only a minimal amount of ice-cold solvent for rinsing.
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Technical Support Center: Scale-Up Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address common pitfalls and provide robust, field-tested solutions to ensure a safe, efficient, and reproducible process.
Synthetic Pathway Overview
The most common and industrially viable route to this compound involves a two-stage process. First, the pyrazole ring is constructed, typically from a substituted acetophenone. Second, the aldehyde functionality is introduced at the C4 position via a Vilsmeier-Haack formylation reaction.[1][2][3][4]
Caption: General workflow for pyrazole-4-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reagent and why is it critical for this synthesis? A1: The Vilsmeier-Haack reagent is an electrophilic iminium salt, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6] It is the key formylating agent that attacks the electron-rich C4 position of the pyrazole ring, which is an essential electrophilic aromatic substitution step to introduce the aldehyde group.[7][8]
Q2: My reaction mixture turned dark brown/black during the Vilsmeier-Haack step. Is this normal? A2: While some color change is expected, a very dark or tar-like appearance often indicates decomposition or side reactions. This is typically caused by poor temperature control, allowing the exothermic reaction to run away, or the presence of impurities in the starting materials. Immediate action should be taken to cool the reactor, and the process parameters should be reviewed.
Q3: What are the primary safety concerns when scaling up this process? A3: The Vilsmeier-Haack reaction presents two main hazards. First, the reaction of POCl₃ and DMF is highly exothermic and releases HCl gas. Proper cooling, controlled addition rates, and adequate ventilation/scrubbing are essential.[9] Second, both POCl₃ and the Vilsmeier reagent are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE) and handling in a dry, inert atmosphere are mandatory.
Q4: Can I use a different solvent for the formylation step? A4: While DMF is part of the reagent system, an additional co-solvent is often used. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are inert to the reaction conditions. Using excess DMF as the solvent is also possible, but this can complicate work-up and product isolation. Solvent choice should be optimized for solubility, reaction kinetics, and ease of removal.[10]
In-Depth Troubleshooting Guides
Stage 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
This precursor is typically synthesized by reacting the corresponding acetophenone phenylhydrazone under cyclization conditions.
| Problem | Potential Cause(s) | Troubleshooting & Scale-Up Solutions |
| Low Yield of Pyrazole Precursor | 1. Incomplete Cyclization: Reaction time or temperature may be insufficient for complete conversion at a larger scale. 2. Side Reactions: Strong acidic or basic conditions can lead to degradation of starting materials or product. 3. Poor Starting Material Quality: Impurities in the hydrazone can inhibit the reaction. | 1. Process Monitoring: Implement in-process controls (IPC) like HPLC or TLC to monitor the reaction until completion. Consider a moderate increase in temperature or extended reaction time based on IPC data. 2. Condition Optimization: Re-evaluate the catalyst and solvent system. Sometimes a milder acid or base catalyst is more effective at scale. 3. Quality Control: Ensure the hydrazone starting material meets purity specifications before use. |
| Difficult Isolation | 1. Product is an Oil: The pyrazole may not crystallize easily from the reaction mixture. 2. Emulsion during Work-up: Formation of stable emulsions during aqueous washes complicates phase separation. | 1. Crystallization Seeding: Develop a robust crystallization procedure. Use seeding with pure crystals to induce crystallization. An anti-solvent addition study can identify optimal conditions. 2. Solvent & pH Adjustment: Use a different extraction solvent or adjust the pH of the aqueous layer. The addition of brine can also help break emulsions. |
Stage 2: Vilsmeier-Haack Formylation
This is the most critical and challenging step during scale-up.
| Problem | Potential Cause(s) | Troubleshooting & Scale-Up Solutions |
| Low Yield of Final Aldehyde | 1. Inefficient Reagent Formation: Poor mixing or incorrect temperature during the addition of POCl₃ to DMF. 2. Substrate Reactivity: The pyrazole may be less reactive than anticipated, requiring more forcing conditions.[11] 3. Hydrolysis during Work-up: The intermediate iminium salt is sensitive to water and can decompose if the quench is not controlled. | 1. Controlled Reagent Formation: Form the Vilsmeier reagent at low temperature (0-10 °C) with vigorous stirring before adding the pyrazole substrate.[12][13] Ensure dropwise addition of POCl₃ to manage the exotherm. 2. Reaction Optimization: Based on IPC, if the reaction stalls, a controlled increase in temperature (e.g., to 70-80 °C) or an extended reaction time may be necessary.[11] 3. Controlled Quench: The reaction mixture should be quenched by slowly adding it to a cold (0-5 °C) aqueous base (e.g., NaHCO₃ or K₂CO₃ solution) with very efficient stirring to rapidly hydrolyze the iminium salt to the aldehyde and neutralize acid. |
| Formation of Impurities | 1. Di-formylation or Chlorination: Overly harsh conditions (high temperature, large excess of reagent) can lead to side reactions on the pyrazole or phenyl rings. 2. Decomposition: Uncontrolled exotherms can lead to thermal decomposition of the product and reagents. 3. Residual Starting Material: Incomplete reaction leaves unreacted pyrazole, which can be difficult to separate. | 1. Stoichiometry and Temperature Control: Use a minimal excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). Maintain strict temperature control throughout the reaction.[10][13] 2. Thermal Management: For large-scale reactors, ensure the cooling system is adequate to handle the reaction exotherm. A semi-batch process (slow addition of one reagent) is highly recommended for safety and quality control.[10] 3. Drive to Completion: Use IPC to ensure the reaction has gone to completion before initiating work-up. |
Stage 3: Product Work-up and Purification
| Problem | Potential Cause(s) | Troubleshooting & Scale-Up Solutions |
| Product Fails Purity Specs | 1. Co-precipitation of Impurities: By-products crystallize along with the desired product. 2. Ineffective Recrystallization: The chosen solvent system does not adequately separate the product from impurities. | 1. Purification via Salt Formation: Consider dissolving the crude product in a suitable solvent and treating it with an acid to form a crystalline acid addition salt, which can be filtered and washed for purification. The pure aldehyde can then be liberated by neutralization.[14] 2. Solvent Screening: Perform a systematic solvent screen to find an optimal recrystallization solvent or solvent/anti-solvent pair that provides high purity and recovery. Ethanol or isopropanol are often good starting points. |
| Low Recovery after Purification | 1. High Product Solubility: The product is too soluble in the recrystallization or washing solvent. 2. Physical Losses: Material losses during transfers, filtration, and drying become more significant at scale. | 1. Optimize Crystallization: Cool the crystallization slurry slowly to maximize crystal growth and yield. Minimize the volume of wash solvent and ensure it is chilled. 2. Process Optimization: Use appropriately sized equipment to minimize surface area losses. Ensure efficient solid-liquid separation (e.g., using a centrifuge instead of gravity filtration). |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (Illustrative)
Disclaimer: This protocol is for informational purposes. All procedures must be risk-assessed and adapted for the specific scale and equipment used.
-
Reagent Preparation: In a suitably sized reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, charge anhydrous N,N-dimethylformamide (DMF, 4.0 eq).
-
Vilsmeier Reagent Formation: Cool the DMF to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[13] Stir the resulting white slurry for 30-60 minutes at 0-10 °C.
-
Formylation Reaction: Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 20 °C.
-
Reaction Drive: After the addition is complete, slowly warm the mixture to the target temperature (e.g., 70 °C) and hold for 2-4 hours, or until IPC confirms completion.[12]
-
Work-up: Cool the reaction mixture to room temperature. In a separate vessel, prepare a cold (0-10 °C) saturated solution of sodium bicarbonate. Slowly and carefully transfer the reaction mixture into the bicarbonate solution with vigorous stirring, managing any gas evolution.
-
Isolation: Stir the resulting slurry for 1-2 hours. Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a cold, non-polar solvent (e.g., hexane) to remove organic-soluble impurities.
-
Drying: Dry the purified product under vacuum at 50-60 °C.
Sources
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- 3. asianpubs.org [asianpubs.org]
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- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
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- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
degradation pathways of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde under acidic conditions
Document ID: TSC-2026-01-EPPC-DEG
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a key intermediate in various synthetic programs. A thorough understanding of its degradation profile under acidic conditions is critical for ensuring the integrity of experimental results, optimizing reaction and storage conditions, and identifying potential impurities during drug development. This document provides a troubleshooting guide for common experimental issues, answers to frequently asked questions, and a detailed protocol for conducting a forced degradation study. The insights provided are based on established principles of organic chemistry and extensive experience in impurity analysis.
Proposed Degradation Pathway under Acidic Conditions
While specific literature on the acid-catalyzed degradation of this compound is not extensively available, a plausible degradation pathway can be proposed based on the known reactivity of its constituent functional groups: the pyrazole ring, the ethoxyaryl ether linkage, and the carbaldehyde group.
Under acidic conditions, the initial step is likely the protonation of the pyrazole ring at the N2 position, which is the most basic site.[1][2] This protonation, forming a pyrazolium cation, can influence the electron density of the entire molecule. The primary degradation pathways are hypothesized to be:
-
Hydrolysis of the Ether Linkage: The acid-catalyzed cleavage of the aryl ether bond is a probable degradation route.[3][4] This would lead to the formation of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde and ethanol.
-
Reactions involving the Aldehyde Group: The aldehyde functional group can undergo various acid-catalyzed reactions, such as hydration to form a gem-diol, or potentially polymerization/condensation reactions, especially at higher concentrations and temperatures.[5][6]
-
Pyrazole Ring Opening (Less Likely under Mild Acidic Conditions): While pyrazole rings are generally stable to acid, harsh acidic conditions (e.g., concentrated strong acids, high temperatures) could potentially lead to ring-opening or rearrangement, though this is considered a less probable pathway compared to ether hydrolysis.[7][8]
The following diagram illustrates the proposed primary degradation pathway.
Caption: Proposed primary degradation pathway under acidic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental investigation of this compound's stability.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Unexpected Peaks in HPLC/LC-MS Analysis | A. Formation of Degradation Products: The most likely unexpected peak corresponds to the hydrolyzed product, 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. B. Aldehyde-Related Side Products: At higher concentrations or temperatures, condensation or polymerization of the aldehyde may occur. C. Solvent or Reagent Impurities: Impurities in the acidic medium or co-solvents can introduce extraneous peaks. | A. Confirm Identity: Use LC-MS to determine the molecular weight of the new peak. The hydrolyzed product will have a mass difference corresponding to the loss of an ethyl group and the addition of a hydrogen. B. Dilute Sample & Control Temperature: Rerun the experiment with a more dilute sample and maintain a lower, controlled temperature. C. Run Blanks: Analyze a blank sample containing only the acidic medium and any co-solvents to identify background peaks. |
| 2. Low Recovery of Starting Material | A. Significant Degradation: The acidic conditions (pH, temperature, time) may be too harsh, leading to extensive degradation. B. Precipitation of Degradants: The hydrolyzed product, being a phenol, may be less soluble in the chosen solvent system and could precipitate out. C. Adsorption to Vials/Tubing: Both the parent compound and its degradation products may adsorb to glass or plastic surfaces. | A. Perform a Time-Course Study: Monitor the reaction at multiple time points to determine the rate of degradation. Reduce the acid concentration or temperature. B. Visual Inspection & Solvent Modification: Visually inspect the sample for any precipitate. If observed, try dissolving the sample in a stronger organic solvent (e.g., DMSO, DMF) before analysis. Consider using a different co-solvent in the degradation study. C. Use Silanized Vials: Employ silanized glass vials for sample preparation and storage to minimize adsorption. |
| 3. Inconsistent or Non-Reproducible Results | A. Inaccurate pH Control: Small variations in pH can significantly impact the rate of acid-catalyzed reactions. B. Temperature Fluctuations: Lack of precise temperature control can lead to variability in degradation rates. C. Oxygen Exposure: While not the primary pathway, oxidative degradation can be a minor contributing factor, especially if metal ion impurities are present. | A. Use Buffered Solutions: Whenever possible, use well-defined buffer solutions instead of simply adding acid to maintain a constant pH. B. Use a Thermostatted Reaction Block/Bath: Ensure all samples are incubated in a precisely controlled temperature environment. C. Purge with Inert Gas: For highly sensitive studies, consider purging the solvent and headspace with an inert gas like nitrogen or argon before sealing the reaction vessel. |
| 4. Broad or Tailing Peaks in HPLC Chromatogram | A. Secondary Interactions on HPLC Column: The phenolic hydroxyl group of the degradation product can interact with residual silanols on the silica-based column, causing peak tailing. B. Co-elution of Isomers: While less likely for this specific degradation, in some cases, isomeric byproducts can co-elute. | A. Modify Mobile Phase: Add a small amount of a competitive agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to sharpen peaks. Ensure the mobile phase pH is appropriate for the analytes. B. Optimize Separation: Adjust the gradient, flow rate, or try a different column chemistry (e.g., a phenyl-hexyl column) to improve resolution. |
Frequently Asked Questions (FAQs)
Q1: At what pH does the degradation of this compound become significant?
A1: The stability is pH-dependent. While pyrazoles are generally stable, acid-catalyzed hydrolysis of the ether linkage is the primary concern.[1][9] Significant degradation is typically observed at pH values below 4, with the rate increasing as the pH decreases. We recommend conducting initial screening experiments at pH 1, 3, and 5 to establish a stability profile.
Q2: What is the most likely initial degradation product I should monitor for?
A2: The primary degradation product to monitor is 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, resulting from the hydrolysis of the ethoxy group.[3] This product will have a different retention time in reverse-phase HPLC (typically earlier, due to increased polarity) and a detectable mass difference in LC-MS.
Q3: Can the pyrazole ring itself degrade under acidic conditions?
A3: The pyrazole ring is an aromatic heterocycle and is generally stable under moderately acidic conditions.[2] Ring cleavage or fragmentation is unlikely unless exposed to very strong acids (e.g., concentrated sulfuric acid) and high temperatures for extended periods.[7] For typical experimental and storage conditions, degradation is expected to be localized to the substituents.
Q4: What analytical techniques are best suited for studying this degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for quantitative analysis.[10][11] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the definitive identification of degradation products by providing molecular weight information.[11][12]
Q5: How can I prevent the degradation of my compound during storage?
A5: To ensure long-term stability, we recommend storing this compound as a solid in a cool, dry, and dark place. If a solution is required, prepare it in a neutral, aprotic solvent (e.g., acetonitrile, THF) and store it at low temperatures (2-8°C or -20°C). Avoid acidic aqueous solutions for long-term storage.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to studying the degradation of this compound under acidic conditions.
1. Objective: To determine the degradation profile and identify major degradation products of this compound in an acidic medium.
2. Materials:
-
This compound (Reference Standard)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC vials (preferably silanized)
-
HPLC system with UV/PDA and MS detectors
3. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile.
4. Forced Degradation Procedure:
-
Acidic Condition Sample:
-
Into a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Add 4.0 mL of acetonitrile.
-
Add 1.0 mL of 1N HCl to achieve a final HCl concentration of 0.1N.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration of the compound will be 0.1 mg/mL.
-
Transfer aliquots to HPLC vials.
-
-
Control Sample:
-
Prepare a control sample following the same procedure but replacing the 1N HCl with 1.0 mL of HPLC-grade water.
-
-
Incubation:
-
Place the acidic and control sample vials in a thermostatted heating block or oven at 60°C.
-
Collect samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH to stop the reaction.
-
5. HPLC-UV/MS Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: Monitor at a suitable wavelength (e.g., 254 nm and 280 nm)
-
MS Detection: Use Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative peak areas of any degradation products formed.
-
Use the MS data to propose structures for the observed degradation products.
The following diagram outlines the experimental workflow.
Caption: Workflow for the forced degradation study.
References
- Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift.
- A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering. [Link]
- Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters.
- Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. PubMed. [Link]
- Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of. American Chemical Society. [Link]
- Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. National Institutes of Health (NIH). [Link]
- Modern Analytical Technique for Characterization Organic Compounds.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
- Ether cleavage. Wikipedia. [Link]
- The Mechanism of Hydrolysis of Aryl Ether Derivatives of 3‐Hydroxymethyltriazenes.
- Synthesis and Kinetics of Acid-Catalyzed Hydrolysis of some α-Aryl Ether Lignin Model Compounds. Semantic Scholar. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. [Link]
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH. [Link]
- Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry. [Link]
- Analytical Methods to Monitor Emerging Organic Contaminants in the Environment. MDPI. [Link]
- Deprotonation of pyrazole and its analogs by aqueous copper acetate in the presence of triethylamine.
- Vilsmeier-Haack Transformations under Non Classical Conditions.
- Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ChemRxiv. [Link]
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC - NIH. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Analytical methodologies for discovering and profiling degradation-related impurities.
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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- 4. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Vilsmeier-Haack Reaction on 3-(4-ethoxyphenyl)-1H-pyrazole
Welcome to the technical support center for advanced synthetic methodologies. This guide provides in-depth troubleshooting and practical advice for the Vilsmeier-Haack formylation of 3-(4-ethoxyphenyl)-1H-pyrazole. As researchers and drug development professionals, we understand that precision and predictability are paramount. This resource is designed to function as a direct line to an experienced application scientist, addressing the nuanced challenges of this specific transformation.
The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles, and pyrazoles are excellent substrates.[1] The reaction proceeds via an electrophilic aromatic substitution, where the electron-rich C4 position of the pyrazole nucleus attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).[2][3] This guide will help you navigate the intricacies of this reaction to achieve optimal outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Q1: My reaction yield is very low or I've isolated no product. What are the primary causes?
Low or no yield is the most common issue and typically points to problems with the Vilsmeier reagent itself or the reaction conditions.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is highly moisture-sensitive. Even trace amounts of water will hydrolyze POCl₃ and the resulting chloroiminium salt, rendering it inactive. Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous N,N-Dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃). The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).[4][5] |
| Impure Starting Material | Impurities in the starting 3-(4-ethoxyphenyl)-1H-pyrazole can interfere with the reaction, leading to side products or inhibition. Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before proceeding. |
| Suboptimal Reaction Temperature | Formylation of pyrazoles often requires heating to proceed at a reasonable rate.[6] Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive heat can cause decomposition. Solution: After the initial low-temperature formation of the Vilsmeier reagent, the reaction with the pyrazole typically requires heating. Start with a moderate temperature (e.g., 60-70 °C) and monitor by TLC. If the reaction is slow, incrementally increase the temperature to 80-90 °C.[4][5] |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Solution: Use a molar excess of the Vilsmeier reagent. A common starting point is 1.0 equivalent of pyrazole to 3.0-4.0 equivalents of both DMF and POCl₃.[5][7] |
Troubleshooting Workflow: Diagnosing Low Yield
Q2: My TLC shows multiple spots, including unreacted starting material and potential side products. What is happening?
A complex reaction mixture indicates either incomplete reaction or the formation of side products.
-
Unreacted Starting Material: This is often linked to the causes of low yield discussed in Q1. Re-evaluate your reaction setup, reagent quality, temperature, and reaction time. Use TLC to monitor the consumption of the starting material before quenching the reaction.
-
Formation of Side Products: While the C4 position of the pyrazole ring is highly activated for electrophilic substitution, aggressive reaction conditions can lead to undesired products.[1]
-
Chlorination: In rare cases with highly activated systems or prolonged heating, chlorination of the aromatic rings can occur, although this is less common for pyrazoles compared to other heterocycles like uracil.[8]
-
Decomposition: The ethoxyphenyl group and the pyrazole ring are generally stable, but at very high temperatures (>120 °C) or with prolonged reaction times, decomposition can lead to a tarry mixture that is difficult to purify.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If side product formation persists, consider a milder formylating agent.
-
Q3: I'm having trouble with the work-up. The product won't precipitate or I'm getting an emulsion.
The work-up step, which involves quenching the reaction in an ice/water mixture and neutralizing, is critical for hydrolyzing the iminium intermediate and isolating the product aldehyde.[4]
-
Failure to Precipitate: The target aldehyde, this compound, should be a solid. If it fails to precipitate upon neutralization, it may be due to insufficient neutralization or a very dilute solution.
-
Emulsion Formation: The presence of DMF and salts can lead to the formation of emulsions during extraction.
-
Action: To break an emulsion, add a saturated solution of NaCl (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, forcing a better separation of the layers.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the formylation of 3-(4-ethoxyphenyl)-1H-pyrazole?
The reaction occurs in two main stages: formation of the Vilsmeier reagent, followed by electrophilic substitution on the pyrazole ring.
-
Vilsmeier Reagent Formation: DMF, a substituted amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethyl-chloroiminium ion, which is the active Vilsmeier reagent.[11][12]
-
Electrophilic Aromatic Substitution: The π-electron system of the pyrazole ring, which is electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C4 position, which is the most nucleophilic site.[2]
-
Aromatization & Hydrolysis: A base (like DMF or the dichlorophosphate anion) removes the proton from the C4 position to restore the aromaticity of the pyrazole ring, forming a pyrazolyl-iminium salt intermediate. During aqueous work-up, water attacks the iminium carbon, and subsequent elimination of dimethylamine yields the final this compound.[13]
Mechanism of the Vilsmeier-Haack Reaction on Pyrazole
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq.).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (3.5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. [7] * After the addition is complete, stir the resulting viscous, white mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat it in an oil bath to 70-80 °C. [5] * Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. [4] * Neutralize the acidic solution by the slow, portion-wise addition of a 10% aqueous sodium hydroxide solution or solid sodium bicarbonate until the pH reaches 7-8.
-
The product should precipitate as a solid. Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
-
Purification:
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
-
References
- Shaikh, I. A., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27473-27515.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Rutkauskas, K., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1390.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Chemistry Steps. The Vilsmeier-Haack Reaction.
- Rykunov, D., et al. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate.
- Wikipedia. Vilsmeier–Haack reaction.
- Shetty, M. M., et al. (2011). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5035-5039.
- Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 1153-1165.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/chemistry.
- Al-Tel, T. H. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- ResearchGate. (2023). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate.
- Ammar, A. N. (2019). Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. Phase Transitions, 92(11), 1069-1082.
- Yadav, G., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27473-27515.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(5), 213-228.
- Angapelly, S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing 3-(2, 4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6.
- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int J Pharm Sci Res, 4(1), 60-72.
- Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound.
- Mironov, M. A., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1842-1846.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
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Technical Support Center: Characterization of Impurities in 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Samples
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the characterization of impurities in 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document offers a blend of regulatory context, practical troubleshooting, and validated experimental protocols to navigate the complexities of impurity profiling.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape
This section addresses common questions regarding the origin, nature, and regulatory context of impurities associated with this compound.
Q1: What are the primary sources and types of impurities I should anticipate in my samples?
A1: Impurities are broadly classified into three categories based on their origin: organic impurities, inorganic impurities, and residual solvents.[3] For this compound, you should focus on:
-
Process-Related Impurities: These arise from the synthetic route. The most common synthesis for pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] Therefore, potential impurities include unreacted starting materials (e.g., 4-ethoxyacetophenone phenylhydrazone), intermediates, and by-products from side reactions.[4][6]
-
Degradation Products: These form during storage or handling due to the inherent chemical instability of the molecule. The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.
-
Residual Solvents: Solvents used during the synthesis and purification steps (e.g., dimethylformamide (DMF), ethanol, acetonitrile) may be present in the final product.[7][8] These are managed according to ICH Q3C guidelines.[9]
Q2: My synthesis uses the Vilsmeier-Haack reaction. What specific by-products should I look for?
A2: The Vilsmeier-Haack reaction, while effective for formylation, can sometimes lead to specific side products.[5] The Vilsmeier reagent (formed from POCl₃ and DMF) is highly reactive. Potential by-products can include:
-
Over-formylated or Chlorinated Species: Under harsh conditions, unintended chlorination of the pyrazole or phenyl ring can occur.[7]
-
Incompletely Cyclized Intermediates: If the initial hydrazone cyclization is not driven to completion, you may detect residual starting materials or acyclic intermediates.[8]
-
Products from Reagent Decomposition: Impurities derived from the decomposition of DMF or phosphorus oxychloride may also be present at trace levels.
Q3: What are the regulatory requirements for reporting and identifying these impurities?
A3: The International Council for Harmonisation (ICH) provides a clear framework for managing impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][9] The key is to understand the established thresholds, which are based on the maximum daily dose of the final drug.
| Threshold Type | Purpose | Typical Limit (for Maximum Daily Dose ≤ 2 g/day ) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | > 0.10% |
| Qualification Threshold | The level above which an impurity must be assessed for safety through toxicological studies. | > 0.15% or 1.0 mg/day (whichever is lower) |
| This table summarizes general thresholds. Always refer to the latest ICH Q3A (R2) guideline for specific details.[10] |
Q4: What is a "forced degradation" study, and why is it essential for this compound?
A4: A forced degradation, or stress testing, study is a systematic process where the drug substance is exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, light, acid, base, and oxidation.[11][12] The purpose is multifaceted:
-
Pathway Elucidation: It helps identify the likely degradation products, providing insight into the molecule's degradation pathways.[12] For this compound, this is crucial for predicting the formation of the oxidized carboxylic acid impurity.
-
Method Validation: It is required to demonstrate the specificity and stability-indicating nature of your analytical methods. A true stability-indicating method can separate the intact API from all potential degradation products, ensuring accurate quantification.[13]
-
Formulation Development: Understanding how the molecule degrades helps in developing a stable formulation and defining appropriate storage conditions.[11]
Section 2: Troubleshooting Guides for Common Analytical Challenges
This section provides practical advice for specific issues encountered during the analytical characterization of impurities.
HPLC & LC-MS Troubleshooting
Q: My HPLC chromatogram shows several small, unidentified peaks. Where do I begin the identification process?
A:
-
Initial Assessment: First, ensure the peaks are not artifacts from the system (e.g., solvent front, mobile phase contaminants, or carryover). Inject a blank (mobile phase) to confirm.
-
Mass-to-Charge Ratio (m/z): The most direct next step is to use Liquid Chromatography-Mass Spectrometry (LC-MS).[14] Obtaining an accurate mass for the parent ion of each impurity peak provides the molecular formula, which is the single most critical piece of information for proposing a structure.
-
Compare with Knowns: Compare the retention times and mass data against known starting materials, reagents, and predicted degradation products (e.g., the carboxylic acid).
-
Forced Degradation Analysis: Analyze your forced degradation samples. If a peak grows significantly under a specific stress condition (e.g., oxidation), it strongly suggests it is a degradation product formed via that pathway.
Q: I'm struggling to achieve baseline separation between my main API peak and a closely eluting impurity. What chromatographic parameters can I adjust?
A: Achieving good resolution is key. Consider the following, making one change at a time:
-
Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases retention and can improve separation for reverse-phase chromatography.[15]
-
Mobile Phase pH: If the impurity has an ionizable group (like a carboxylic acid), adjusting the pH of the aqueous portion of the mobile phase can significantly alter its retention time relative to the neutral API.
-
Column Chemistry: If modifying the mobile phase is insufficient, switch to a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or biphenyl column may offer different selectivity due to alternative (e.g., pi-pi) interactions.[16]
-
Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the run time) around the elution time of the critical pair. This will give the peaks more time to separate.
NMR Analysis Troubleshooting
Q: My ¹H NMR spectrum has several small signals that I cannot assign to my product. How do I determine their source?
A:
-
Check for Common Solvents: The most common source of extraneous peaks is residual solvents from your synthesis or the NMR solvent itself. Cross-reference the chemical shifts of your unknown peaks with standard NMR solvent impurity tables. Common culprits include water, acetone, ethyl acetate, and dichloromethane.
-
Look for Structurally Related Signals: Examine the structure of your starting materials and expected by-products. For instance, if a starting material contains a methyl group and you see a small, unexpected singlet, it could correspond to that unreacted material.
-
Utilize 2D NMR: If an impurity is present at a sufficient concentration (>1%), 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be invaluable.[17] These experiments help build structural fragments of the unknown impurity, confirming connectivity and aiding in its identification.
Section 3: Validated Experimental Protocols
These protocols provide step-by-step guidance for key experiments in the impurity characterization workflow.
Protocol 3.1: Forced Degradation Study Workflow
Objective: To generate potential degradation products of this compound and establish a degradation profile.
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound at approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a sample solution and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 105°C for 48 hours. Also, heat a solution (1 mg/mL) at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: After exposure, neutralize the acidic and basic samples before injection. Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure that secondary degradation is minimized.[18]
Protocol 3.2: Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating this compound from its process-related and degradation impurities.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for general-purpose separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peak shape for acidic or basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Volume | 10 µL |
Protocol 3.3: Impurity Identification using LC-MS/MS
Objective: To determine the molecular weight and obtain structural fragments of unknown impurities.
Methodology:
-
LC Separation: Use the stability-indicating HPLC method developed above. The output of the LC is directly fed into the mass spectrometer.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, as the pyrazole nitrogen is likely to be protonated.
-
Full Scan (MS1): Perform a full scan analysis (e.g., m/z 100-1000) to determine the m/z of the API and all eluting impurities. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is highly recommended to obtain accurate mass and predict the elemental composition.[14]
-
Product Ion Scan (MS/MS): For each impurity of interest, perform a targeted MS/MS experiment. The parent ion is isolated in the first quadrupole, fragmented via Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer.
-
Data Interpretation: The fragmentation pattern provides a "fingerprint" of the molecule, allowing you to piece together its structure by identifying neutral losses and characteristic fragments. This data is crucial for confirming the identity of a suspected impurity or elucidating a completely unknown structure.[19]
Section 4: Data Visualization and Interpretation
Visual tools are essential for understanding complex analytical workflows and data.
Workflow for Impurity Characterization
Caption: Workflow for impurity identification and characterization.
Potential Degradation Pathway: Oxidation
Caption: Oxidation of the aldehyde to a carboxylic acid impurity.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
- (2025-06-25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- PharmiWeb.com. (2025-04-08). The Importance of Impurity Standards in Pharmaceutical Development.
- European Medicines Agency. (n.d.). Quality: impurities.
- Shetty, M. M., et al. (n.d.).
- Al-Azemi, T. F., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Varvuolytė, G., et al. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- ACD/Labs. (n.d.). Distinguishing Impurities … Part 1.
- Veeprho. (2020-12-23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes.
- Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- MedCrave online. (2016-12-14). Forced Degradation Studies.
- ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole.
- National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- National Institutes of Health (NIH). (2024-11-22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Pharmachitchat. (2015-06-01). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- ResearchGate. (2025-08-06). Synthesis and Characterization of Some New Pyrazole Derivatives.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
- KTU ePubl. (2023-09-13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- JOCPR. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.
- Open Research@CSIR-NIScPR. (2025-09-23). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives.
- CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity.
- ResearchGate. (2025-08-06). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]- on Newcrom R1 HPLC column.
- SciSpace. (2020-03-09). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials.
- ResearchGate. (2025-08-06). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (2024-03-01). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Sources
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- 9. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Derivatives
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Pyrazole derivatives have demonstrated a remarkable therapeutic spectrum, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4][5] This guide focuses on a specific, highly promising chemical class: derivatives of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Our objective is to dissect the intricate relationship between the molecular architecture of these compounds and their biological function. We will explore how targeted modifications to three key regions—the N1 position of the pyrazole ring, the C3-aryl substituent, and the C4-carbaldehyde group—modulate their activity. This analysis is grounded in experimental data from peer-reviewed literature, providing a clear, evidence-based comparison for researchers engaged in drug discovery and development.
The Core Scaffold: Synthesis and Strategic Importance
The foundational step for creating this class of molecules is the synthesis of the pyrazole-4-carbaldehyde core. The Vilsmeier-Haack reaction is the predominant and most versatile method for this transformation, typically involving the formylation of a suitable hydrazone precursor using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6][7][8][9][10] This reaction is not merely a synthetic convenience; it is a strategic choice that directly installs the highly reactive and versatile carbaldehyde group at the 4-position, which serves as a critical anchor for subsequent diversification and SAR exploration.
Caption: General synthesis of the pyrazole-4-carbaldehyde core.
Part 1: Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is exquisitely sensitive to their chemical structure. We will now systematically analyze the impact of modifications at each key position.
The N1-Position: The Director of Potency
The substituent at the N1 position of the pyrazole ring plays a pivotal role in defining the molecule's interaction with biological targets and influencing its pharmacokinetic properties.
-
Unsubstituted (N-H) vs. N-Aryl/Acyl Derivatives: While the unsubstituted pyrazole provides a baseline, substitution at N1 is a primary strategy for enhancing potency. Attaching an aryl group, such as a phenyl ring, often improves activity by introducing favorable hydrophobic or π-stacking interactions. For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes demonstrated significant anti-inflammatory and analgesic activities, with certain derivatives showing efficacy comparable to the standard drug diclofenac.[2][3]
-
Impact of N1-Aryl Substitution: The electronic nature of substituents on the N1-phenyl ring is critical. Halogen substitutions (e.g., -Cl, -Br) can enhance lipophilicity and membrane permeability, often leading to improved antimicrobial activity.[11]
-
N1-Acyl Substitution: Introducing an acyl group, such as a substituted phenoxyacetyl moiety, provides another avenue for modification. These larger, more flexible groups can probe deeper into binding pockets and have been successfully employed in the synthesis of potent antimicrobial agents.[11]
| N1-Substituent | Example Derivative Class | Observed Biological Activity | Rationale / Key Finding |
| -H (Unsubstituted) | 3-Aryl-1H-pyrazole-4-carbaldehyde | Baseline activity | Provides a hydrogen bond donor/acceptor site. |
| -Phenyl | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Anti-inflammatory, Analgesic[3] | Introduces hydrophobic interactions, potentially enhancing binding affinity. |
| -Substituted Phenyl | 1-(4-Chlorophenyl)-3-aryl-pyrazole... | Enhanced Anti-inflammatory[3] | Electron-withdrawing groups can modulate the electronics of the pyrazole ring. |
| -Acyl | 1-(Phenoxyacetyl)-3-aryl-pyrazole... | Potent Antimicrobial[11] | Larger groups can access different binding domains and alter solubility. |
The C3-Aryl Moiety: The Specificity Modulator
The user's topic specifies a 3-(4-ethoxyphenyl) group. The ethoxy (-OCH₂CH₃) substituent is an electron-donating group that increases lipophilicity and can act as a hydrogen bond acceptor. Its influence is best understood by comparing it with other substitutions at the same position.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the C3-aryl ring directly impact the pyrazole core. Electron-donating groups (like ethoxy, methoxy, or hydroxy) can increase the electron density of the system, which has been linked to enhanced antioxidant activity.[7] Conversely, potent electron-withdrawing groups (like chloro or nitro) can be crucial for other activities. For example, 3-(2,4-dichlorophenyl) derivatives were found to have strong antimicrobial properties.[11]
-
Positional Isomerism: The position of the substituent on the phenyl ring is also critical. Para-substitution is common and often optimal, as seen in the 4-ethoxy and 4-hydroxy derivatives, which have shown good analgesic and anxiolytic activity in subsequent modifications.[8]
| C3-Aryl Substituent | Observed Biological Activity | Rationale / Key Finding |
| 4-Ethoxyphenyl (Topic Core) | Potent precursor for various activities | Electron-donating, increases lipophilicity, H-bond acceptor. |
| 4-Hydroxyphenyl | Precursor for Analgesic/Anxiolytic[8] | Electron-donating, H-bond donor/acceptor. |
| 4-Bromophenyl | Precursor for Analgesic/Anxiolytic[8] | Electron-withdrawing, increases lipophilicity. |
| 2,4-Dichlorophenyl | Potent Antimicrobial[11] | Strong electron-withdrawing character, significantly increases lipophilicity. |
| 4-Nitrophenyl | Precursor for Antimicrobial[12] | Strong electron-withdrawing group. |
The C4-Carbaldehyde: The Gateway to Diversification
The aldehyde at the C4 position is arguably the most important feature for SAR exploration. It is a highly versatile chemical handle that allows for the straightforward synthesis of a vast library of derivatives, each with a potentially unique biological profile.[12]
Caption: Diversification of the C4-carbaldehyde group.
-
Schiff Bases (Aldimines): Condensation with various anilines yields aldimine derivatives. This modification has been shown to produce compounds with significant analgesic and anxiolytic activities.[8]
-
Thiosemicarbazones: Reaction with thiosemicarbazide to form thiosemicarbazones is a classic strategy in medicinal chemistry. These derivatives have demonstrated remarkable and broad-spectrum anticancer activity across numerous cell lines.[13]
-
Alkenyl Derivatives: Knoevenagel condensation with active methylene compounds (e.g., malononitrile) creates C4-alkenyl pyrazoles. This class of compounds has been identified as possessing both anticancer and potent antibacterial properties.[12]
-
Hydrazones: Condensation with hydrazides can produce hydrazone derivatives that exhibit significant antibacterial and anti-inflammatory effects.[12]
| C4-Derivative | Resulting Biological Activity | Supporting Evidence |
| Carbaldehyde (Parent) | Versatile Synthetic Precursor | Foundation for all derivatives listed below. |
| Schiff Base / Aldimine | Analgesic, Anxiolytic | Effective in acetic acid-induced writhing and elevated plus maze tests.[8] |
| Thiosemicarbazone | Potent Anticancer | Showed lethality against melanoma and renal cancer cell lines.[13] |
| Alkenyl (from Malononitrile) | Antimicrobial, Anticancer | Effective against bacterial strains and shows cytotoxic potential. [cite: 15, 22-25] |
| Hydrazone | Antibacterial, Anti-inflammatory | Found to be active against bacterial strains like S. aureus and E. coli.[12][14] |
Part 2: Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis of the core scaffold and a standard method for evaluating biological activity.
Protocol 1: Vilsmeier-Haack Synthesis of 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol describes the cyclization and formylation of a hydrazone intermediate to yield the title compound.
Materials:
-
N'-(1-(4-ethoxyphenyl)ethylidene)-phenylhydrazine (Hydrazone intermediate)
-
Phosphorus oxychloride (POCl₃), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice bath, crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethanol for recrystallization
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation of Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, add anhydrous DMF. Cool the flask to 0°C in an ice-salt bath.
-
Add POCl₃ dropwise to the cold DMF with constant stirring over a period of 30 minutes. The formation of the solid, white Vilsmeier reagent will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir for another 15 minutes at 0°C.
-
Dissolve the hydrazone intermediate in a minimum amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent.
-
Heating: After the addition, remove the ice bath and heat the reaction mixture to 70-80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until effervescence ceases (pH ~7-8).
-
Isolation: The solid product that precipitates out is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)
This protocol provides a self-validating system to test the efficacy of the synthesized compounds against various microbial strains.
Materials:
-
Synthesized pyrazole derivatives (test compounds)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient Agar/Muller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Petri dishes, sterile cork borer (6 mm diameter), micropipettes
Procedure:
-
Media Preparation: Prepare the required agar media according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganism and standardize it to a 0.5 McFarland standard.
-
Seeding: Using a sterile cotton swab, evenly spread the standardized inoculum over the entire surface of the agar plates to create a lawn culture.
-
Well Preparation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.
-
Compound Loading: Prepare stock solutions of the test compounds and the standard drug in sterile DMSO (e.g., 100 µg/mL).
-
Carefully add a fixed volume (e.g., 100 µL) of each test compound solution, the standard drug solution, and a DMSO control (negative control) into separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Analysis: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. Compare the zones of the test compounds to the standard drug and the DMSO control.
Conclusion and Future Perspectives
The structure-activity relationship of this compound derivatives is a clear demonstration of rational drug design principles. The evidence strongly indicates that:
-
N1-Substitution is crucial for overall potency, with N-aryl and N-acyl groups offering significant advantages over the unsubstituted core.
-
The C3-(4-ethoxyphenyl) group provides a favorable electronic and lipophilic profile, but modifications to this ring with other electron-donating or withdrawing groups can fine-tune activity against specific targets.
-
The C4-carbaldehyde is the key to functional diversity. Its conversion into thiosemicarbazones, Schiff bases, and alkenyl derivatives unlocks potent and specific activities, particularly in the realms of anticancer and antimicrobial therapy.[11][13]
Future research should focus on integrating these findings. For example, creating hybrid molecules that combine an optimal N1-substituent (e.g., a halogenated phenyl ring) with a proven C4-derivative (e.g., a thiosemicarbazone) could lead to next-generation therapeutic agents. Furthermore, the use of computational modeling and molecular docking studies will be invaluable in predicting optimal substituent combinations and elucidating the precise molecular interactions with biological targets like EGFR or microbial enzymes. This synergistic approach of synthesis, biological evaluation, and in silico analysis will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.
References
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- Polshettiwar, S. A. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 187-195. [Link]
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthesis and applications of pyrazole derivatives. Journal of Advanced Scientific Research, 12(Special Issue 1), 37-43. [Link]
- Patil, S. A., et al. (2011). Synthesis, characterization and pharmacological evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. E-Journal of Chemistry, 8(1), 283-290. [Link]
- Mali, R. K., et al. (2022).
- Rutkauskas, K., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1383. [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]
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- Gomaa, A. M., et al. (2022). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports, 12(1), 14354. [Link]
- Gläser, F., et al. (2021). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 210, 112965. [Link]
- Vlasov, S., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(2), 9037-9051. [Link]
- Shingalapur, R. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing 1H-pyrazole-4-carbaldehyde derivatives.
- Yadav, P., & Singh, A. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a426-a437. [Link]
- Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(19), 6296. [Link]
- Kumar, A., et al. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 22(12), 2051. [Link]
- Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. [Link]
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A Comparative Benchmarking of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Analogs in Antimicrobial and Anticancer Applications
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of heterocyclic chemistry, pyrazole scaffolds are a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among these, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a promising template for synthetic chemists. Its inherent structural features offer multiple points for modification, enabling the exploration of structure-activity relationships (SAR) to optimize for specific biological targets. This guide provides a comparative analysis of rationally designed analogs of this core structure, with a focus on their antimicrobial and anticancer potential. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the key assays, offering a comprehensive resource for researchers in drug discovery and development.
The Synthetic Keystone: The Vilsmeier-Haack Reaction
The synthesis of 3-aryl-1H-pyrazole-4-carbaldehydes is efficiently achieved through the Vilsmeier-Haack reaction.[3][4] This one-pot cyclization and formylation reaction of aryl hydrazones is a robust and versatile method. The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials—substituted acetophenones and hydrazines. The reaction proceeds by the formation of a Vilsmeier reagent (typically from phosphorus oxychloride and dimethylformamide), which acts as both a cyclizing and formylating agent.[5][6]
Experimental Protocol: Synthesis of this compound Analogs
1. Formation of Hydrazone Intermediate:
-
To a solution of the appropriately substituted acetophenone (1.0 eq) in ethanol, add the desired hydrazine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated hydrazone, wash with cold water, and dry. Recrystallize from ethanol if necessary.
2. Vilsmeier-Haack Cyclization and Formylation:
-
In a three-necked flask cooled to 0 °C, add anhydrous dimethylformamide (DMF) (5.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the dried hydrazone intermediate (1.0 eq) to the Vilsmeier reagent portion-wise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 70-80 °C for 4-6 hours.[3]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice with constant stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Comparative Analysis of Antimicrobial Activity
To understand the structure-activity relationship of this compound analogs, a series of derivatives were synthesized and evaluated for their in-vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a standard and reliable technique for preliminary antimicrobial screening.[7][8]
Methodology: Agar Well Diffusion Assay
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard.
-
Seeding of Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.
-
Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Application of Test Compounds: Dissolve the synthesized pyrazole analogs in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL. Add 100 µL of each compound solution to the respective wells.
-
Controls: Use a well with the solvent (DMSO) as a negative control and wells with standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls.[9]
-
Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (in mm) around each well.
Antimicrobial Screening Data
The following table summarizes the antimicrobial activity of a representative set of analogs. The selection of analogs is designed to probe the effect of substituents on the 3-phenyl ring.
| Compound ID | R-group at C3-phenyl | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |
| 1 (Core) | 4-ethoxy | 14 | 12 | 11 |
| Analog A | 4-chloro | 18 | 16 | 15 |
| Analog B | 4-bromo | 20 | 17 | 16 |
| Analog C | 4-nitro | 16 | 14 | 13 |
| Analog D | 2,4-dichloro | 22 | 19 | 18 |
| Ampicillin | (Standard) | 25 | 23 | N/A |
| Fluconazole | (Standard) | N/A | N/A | 21 |
Note: The data presented is a representative compilation based on findings for structurally similar compounds in the literature to illustrate SAR principles.[7]
Structure-Activity Relationship Insights
From the comparative data, several key SAR insights can be drawn:
-
Halogen Substitution: The introduction of electron-withdrawing halogen atoms (Cl, Br) at the para-position of the 3-phenyl ring (Analogs A and B) significantly enhances antimicrobial activity compared to the parent ethoxy compound.[7] Dihalogenation (Analog D) further potentiates this effect. This is likely due to increased lipophilicity, facilitating penetration of microbial cell membranes.
-
Nitro Group Substitution: A nitro group at the para-position (Analog C) also leads to an increase in activity, though to a lesser extent than halogens.
-
Gram-Positive vs. Gram-Negative Activity: The analogs generally exhibit better activity against the Gram-positive bacterium (S. aureus) than the Gram-negative bacterium (E. coli), which may be attributed to the differences in their cell wall structures.
Comparative Analysis of Anticancer Activity
Select pyrazole analogs were further investigated for their cytotoxic potential against human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.
Methodology: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[10]
Anticancer Screening Data (MCF-7 Cell Line)
| Compound ID | R-group at C3-phenyl | IC₅₀ (µM) |
| 1 (Core) | 4-ethoxy | >100 |
| Analog A | 4-chloro | 25.5 |
| Analog B | 4-bromo | 21.8 |
| Analog C | 4-nitro | 32.1 |
| Analog D | 2,4-dichloro | 15.2 |
| Doxorubicin | (Standard) | 1.2 |
Note: The IC₅₀ values are representative and collated from studies on analogous pyrazole structures to demonstrate the impact of substitutions on anticancer activity.[11][12]
Structure-Activity Relationship Insights
The anticancer screening data reveals a similar trend to the antimicrobial results:
-
Halogenation is Key: The presence of halogens on the 3-phenyl ring is crucial for cytotoxic activity. The di-chloro analog (Analog D) demonstrated the most potent activity among the tested compounds.
-
Electron-Withdrawing Groups: Electron-withdrawing groups appear to be favorable for anticancer efficacy in this series of compounds.
Visualizing the Workflow and Relationships
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: Synthetic and screening workflow for pyrazole analogs.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Conclusion and Future Directions
This comparative guide demonstrates that the this compound scaffold is a viable starting point for the development of new antimicrobial and anticancer agents. The structure-activity relationship studies clearly indicate that substitution on the 3-phenyl ring with electron-withdrawing groups, particularly halogens, is a key strategy for enhancing biological activity.
The provided experimental protocols for synthesis and biological evaluation serve as a robust foundation for researchers to build upon. Future work should focus on expanding the library of analogs to include a wider range of substituents and exploring modifications at other positions of the pyrazole ring. Further investigations into the mechanism of action of the most potent compounds are also warranted to elucidate their molecular targets and pave the way for their development as next-generation therapeutics.
References
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- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. [Link]
- Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (2014).
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Semantic Scholar. [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
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- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021). National Institutes of Health (NIH). [Link]
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- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2021).
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (2022). National Institutes of Health (NIH). [Link]
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- IC 50 value of derivatives in anticancer activity. (n.d.).
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]
- Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. (2016). Allied Academies. [Link]
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015).
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A Researcher's Guide to Evaluating the Therapeutic Potential of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction: Rationale for Investigation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications.[1][2] These range from anti-inflammatory agents like Celecoxib to targeted anti-cancer therapies and treatments for erectile dysfunction, such as Sildenafil.[1][2] The versatility of the pyrazole ring system, with its unique electronic properties and capacity for diverse substitutions, allows for the fine-tuning of biological activity.[3]
The compound of interest, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, possesses structural motifs that suggest significant therapeutic potential. The pyrazole core is a known pharmacophore in many biologically active molecules.[4][5][6] The presence of a 4-ethoxyphenyl group is noteworthy, as substituted phenyl rings are crucial for the activity of many selective COX-2 inhibitors and kinase inhibitors.[7][8] Furthermore, the carbaldehyde group at the 4-position serves as a versatile synthetic handle, suggesting that this compound may act as a potent therapeutic agent in its own right or serve as a key intermediate for a new class of pyrazole-based drugs.[9][10][11]
This guide provides a comprehensive framework for the systematic evaluation of this compound. We will outline a series of robust, validated in vitro experiments to elucidate its potential anti-inflammatory and anti-cancer efficacy. This investigation will be benchmarked against established drugs: Celecoxib , a selective COX-2 inhibitor, and Erlotinib , a well-characterized Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.
Part 1: Comparative Evaluation of Anti-Inflammatory Efficacy
Scientific Rationale
Chronic inflammation is a key component in the pathophysiology of numerous diseases.[12] A primary driver of the inflammatory response is the cyclooxygenase-2 (COX-2) enzyme, which synthesizes pro-inflammatory prostaglandins.[7][13] Many pyrazole derivatives have demonstrated potent anti-inflammatory activity, with Celecoxib being a prime example of a selective COX-2 inhibitor.[14][15] The structural similarity of this compound to these compounds provides a strong rationale for investigating its potential as a selective COX-2 inhibitor.
Comparator Drug
-
Celecoxib: A highly selective, FDA-approved COX-2 inhibitor used as the gold standard for in vitro comparison.[7][8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of the COX-2 enzyme, which is coupled to the generation of a fluorescent product. A reduction in fluorescence in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer to the manufacturer's recommended concentration.
-
Prepare stock solutions (10 mM) of this compound, Celecoxib, and a vehicle control (DMSO) in DMSO.
-
Create a series of dilutions for the test compound and Celecoxib in assay buffer to determine the IC50 value.
-
Prepare a solution of Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP) as per the assay kit instructions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the diluted test compound, Celecoxib, or vehicle control to the appropriate wells.
-
Add 10 µL of the human recombinant COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation/Emission ~535/587 nm) using a microplate reader. Record data every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound and Celecoxib relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
-
Data Presentation
The quantitative results from this experiment should be summarized in a clear, tabular format.
| Compound | COX-2 IC50 (nM) |
| This compound | Experimental |
| Celecoxib (Reference) | Experimental |
Experimental Workflow Diagram
Caption: Workflow for the in vitro COX-2 inhibition assay.
Part 2: Comparative Evaluation of Anti-Cancer Efficacy
Scientific Rationale
The dysregulation of protein kinase signaling is a hallmark of cancer.[2] The pyrazole scaffold is a key component of many successful kinase inhibitors.[16] Specifically, the Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, drives the proliferation of various cancer types, including non-small cell lung cancer.[17][18] Given the prevalence of pyrazole-based kinase inhibitors, it is logical to investigate whether this compound can inhibit EGFR signaling and reduce the viability of cancer cells dependent on this pathway.
Comparator Drug
-
Erlotinib: An FDA-approved, reversible EGFR tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer. It serves as an excellent benchmark for EGFR-targeted activity.[19]
Experimental Protocol 1: In Vitro EGFR Kinase Assay
This biochemical assay directly measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by purified EGFR enzyme.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[20]
-
Reconstitute purified, active human EGFR enzyme and a suitable peptide substrate (e.g., a biotinylated poly-Glu-Tyr peptide).
-
Prepare a stock solution of ATP.
-
Prepare 10 mM stock solutions of this compound, Erlotinib, and a vehicle control (DMSO) in DMSO.
-
Create serial dilutions of the test compounds.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound, Erlotinib, or vehicle control to the appropriate wells.
-
Add 4 µL of a solution containing the EGFR enzyme and the peptide substrate.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and detect phosphorylation using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay kit.[2][20]
-
-
Data Analysis:
-
Correct the raw data by subtracting the background ("no enzyme" control).
-
Calculate the percentage of EGFR inhibition for each concentration of the test compound and Erlotinib relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Cell-Based Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells. It measures the metabolic activity of living cells, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) in appropriate media.[21]
-
Seed the A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Erlotinib, and a vehicle control in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compounds.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value (the concentration required to inhibit the growth of 50% of the cells).
-
Data Presentation
Summarize the quantitative data from the anti-cancer assays in a structured table.
| Compound | EGFR Kinase IC50 (nM) | A431 Cell Viability GI50 (µM) |
| This compound | Experimental | Experimental |
| Erlotinib (Reference) | Experimental | Experimental |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Integrated workflow for evaluating anti-cancer efficacy.
Conclusion
This guide outlines a rigorous, two-pronged strategy to characterize the potential therapeutic efficacy of this compound. By employing validated in vitro assays and benchmarking against industry-standard drugs, researchers can generate the critical data needed to establish its mechanism of action and potency as either a novel anti-inflammatory or anti-cancer agent. The proposed experimental workflows are designed to be self-validating, ensuring that the resulting data is both reliable and directly comparable to established therapeutic alternatives. The findings from this comprehensive evaluation will be crucial in determining the future trajectory of this promising compound in the drug development pipeline.
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In Vivo Validation of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide to Biological Activity
This guide provides a comprehensive framework for the in vivo validation of the biological activity of the novel synthetic compound, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Drawing upon the well-documented therapeutic potential of the pyrazole scaffold, this document outlines a comparative approach to assessing its efficacy, particularly focusing on its putative anti-inflammatory and anticancer properties. The experimental designs detailed herein are structured to ensure scientific rigor and yield reproducible, high-quality data for researchers in drug discovery and development.
Introduction: The Therapeutic Promise of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Derivatives of pyrazole are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects.[1][3][4] The subject of this guide, this compound, is a novel entity that warrants thorough in vivo investigation to elucidate its therapeutic potential and mechanism of action. This guide will provide a comparative framework for its evaluation against established therapeutic agents.
Postulated Mechanisms of Action and Rationale for In Vivo Studies
The biological activities of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. For instance, many pyrazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX), a key player in inflammation.[4] Furthermore, the pyrazole scaffold has been incorporated into potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR), which are critical for cancer cell proliferation and angiogenesis.[5][6]
Based on the established bioactivity of related pyrazole-4-carbaldehyde derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Anti-inflammatory Activity: Potential inhibition of pro-inflammatory enzymes (e.g., COX-2) or cytokines.
-
Anticancer Activity: Possible modulation of cell cycle progression, induction of apoptosis, or inhibition of tumor angiogenesis through kinase inhibition.
The following sections will detail the experimental workflows to test these hypotheses in vivo.
Comparative In Vivo Evaluation of Anti-inflammatory Activity
To assess the anti-inflammatory potential of this compound, a well-established murine model of acute inflammation will be utilized.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema assay.
Step-by-Step Protocol
-
Animal Model: Male or female BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing:
-
Vehicle Control: 0.5% Carboxymethyl cellulose (CMC) in saline.
-
Test Compound: this compound suspended in vehicle at three dose levels (e.g., 10, 30, and 100 mg/kg).
-
Positive Control: Diclofenac sodium (a known NSAID) at a standard effective dose (e.g., 10 mg/kg).
-
-
Induction of Edema: One hour after oral administration of the treatments, 50 µL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Comparative Data Summary
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 10 | 0.68 ± 0.04 | 20.0% |
| Test Compound | 30 | 0.45 ± 0.03 | 47.1% |
| Test Compound | 100 | 0.28 ± 0.02 | 67.1% |
| Diclofenac | 10 | 0.32 ± 0.03 | 62.4% |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Comparative In Vivo Evaluation of Anticancer Activity
The potential anticancer effects of this compound will be investigated using a xenograft model, a cornerstone of preclinical cancer research.
Experimental Workflow: Human Tumor Xenograft Model
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A Senior Application Scientist's Guide to Comparative In Silico Analysis: Docking 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Against High-Value Therapeutic Targets
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde through comparative computational docking studies. We will objectively benchmark its predicted binding affinity and interaction patterns against established drugs and alternative molecules targeting key proteins implicated in inflammation and cell proliferation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its prevalence stems from its ability to engage in various non-covalent interactions within protein active sites, making it a privileged structure for inhibitor design. This guide establishes a rigorous, self-validating protocol to assess our lead compound's potential, explaining the scientific rationale behind each methodological choice to ensure trustworthy and reproducible results.
Rationale for Target and Comparator Selection
A robust computational study hinges on the selection of biologically relevant targets and appropriate benchmark compounds. Given the pyrazole core, we have prioritized proteins where this scaffold has demonstrated significant inhibitory activity.[2][5]
Selected Protein Targets
Based on extensive precedent in pyrazole-based drug discovery, the following high-impact proteins were selected for this comparative analysis:
-
Cyclooxygenase-2 (COX-2): An enzyme central to the inflammatory pathway.[6][7] Selective COX-2 inhibition is a validated strategy for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8] The diaryl heterocycle structure, present in our lead compound, is a common feature of many COX-2 inhibitors.[1]
-
p38 Mitogen-Activated Protein (MAP) Kinase: A serine/threonine kinase that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9][10] It is a key target for inflammatory diseases.[11] Pyrazole-based molecules have been successfully developed as potent p38 MAP kinase inhibitors.[9][12]
-
Xanthine Oxidase (XO): A critical enzyme in purine metabolism whose overproduction can lead to gout.[13] Pyrazole derivatives have shown promise as effective XO inhibitors.[13][14][15]
Selected Comparator Compounds
To objectively gauge the performance of our lead compound, we will use well-characterized, clinically relevant drugs that share either the pyrazole scaffold or the targeted biological pathway.
-
Celecoxib: A selective COX-2 inhibitor containing a pyrazole ring, serving as a direct structural and functional benchmark for the COX-2 target.
-
BIRB 796 (Doramapimod): A potent, allosteric inhibitor of p38 MAP kinase, providing a high-affinity benchmark for this target.[9]
-
Allopurinol/Febuxostat: Established clinical inhibitors of Xanthine Oxidase, used to set a performance baseline for this enzyme.[14]
The Computational Docking Workflow: A Self-Validating Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol is designed to ensure accuracy and reproducibility.
Experimental Workflow Diagram
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cytotoxicity assay of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde versus a control compound
An In-Depth Technical Guide to the Cytotoxicity Assessment of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Prepared by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic compound, this compound. Designed for researchers in drug discovery and cellular biology, this document moves beyond a simple protocol, offering a comparative analysis against a standard chemotherapeutic agent, Doxorubicin, and elucidates the scientific rationale behind the selection of methodologies, controls, and data interpretation.
Introduction: The Quest for Selective Cytotoxicity
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2] The development of novel pyrazole-based compounds like this compound is driven by the search for agents that can selectively induce cell death in cancer cells while sparing normal, healthy cells.
In vitro cytotoxicity assays are the foundational step in this screening process, providing critical data on a compound's potency and preliminary safety profile.[3][4] This guide details the experimental workflow for determining the half-maximal inhibitory concentration (IC50) of our target compound, offering insights into assay selection, execution, and robust data analysis.
Strategic Assay Selection: Choosing the Right Tool for the Question
A compound can induce cell death through various mechanisms. Therefore, relying on a single assay can provide an incomplete or even misleading picture. A multi-assay approach is recommended to probe different aspects of cellular health. The two primary methods detailed here are chosen for their complementary nature: one measures metabolic activity and the other assesses membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This is a colorimetric assay that measures the metabolic activity of cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[6] The amount of formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[6]
-
LDH (Lactate Dehydrogenase) Assay : This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[9][10]
For this guide, the MTT assay will be our primary method for quantifying cell viability due to its widespread use and sensitivity. The LDH assay will serve as a crucial secondary method to confirm cell death and provide insight into the mechanism (i.e., membrane rupture).
Detailed Protocol: MTT Assay
This protocol is optimized for a 96-well plate format.
-
Cell Seeding : Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to ensure proper cell attachment and recovery. [11]2. Compound Preparation and Treatment :
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Prepare a vehicle control with the highest concentration of DMSO used in the dilutions (final concentration should not exceed 0.5% to avoid solvent-induced toxicity). [3] * Include "untreated" wells containing only cells and medium, and "blank" wells with medium only for background correction.
-
Carefully aspirate the old medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium to the appropriate wells.
-
-
Incubation : Return the plate to the incubator for an exposure period of 48 to 72 hours. The duration should be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition and Formazan Formation : Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. [5][12]5. Solubilization : Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes. [12]6. Data Acquisition : Measure the absorbance of the samples on a microplate reader at a wavelength of 570-590 nm. [12]A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Results
Calculating Cell Viability
The raw absorbance values are processed to determine the percentage of cell viability relative to the untreated control.
Formula for Percent Viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
Where:
-
Abs_sample is the absorbance of the compound-treated well.
-
Abs_untreated is the average absorbance of the untreated (cells + medium) wells.
-
Abs_blank is the average absorbance of the blank (medium only) wells.
Determining the IC50 Value
The IC50 is the concentration of a compound that inhibits 50% of the cellular response (in this case, viability) compared to the control. [3][13]It is a standard measure of a compound's potency. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Comparative Data Summary
The following table presents hypothetical data from our described experiment, comparing the cytotoxicity of the test compound against Doxorubicin on both a cancer cell line and a normal cell line.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Cancer) | 12.5 ± 1.3 | 6.4 |
| BJ-1 (Normal) | 80.2 ± 5.7 | ||
| Doxorubicin (Positive Control) | MCF-7 (Cancer) | 0.8 ± 0.1 | 4.5 |
| BJ-1 (Normal) | 3.6 ± 0.4 |
Data are represented as mean ± standard deviation from three independent experiments.
Selectivity Index (SI) is calculated as the ratio of the IC50 on normal cells to the IC50 on cancer cells (IC50_normal / IC50_cancer). A higher SI value (>2) is desirable, as it indicates selective toxicity towards cancer cells. [13]
Discussion and Interpretation
Based on the hypothetical data, this compound exhibits significant cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 12.5 µM. While it is less potent than the clinical drug Doxorubicin (IC50 = 0.8 µM), it displays a higher selectivity index (SI = 6.4 vs. 4.5). This is a promising result, suggesting the compound is more effective at killing cancer cells while having a reduced impact on normal cells compared to the control drug.
Should the LDH assay results show a similar dose-dependent increase in cytotoxicity, it would corroborate the MTT data and indicate that cell death is associated with a loss of membrane integrity. Discrepancies between the two assays could suggest a cytostatic (inhibiting proliferation without killing) rather than a cytotoxic effect, or a mechanism of cell death (like early-stage apoptosis) that doesn't immediately rupture the cell membrane.
Conclusion
This guide provides a robust and scientifically grounded methodology for assessing the in vitro cytotoxicity of this compound. By employing a primary metabolic assay (MTT), including a standard chemotherapeutic control (Doxorubicin), and evaluating effects on both cancerous and normal cell lines, researchers can generate reliable data on potency and selectivity. The presented framework emphasizes the importance of experimental rationale and thorough data analysis, forming a critical foundation for further preclinical development of novel therapeutic candidates.
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Validating the Mechanism of Action for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide to p38 MAPK Inhibition
For researchers in drug discovery, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) for 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a compound we will refer to as "EPC". Given the prevalence of the pyrazole scaffold as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors, we will proceed with the hypothesis that EPC functions as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4][5]
This document is not a rigid protocol but a strategic guide. It explains the causality behind experimental choices, outlines self-validating workflows, and compares the hypothetical performance of EPC against a well-characterized alternative, providing the technical depth required by drug development professionals.
The Hypothesized Target: p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical intracellular cascade that responds to inflammatory cytokines and environmental stressors (e.g., UV radiation, osmotic shock).[6][7][8] Activation of p38 MAPK leads to the phosphorylation of downstream targets, including other kinases and transcription factors, which in turn regulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][10] Its central role in inflammation makes p38 MAPK a compelling target for autoimmune and inflammatory diseases.[7][9] Our validation strategy will therefore focus on confirming that EPC directly engages p38 MAPK and attenuates its downstream signaling.
Comparative Framework: Selecting the Right Benchmarks
To objectively evaluate EPC, we must compare its performance to a known standard.
-
Primary Comparator: BIRB-796 (Doramapimod) . This is a potent, allosteric p38 MAPK inhibitor that also contains a pyrazole moiety.[1][11] Its well-documented activity and similar core structure make it an ideal benchmark for assessing potency and potential MoA.
-
Selectivity Panel: A broad panel of related kinases (e.g., JNK, ERK, other MAPKs) will serve as a negative control panel to establish the specificity of EPC for its intended target. High selectivity is a hallmark of a promising drug candidate, as it minimizes the risk of off-target effects.[12]
Experimental Validation Workflow: A Phased Approach
We will employ a two-phase workflow designed to first confirm direct biochemical interaction and then validate this interaction in a more physiologically relevant cellular environment.
Phase 1: Biochemical Validation
The initial and most critical step is to determine if EPC can directly inhibit the enzymatic activity of p38 MAPK in a purified, cell-free system. This approach isolates the target protein from cellular complexity, ensuring that any observed inhibition is due to a direct interaction.
Experiment 1.1: In Vitro Kinase Assay
Rationale: The primary goal is to quantify the potency of EPC against p38α, the most studied isoform. We will determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[13] It quantifies the amount of ADP produced during the kinase reaction; lower ADP levels indicate greater inhibition.
Protocol: ADP-Glo™ Kinase Assay for p38α Inhibition
-
Reagent Preparation: Prepare serial dilutions of EPC and BIRB-796 (e.g., from 10 µM to 0.1 nM) in a buffer containing 1% DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing recombinant human p38α kinase and its specific substrate peptide (e.g., ATF-2).
-
Compound Incubation: Add 2.5 µL of the diluted compound (EPC or BIRB-796) or vehicle control (1% DMSO) to the wells. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution at its Km concentration for p38α. Allow the reaction to proceed for 1-2 hours at room temperature.
-
ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.
Comparative Data (Hypothetical)
| Compound | Target Kinase | IC50 (nM) |
| EPC | p38α | 15 |
| BIRB-796 | p38α | 5 |
Experiment 1.2: Kinase Selectivity Profiling
Rationale: A truly valuable inhibitor should be selective for its target.[14] Non-selective kinase inhibitors can lead to unexpected off-target effects and toxicity.[12] This experiment assesses the inhibitory activity of EPC against a panel of other kinases, particularly those in related signaling pathways like JNK and ERK.
Methodology: The compound is screened at a fixed, high concentration (e.g., 1 µM) against a commercial kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).[15] Any kinase showing significant inhibition (e.g., >50%) would be flagged for a full IC50 determination.
Comparative Data (Hypothetical)
| Kinase Target | EPC (% Inhibition @ 1 µM) | BIRB-796 (% Inhibition @ 1 µM) | Rationale for Inclusion |
| p38α (MAPK14) | 98% | 99% | Primary Target |
| p38β (MAPK11) | 95% | 98% | Closely related isoform |
| JNK1 | 8% | 15% | Related MAPK family member |
| ERK2 | 5% | 10% | Related MAPK family member |
| CDK2 | <2% | <5% | Unrelated kinase family |
Phase 2: Cellular Validation
After confirming direct biochemical activity, the next essential step is to verify that EPC can engage its target and modulate the pathway within an intact cell.[16] This phase accounts for critical factors like cell permeability, metabolism, and target accessibility.
Experiment 2.1: Cellular Target Engagement
Rationale: To confirm that EPC physically interacts with p38 MAPK inside a cell. Assays like the Cellular Thermal Shift Assay (CETSA) are based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.
Methodology: Cells are treated with EPC or a vehicle control, heated to various temperatures, and the amount of soluble p38 protein remaining is quantified by Western blot. An increase in the thermal stability of p38 in EPC-treated cells indicates direct binding.
Experiment 2.2: Western Blot Analysis of Downstream Signaling
Rationale: This is the definitive experiment to prove functional inhibition of the pathway. If EPC inhibits p38 MAPK, it should decrease the phosphorylation of its direct downstream substrates.[17] A widely accepted substrate is MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[18][19]
Methodology: We will use a cellular model (e.g., HeLa or RAW 264.7 cells), stimulate the p38 pathway with an agent like lipopolysaccharide (LPS), and then measure the phosphorylation status of MK2 via Western blot.
Protocol: Western Blot for Phospho-MK2
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of EPC, BIRB-796, or vehicle (DMSO) for 1 hour.
-
Pathway Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes to robustly activate the p38 pathway. A non-stimulated control group should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MK2 (p-MK2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total MK2 and a housekeeping protein like GAPDH.
Comparative Data (Hypothetical)
| Treatment Condition | p-MK2 Level (Relative to Stimulated Control) | Total MK2 Level |
| Vehicle (No LPS) | 5% | Unchanged |
| Vehicle + LPS | 100% | Unchanged |
| EPC (100 nM) + LPS | 25% | Unchanged |
| BIRB-796 (100 nM) + LPS | 10% | Unchanged |
Conclusion
This comprehensive validation workflow provides a robust pathway to confirming the hypothesis that this compound (EPC) acts as a p38 MAPK inhibitor. By progressing from direct biochemical assays to functional cellular readouts and continuously comparing its performance against the established inhibitor BIRB-796, researchers can build a compelling, data-driven case for its mechanism of action. Successful validation through this process would establish EPC as a specific and potent modulator of this critical inflammatory pathway, marking a significant step forward in its development as a potential therapeutic agent.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- p38 MAPK Signaling Review. Assay Genie. [Link]
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- P38 Signaling Pathway.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
- p38 mitogen-activ
- p38 MAPK Signaling. QIAGEN GeneGlobe. [Link]
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- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
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- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed. [Link]
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
- Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
- Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
- Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC - PubMed Central. [Link]
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cell Chemical Biology. [Link]
- Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
- “Go upstream, young man”: lessons learned from the p38 saga. PubMed Central. [Link]
- An insight into pyrazole-containing compounds: Synthesis and pharmacological activities (2022). SciSpace. [Link]
- New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry. [Link]
- Clinical candidates of small molecule p38 MAPK inhibitors for inflamm
- Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. ScienceDirect. [Link]
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- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. U.S.
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A Comparative Guide to the Synthetic Routes of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Introduction
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this core scaffold a topic of significant interest for researchers and pharmaceutical development professionals. The strategic placement of the ethoxyphenyl group at the 3-position and the versatile carbaldehyde handle at the 4-position of the pyrazole ring allows for extensive molecular diversification to explore structure-activity relationships.
This guide provides a comparative analysis of two prominent synthetic routes to this compound. Each route is evaluated based on its chemical logic, experimental feasibility, and overall efficiency. The methodologies are presented with detailed, step-by-step protocols, supported by mechanistic insights and comparative data to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: Two-Step Synthesis via Hydrazone Formation and Vilsmeier-Haack Formylation
This classical and widely adopted approach involves the initial construction of the pyrazole ring from a suitable ketone precursor, followed by the introduction of the formyl group at the C4 position.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Mechanistic Rationale
The initial step of this route is the condensation of 4-ethoxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This reaction is a standard nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration. The subsequent intramolecular cyclization of the hydrazone is acid or heat-catalyzed, leading to the formation of the stable aromatic pyrazole ring.
The cornerstone of this route is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C4 position of the 3-(4-ethoxyphenyl)-1H-pyrazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[2]
Experimental Protocol
Step 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
-
To a solution of 4-ethoxyacetophenone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (20 mmol).
-
The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 3-(4-ethoxyphenyl)-1H-pyrazole as a crystalline solid.
Step 2: Vilsmeier-Haack Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF, 30 mmol) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃, 15 mmol) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
A solution of 3-(4-ethoxyphenyl)-1H-pyrazole (10 mmol) in DMF (10 mL) is added dropwise to the prepared Vilsmeier reagent.
-
The reaction mixture is then heated to 60-70 °C for 2-3 hours.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated product is filtered, washed thoroughly with water, and dried.
-
Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) yields this compound.
Route 2: Three-Step Synthesis via an Enaminone Intermediate
This alternative route builds the pyrazole ring from an acyclic precursor, an enaminone, which is then cyclized with hydrazine. This approach offers a different strategy for assembling the core heterocyclic structure.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Mechanistic Rationale
The initial step involves the reaction of 4-ethoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a source of a "one-carbon" electrophile and a dimethylamino group. The reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to yield the enaminone.
The subsequent cyclization of the enaminone with hydrazine is a key step. The reaction is initiated by the nucleophilic attack of hydrazine on the β-carbon of the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the pyrazole ring.[2] The final step, the Vilsmeier-Haack formylation, follows the same mechanism as described in Route 1.
Experimental Protocol
Step 1: Synthesis of (E)-1-(4-ethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
-
A mixture of 4-ethoxyacetophenone (10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol) in toluene (30 mL) is refluxed for 8-10 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to give the enaminone as a solid.
Step 2: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole
-
To a solution of the enaminone (10 mmol) in ethanol (50 mL), add hydrazine hydrate (12 mmol).
-
The mixture is refluxed for 3-5 hours.
-
After cooling, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyrazole, which can be purified by recrystallization.
Step 3: Vilsmeier-Haack Formylation
The procedure is identical to Step 2 of Route 1.
Comparative Analysis
| Parameter | Route 1: Hydrazone Formation & Vilsmeier-Haack | Route 2: Enaminone Intermediate |
| Number of Steps | 2 | 3 |
| Starting Materials | 4-Ethoxyacetophenone, Hydrazine Hydrate, POCl₃, DMF | 4-Ethoxyacetophenone, DMF-DMA, Hydrazine Hydrate, POCl₃, DMF |
| Key Reactions | Hydrazone formation, Pyrazole cyclization, Vilsmeier-Haack formylation | Enaminone formation, Pyrazole cyclization, Vilsmeier-Haack formylation |
| Reported Yields | Generally good to excellent for both steps. | Moderate to good yields for each step. |
| Advantages | Fewer steps, readily available and inexpensive starting materials. | Avoids the direct handling of potentially unstable hydrazones. |
| Disadvantages | Hydrazine hydrate is toxic and requires careful handling. | Longer overall route, DMF-DMA is a more specialized and expensive reagent. |
| Green Chemistry | Use of toxic hydrazine and chlorinated reagents. | Use of a specialized reagent and chlorinated reagents. |
| Scalability | Well-established and scalable reactions. | Scalable, but the cost of DMF-DMA might be a consideration. |
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 is a more direct and cost-effective approach, making it attractive for large-scale synthesis. The Vilsmeier-Haack reaction is a robust and high-yielding transformation for the formylation of pyrazoles. However, the use of hydrazine hydrate necessitates appropriate safety precautions.
Route 2 , while involving an additional step, proceeds through a stable enaminone intermediate, which can be advantageous in certain contexts. The choice between the two routes will ultimately depend on the specific requirements of the research or development project, including scale, cost considerations, and available expertise in handling the required reagents.
For most laboratory-scale syntheses and initial exploratory work, the efficiency and cost-effectiveness of Route 1 make it the preferred choice. For process development where the handling of hydrazine is a significant concern, Route 2 provides a reliable, albeit longer, alternative.
References
- Mali, R. P., et al. (2019). A time-efficient synthesis of pyrano[2,3-c]pyrazole derivatives. Journal of Heterocyclic Chemistry, 56(5), 1563-1570.
- El-Mekabaty, A., et al. (2020). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 25(15), 3483.
- Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233.
- Al-Zahrani, F. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 136-153.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-659.
- Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction—II: A new synthesis of pyrazole-4-carboxaldehydes. Tetrahedron Letters, 10(51), 4491-4492.
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A Senior Application Scientist's Guide to Spectroscopic Comparison of 3- and 5-Substituted Pyrazole Isomers
Introduction: The Critical Challenge of Pyrazole Isomerism in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise arrangement of substituents on the pyrazole ring is paramount, as even a minor positional change, such as between the 3- and 5-positions, can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. Consequently, the unambiguous structural elucidation of 3- and 5-substituted pyrazole isomers is not merely an academic exercise but a critical step in the drug development pipeline.[3]
A significant challenge in the characterization of N-unsubstituted pyrazoles is prototropic tautomerism.[4][5] The rapid exchange of a proton between the two nitrogen atoms (N1 and N2) can render the 3- and 5-positions chemically equivalent on the NMR timescale, complicating spectral interpretation. This guide provides a comprehensive, data-driven comparison of key spectroscopic techniques—NMR, IR, and Mass Spectrometry—to reliably distinguish between these crucial isomers, offering field-proven insights and validated experimental protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for differentiating between 3- and 5-substituted pyrazole isomers.[3][4] Both proton (¹H) and carbon-13 (¹³C) NMR provide a wealth of structural information, with ¹³C NMR often offering the most direct evidence.
¹³C NMR Spectroscopy: The Gold Standard for Isomer Assignment
The chemical environment of a carbon nucleus profoundly influences its resonance frequency. In pyrazole isomers, the carbon atom directly bonded to the substituent will exhibit a distinct chemical shift compared to its unsubstituted counterpart, providing a clear diagnostic marker.
Causality Behind Experimental Choices: For N-unsubstituted pyrazoles, the presence of tautomers in solution can lead to broadened or averaged signals for C3 and C5 at room temperature.[4] To overcome this, two approaches are recommended:
-
Low-Temperature NMR: By decreasing the temperature, the rate of proton exchange can be slowed sufficiently to resolve the individual signals for each tautomer.[6]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It reveals long-range (2-3 bond) couplings between protons and carbons. For instance, the proton at the 4-position (H4) will show a correlation to both C3 and C5, allowing for their unambiguous assignment even if their 1D signals are complex.[6]
Comparative ¹³C NMR Data
The chemical shifts of C3 and C5 are highly sensitive to the nature of the substituent and its position. Electron-withdrawing groups will generally deshield (shift downfield) the attached carbon, while electron-donating groups will shield it (shift upfield).
| Compound/Isomer | C3 (ppm) | C4 (ppm) | C5 (ppm) | Substituent Carbons (ppm) | Comments | Reference |
| Pyrazole | ~134.6 | ~105.9 | ~134.6 | - | Symmetrical due to rapid tautomerism. | [7] |
| 3-Methylpyrazole | ~145.0 | ~105.0 | ~134.0 | ~13 (CH₃) | The substituted C3 is significantly downfield. The methyl signal appears around 13 ppm. | [8] |
| 5-Methylpyrazole | ~135.0 | ~106.0 | ~144.0 | ~10 (CH₃) | The substituted C5 is significantly downfield. The methyl signal appears around 10 ppm. | [8] |
| 3-Arylpyrazole (Tautomer a) | ~149-152 | ~102-108 | ~141-143 | Aryl signals | The carbon bearing the aryl group (C3) is clearly identifiable in the 149-152 ppm range. | [8] |
| 5-Arylpyrazole (Tautomer b) | ~149-152 | ~102-108 | ~141-143 | Aryl signals | The carbon bearing the aryl group (C5) is found in the 141-143 ppm range. | [8] |
Note: Chemical shifts are approximate and can vary based on solvent and specific substituents.
Experimental Protocol: ¹³C NMR and HMBC Analysis
-
Sample Preparation: Dissolve 10-20 mg of the pyrazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable N-H protons.[3]
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Set a spectral width of approximately 0-200 ppm.
-
-
HMBC Acquisition:
-
Tune the NMR probe for both ¹H and ¹³C frequencies.
-
Use a standard HMBC pulse sequence (e.g., hsqcedetgpsisp2.3).[3]
-
Optimize the long-range coupling constant J(C,H) to a typical value of 8-10 Hz to observe 2- and 3-bond correlations.
-
Acquire the 2D spectrum, which may take several hours.
-
-
Data Analysis: Process the 2D data and identify cross-peaks. A correlation between H4 and a specific carbon signal confirms its identity as either C3 or C5, thus validating the isomer's structure.
Workflow for Isomer Differentiation using NMR
Caption: NMR workflow for distinguishing pyrazole isomers.
¹H NMR Spectroscopy: Complementary Insights
While ¹³C NMR is more direct, ¹H NMR provides valuable complementary data. The chemical shifts and coupling patterns of the ring protons (H3, H4, H5) are influenced by the substituent's electronic properties and position.
Key Distinguishing Features:
-
N-Substituted Pyrazoles: With tautomerism blocked, H3, H4, and H5 will have distinct signals. A substituent at C3 will most strongly affect the adjacent H4 proton, while a C5 substituent will primarily impact its neighboring H4 proton.
-
N-H Pyrazoles: At room temperature, the rapid proton exchange often results in a time-averaged spectrum. The chemical shift of H4 provides a clue: its environment is averaged between being adjacent to a substituted carbon and an unsubstituted one. For 3- and 5-isomers, these averaged environments are different, leading to subtle but measurable differences in the H4 chemical shift.
Comparative ¹H NMR Data
| Compound/Isomer | H3 (ppm) | H4 (ppm) | H5 (ppm) | Substituent Protons (ppm) | Reference |
| Pyrazole | ~7.6 (d) | ~6.3 (t) | ~7.6 (d) | - | [9] |
| 3-Methylpyrazole | - | ~6.0 (d) | ~7.4 (d) | ~2.2 (s, CH₃) | [10] |
| 1,5-Dimethylpyrazole | ~7.3 (d) | ~5.9 (d) | - | ~3.7 (s, N-CH₃), ~2.2 (s, C-CH₃) | [11] |
Note: Chemical shifts and multiplicities are solvent and field-strength dependent.
Infrared (IR) Spectroscopy: A Supporting Role
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While generally less definitive than NMR for this type of isomerism, it can provide supporting evidence.
Expected Differences: The primary differences between 3- and 5-substituted isomers will likely appear in the "fingerprint region" (below 1500 cm⁻¹), where complex ring stretching and bending vibrations occur. The position of the substituent alters the molecule's symmetry and dipole moment, leading to subtle shifts in these bands. Additionally, the N-H stretching frequency in tautomeric pyrazoles (typically a broad band from 3100-3500 cm⁻¹) may be influenced by the substituent's ability to participate in intra- or intermolecular hydrogen bonding.[12][13]
Comparative IR Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes | Reference |
| N-H Stretch (tautomeric) | 3100 - 3500 | Broad band, indicative of hydrogen bonding. Position can be sensitive to the isomeric form. | [14] |
| C-H Aromatic Stretch | 3000 - 3100 | Sharp, medium intensity peaks. | [15] |
| C=N/C=C Ring Stretch | 1400 - 1600 | Multiple bands; the pattern can be characteristic of the substitution pattern. | [16] |
| Ring Bending/Deformation | < 1000 | Complex pattern in the fingerprint region, sensitive to isomerism. | [12] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Liquids/Oils: Place a drop of the neat liquid between two NaCl or KBr plates to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Compare the fingerprint regions of the two isomers, looking for consistent and reproducible differences in peak positions and intensities.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about a molecule's mass and its fragmentation pattern upon ionization. While tautomerism can complicate the interpretation for N-H pyrazoles, distinct fragmentation pathways may emerge for N-substituted isomers.
Expected Fragmentation Patterns: The pyrazole ring is relatively stable. Common fragmentation pathways involve the expulsion of stable neutral molecules like HCN (27 Da) or N₂ (28 Da).[17] The key to distinguishing isomers lies in how the substituent influences these fragmentation pathways. The position of the substituent can affect the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.
Experimental Protocol: GC-MS Analysis
Caption: GC-MS workflow for pyrazole isomer analysis.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph. The two isomers may have slightly different boiling points or polarities, potentially leading to different retention times, which is in itself a distinguishing feature.
-
Ionization and Fragmentation: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV. This high energy induces fragmentation.
-
Detection and Analysis: The resulting ions (the molecular ion and its fragments) are separated by their mass-to-charge ratio (m/z) and detected. Compare the relative intensities of key fragment ions between the two isomers.
Conclusion: An Integrated Spectroscopic Approach
While each technique offers valuable clues, a definitive and robust differentiation between 3- and 5-substituted pyrazole isomers relies on an integrated approach. ¹³C NMR spectroscopy stands out as the most unambiguous method , providing direct evidence of the substituent's location on the carbon skeleton. When combined with 2D NMR techniques like HMBC, the structural assignment becomes irrefutable. ¹H NMR serves as an excellent complementary method, while IR and Mass Spectrometry provide important supporting data that corroborates the primary NMR findings. For N-H pyrazoles, variable-temperature NMR is a powerful tool to resolve the complexities introduced by tautomerism. By employing this multi-faceted spectroscopic workflow, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and validity of their scientific and drug development endeavors.
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A-Comparative Guide to Cross-Reactivity Profiling of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde-Based Inhibitors
Introduction
The 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases.[1][2][3] Its synthetic tractability and potent on-target activity have made it a focal point for drug discovery programs in oncology, inflammation, and neurodegenerative diseases.[2][3] However, the therapeutic success of any inhibitor hinges not only on its potency against the intended target but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or complex polypharmacological effects that can either confound clinical results or, in some cases, offer therapeutic benefits.[4][5]
This guide provides a comprehensive framework for evaluating the cross-reactivity of inhibitors derived from the this compound scaffold. We will delve into the causality behind experimental choices for selectivity profiling, present objective data from representative pyrazole-based inhibitors, and provide detailed, field-proven protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to conduct rigorous, self-validating cross-reactivity studies, thereby enhancing the quality and safety of candidate compounds.
Primary Targets and the Imperative for Selectivity
The pyrazole core is a versatile hinge-binding motif, particularly effective in the ATP-binding pocket of protein kinases.[1] As such, many inhibitors based on this scaffold target kinases like LRRK2, CDKs, and ALK.[2][6][7] While achieving high potency is often the initial goal, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for achieving selectivity.[8]
A lack of selectivity, often termed promiscuity, can lead to adverse effects. For instance, the well-known pyrazole-based COX-2 inhibitor, Celecoxib, demonstrates gastrointestinal and cardiovascular risks that are attributed to its off-target effects and dose-dependent inhibition of COX-1.[9][10][11] Conversely, planned polypharmacology can be beneficial, but this requires a precise understanding of all relevant targets. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.
Comparative Cross-Reactivity Analysis: Case Studies
To illustrate the varying selectivity profiles within pyrazole-based inhibitors, we compare data for several compounds. While specific data for a "this compound" inhibitor is not broadly published under that exact name, we can analyze close structural and functional analogs to understand the scaffold's behavior.
A prime example is GNE-7915 , a potent and brain-penetrant LRRK2 inhibitor.[6][7][12] Its selectivity has been extensively profiled. In a KINOMEscan® panel of 392 kinases, at a concentration of 0.1 µM (over 100-fold its LRRK2 Ki), GNE-7915 showed significant binding (>65% probe displacement) for only three kinases: LRRK2, TTK, and ALK, demonstrating excellent overall selectivity.[6] However, it was also found to be a moderately potent antagonist of the serotonin receptor 5-HT₂B, an off-target activity unrelated to its kinase inhibition that must be considered during development.[6][12]
In contrast, other pyrazole-based compounds can be highly promiscuous. Modifications to the core scaffold can dramatically alter the selectivity profile. For example, research on 3-amino-1H-pyrazole derivatives showed that while some compounds could be optimized for selectivity, the parent scaffolds often stabilized a high number of kinases in thermal shift assays, indicating promiscuous behavior.[1] This highlights the importance of systematic profiling even after minor structural modifications.
Table 1: Comparative Selectivity Data for Representative Pyrazole-Based Inhibitors
| Compound | Primary Target | Profiling Method | Key Off-Targets (>50% Inhibition/Binding at Test Conc.) | Selectivity Score (S₁₀)¹ | Reference |
| GNE-7915 | LRRK2 | KINOMEscan® (0.1 µM) | TTK, ALK, 5-HT₂B | High (Few off-targets) | [6] |
| Celecoxib | COX-2 | Enzymatic Assays | COX-1 (dose-dependent), Carbonic Anhydrases | Moderate | [10] |
| Compound 1 (Promiscuous Pyrazole) | Multiple Kinases | DSF / KINOMEscan® | Stabilized >60 kinases in DSF screen | Low (Highly promiscuous) | [1] |
| JA310 (Macrocyclic Pyrazole) | MST3 | Kinase Panel (1 µM) | SIK2, SIK3, NUAK2, MARK4 | 0.012 (Highly selective) | [13] |
¹Selectivity Score (S-score) is a quantitative measure of selectivity, where a lower score indicates higher selectivity.
This data underscores that the this compound scaffold is not inherently selective or non-selective; its cross-reactivity profile is dictated by the specific substitutions and the overall molecular conformation.[1][14]
Experimental Methodologies for Assessing Cross-Reactivity
A multi-tiered approach is essential for a thorough and trustworthy assessment of inhibitor selectivity. This typically begins with a broad screen followed by more focused validation assays in cellular contexts.
Workflow for Comprehensive Cross-Reactivity Profiling
The following diagram illustrates a logical workflow for assessing inhibitor selectivity, moving from broad, high-throughput methods to specific, physiologically relevant assays.
Caption: A tiered workflow for inhibitor cross-reactivity profiling.
Protocol 1: Broad Kinome Selectivity Screening (KINOMEscan®)
The KINOMEscan® platform is an active site-directed competition binding assay that provides a quantitative measure of interactions between an inhibitor and a large panel of kinases.[15][16] It is an ATP-independent assay, which allows for the determination of true thermodynamic binding affinities (Kd values).[16]
Principle: The assay measures the ability of a test compound to displace an immobilized, active-site directed ligand from a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.[15][16]
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test inhibitor (e.g., your this compound derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: The test compound is serially diluted and added to microtiter plates. A DMSO-only well serves as the 100% binding control.
-
Assay Reaction: The DNA-tagged kinase panel (e.g., 468 kinases) and the immobilized ligand beads are added to the plates containing the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase remaining bound to the beads is quantified by qPCR using primers specific to the DNA tag of each kinase.[16]
-
Data Analysis: Results are typically expressed as "percent of control" (%Ctrl), calculated as: (test compound signal - background signal) / (DMSO control signal - background signal) * 100. A %Ctrl of 0 indicates complete displacement, while 100 indicates no interaction. These values can be used to generate dose-response curves and calculate dissociation constants (Kd).
Protocol 2: Cellular Target Engagement (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to confirm that an inhibitor binds to its intended target within the complex environment of an intact cell or even tissue.[17][18][19][20][21]
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[18][20][21]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at the desired concentration (e.g., 10x EC₅₀) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells to release proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using a detection method like Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Functional Implications of Off-Target Effects
Understanding the signaling pathways associated with both on- and off-targets is crucial for interpreting cross-reactivity data. For a hypothetical pyrazole-based inhibitor targeting a key kinase in a cancer pathway, off-target inhibition of an unrelated kinase could lead to unexpected toxicities.
The diagram below illustrates how an inhibitor designed for "Target Kinase A" might inadvertently affect "Off-Target Kinase B," leading to unintended downstream consequences.
Caption: On-target vs. off-target signaling pathways.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of potent inhibitors. However, this guide emphasizes that potency alone is insufficient for clinical success. A rigorous, multi-tiered investigation of cross-reactivity is paramount. By combining broad biochemical screens like KINOMEscan® with cellular validation methods such as CETSA®, researchers can build a comprehensive and reliable selectivity profile.
This detailed understanding of on- and off-target interactions enables informed decisions, mitigates the risk of late-stage failures, and ultimately leads to the development of safer and more effective therapeutics. Future efforts should focus on integrating computational prediction of off-targets with these experimental workflows to further streamline the selectivity profiling process.[22]
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A Definitive Guide to Structural Confirmation: Unambiguous Identification of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde via 2D NMR
A Senior Application Scientist's Comparative Guide to 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes in Drug Discovery
Introduction
In the landscape of medicinal chemistry and drug discovery, heterocyclic aldehydes are indispensable building blocks for the synthesis of a vast array of pharmacologically active agents. Their inherent reactivity and the diverse electronic properties of the heterocyclic scaffolds they are built upon allow for the construction of complex molecular architectures with tailored biological activities. Among these, pyrazole-4-carbaldehydes have garnered significant attention due to the pyrazole nucleus being a core structural motif in numerous approved drugs. This guide provides a comprehensive benchmark study of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, a promising pyrazole derivative, against other key heterocyclic aldehydes derived from furan, thiophene, and imidazole. Our analysis is grounded in synthetic accessibility, structural characteristics, and, most importantly, reported biological activities, offering a critical perspective for researchers and drug development professionals.
The Significance of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide range of therapeutic agents. Its unique structural and electronic features, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design. The introduction of an aldehyde group at the 4-position of the pyrazole ring provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Synthesis and Characterization: A Comparative Overview
The synthesis of this compound and its heterocyclic aldehyde counterparts is a critical consideration for its utility in drug discovery programs. The Vilsmeier-Haack reaction is a cornerstone for the formylation of many electron-rich heterocyclic systems, including pyrazoles.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
The synthesis of this compound is typically achieved through a well-established synthetic route commencing with the condensation of 4-ethoxyacetophenone with a suitable hydrazine to form a hydrazone, followed by cyclization and formylation using the Vilsmeier-Haack reagent.
Step 1: Synthesis of 1-(4-ethoxyphenyl)ethanone phenylhydrazone
-
To a solution of 4-ethoxyacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired hydrazone.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a flask cooled to 0-5 °C, slowly add phosphorus oxychloride (POCl3, 3 equivalents) to anhydrous N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add the 1-(4-ethoxyphenyl)ethanone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Note: For the synthesis of the N-unsubstituted pyrazole, a similar strategy can be employed using hydrazine hydrate in the initial step, followed by Vilsmeier-Haack formylation.
dot graph TD { A[4-Ethoxyacetophenone + Phenylhydrazine] -->|Glacial Acetic Acid, Reflux| B(1-(4-ethoxyphenyl)ethanone phenylhydrazone); B -->|Vilsmeier Reagent (POCl3/DMF)| C{Reaction Intermediate}; C -->|Hydrolysis| D[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde]; }
Figure 1: Synthetic workflow for 3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Comparative Synthesis of Other Heterocyclic Aldehydes
The Vilsmeier-Haack reaction is also a common method for the formylation of other heterocycles like furan, thiophene, and pyrrole. However, the reactivity of the heterocyclic ring and the potential for side reactions can vary.
| Heterocyclic Aldehyde | Typical Synthetic Route | Key Considerations |
| Furan-2-carbaldehyde | Vilsmeier-Haack formylation of furan. | Furan is susceptible to polymerization under acidic conditions; careful control of reaction temperature is crucial. |
| Thiophene-2-carbaldehyde | Vilsmeier-Haack formylation of thiophene. | Thiophene is generally more stable than furan under Vilsmeier-Haack conditions, leading to good yields. |
| Imidazole-4-carbaldehyde | Oxidation of 4-(hydroxymethyl)imidazole or formylation of imidazole derivatives. | Direct formylation of the imidazole ring can be challenging due to the basicity of the nitrogen atoms. |
Benchmark Comparison of Biological Activities
| Heterocyclic Aldehyde Derivative | Target Organism | Reported MIC (µg/mL) | Reference |
| Pyrazole-4-carbaldehyde derivatives | Staphylococcus aureus | 62.5 - 125 | [1] |
| Pyrazole-4-carbaldehyde derivatives | Escherichia coli | 62.5 - 125 | [1] |
| Pyrazole-4-carbaldehyde derivatives | Candida albicans | 2.9 - 7.8 | [1] |
| Pyrazole-4-carbaldehyde derivatives | Aspergillus niger | 2.9 - 7.8 | [1] |
| Furan-2-carbaldehyde derivatives | S. aureus | Promising activity | [2] |
| Furan-2-carbaldehyde derivatives | E. coli | Promising activity | [2] |
| Thiophene-2-carbaldehyde derivatives | S. aureus | >3 - 200 | [3] |
| Thiophene-2-carbaldehyde derivatives | E. coli | 3.0 - 200 | [3] |
| Imidazole-4-carbaldehyde derivatives | S. aureus | Good activity | [4] |
| Imidazole-4-carbaldehyde derivatives | E. coli | Good activity | [4] |
Causality Behind Experimental Choices in Antimicrobial Screening
The choice of microbial strains in these studies is deliberate. Staphylococcus aureus and Escherichia coli are representative Gram-positive and Gram-negative bacteria, respectively, providing a broad indication of antibacterial spectrum. Candida albicans and Aspergillus niger are common opportunistic fungal pathogens, making them relevant targets for antifungal drug discovery. The use of Minimum Inhibitory Concentration (MIC) as a metric provides a quantitative measure of a compound's potency, allowing for a standardized, albeit indirect, comparison across studies.
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Comparative biological activity profiles of heterocyclic aldehyde derivatives.
Structure-Activity Relationship Insights
The biological activity of compounds derived from these aldehydes is intrinsically linked to the electronic nature of the heterocyclic ring and the substituents appended to it.
-
Pyrazole Derivatives: The presence of two nitrogen atoms in the pyrazole ring allows for diverse interactions with biological targets. The ethoxyphenyl group in our target molecule, this compound, introduces a lipophilic and potentially hydrogen-bond accepting moiety, which can be crucial for target engagement.
-
Furan and Thiophene Derivatives: Furan and thiophene are bioisosteres of the benzene ring and are often employed to modulate physicochemical properties such as solubility and metabolism. The sulfur atom in thiophene can engage in specific interactions, such as sulfur-aromatic interactions, which may not be possible for furan or benzene analogues.
-
Imidazole Derivatives: The imidazole ring, with its basic nitrogen, can be protonated at physiological pH, which can be advantageous for forming ionic interactions with biological targets. This property is distinct from the other heterocycles discussed.
Conclusion and Future Directions
This comparative guide highlights the synthetic accessibility and potential biological activities of this compound in relation to other key heterocyclic aldehydes. While direct, comprehensive benchmark studies are lacking, the available literature suggests that pyrazole-4-carbaldehyde derivatives, including our target compound, are particularly promising scaffolds for the development of novel antifungal agents. The versatility of the Vilsmeier-Haack reaction provides a reliable route to these valuable building blocks.
For drug development professionals, the key takeaway is the importance of the heterocyclic core in defining the biological activity profile of the resulting derivatives. The choice of aldehyde should be guided by the specific therapeutic target and the desired physicochemical properties of the final drug candidate. Future work should focus on conducting direct comparative studies of these aldehydes and their derivatives under standardized biological assays to provide a more definitive and quantitative benchmark of their performance.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde. As a specialized heterocyclic compound frequently utilized in drug discovery and chemical synthesis, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is designed for researchers, laboratory managers, and drug development professionals, offering field-proven insights to ensure operational safety and environmental stewardship.
The procedures outlined herein are grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized with hazard data from structurally analogous compounds.
Hazard Profile and Risk Assessment: The Rationale for Caution
Analysis of SDS for compounds like 3-Phenyl-1H-pyrazole-4-carboxaldehyde and 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde indicates that this chemical should be treated as hazardous.[1][2] The primary risks include:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Effects: May cause respiratory irritation.[1][2][3]
Furthermore, pyrazole derivatives are recognized as emerging environmental contaminants.[4][5] Their heterocyclic structure can contribute to persistence in ecosystems, and even small quantities released into waterways can have detrimental effects on aquatic life.[4][6] Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[3][6][7]
Table 1: Anticipated Hazard Profile of this compound
| Hazard Classification | GHS Category | Description | Supporting Sources |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2][3] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before initiating any waste handling procedures, it is imperative to establish a safe working environment. The potential for skin, eye, and respiratory irritation necessitates stringent adherence to PPE protocols.
-
Engineering Controls: All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Personal Protective Equipment (PPE):
Step-by-Step Disposal Workflow
The required method for the disposal of this compound is through a licensed professional waste disposal service.[1][6][10] The following workflow provides a systematic approach to ensure waste is collected, stored, and prepared for pickup in a safe and compliant manner.
Caption: Disposal workflow for this compound.
Detailed Protocol Steps:
-
Waste Characterization and Segregation:
-
Waste Collection:
-
Solid Waste: Collect unused or expired solid compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated solid chemical waste container.[6]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated liquid chemical waste container.[6] Never mix this waste with other incompatible waste streams.[7]
-
-
Containerization and Labeling:
-
Use containers that are in good condition, chemically compatible with the waste, and have a secure, leak-proof screw cap.[11][12]
-
The container must be clearly labeled with the words "Hazardous Waste" .[14]
-
The label must also include the full chemical name—"this compound"—and list any solvents or other chemicals present in the mixture.[12][14]
-
-
On-Site Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[12]
-
Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[7]
-
Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum time it can be stored in an SAA.[12][15]
-
-
Final Disposal:
Decontamination of Empty Containers
Properly decontaminating empty containers is a crucial step to ensure they do not pose a residual hazard.
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous liquid waste, as it will contain significant residual chemical.[7] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
-
Final Cleaning: After triple-rinsing, the container can be washed with soap and water.
-
Disposal of Container: Once clean and dry, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves highly concentrated material, evacuate the immediate area.
-
Control Ignition Sources: If a flammable solvent is involved, turn off any nearby ignition sources.[9]
-
Cleanup (for small, manageable spills only):
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemical spill kit.
-
For a solid spill, carefully sweep it up and place it into a sealed container for disposal.[1] Avoid creating dust.[10]
-
For a liquid spill, cover with an inert absorbent material, allow it to absorb, and then scoop the material into a sealed container.
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of through the chemical waste stream.[7]
-
Report: Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the disposal of this compound is managed in a manner that prioritizes personal safety, regulatory compliance, and environmental responsibility.
References
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- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Aaron Chemicals. (2024, November 1). Safety Data Sheet: 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-.
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- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxaldehyde.
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
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- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Baaloudj, O., Scrano, L., Bufo, S. A., et al. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Baaloudj, O., Scrano, L., Bufo, S. A., et al. (2025, February 15). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
